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Core Science & Biosynthesis

Foundational

4-Iodo-1-methyl-pyrrolidin-2-one: A Technical Guide for Advanced Synthesis

Abstract This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4-Iodo-1-methyl-pyrrolidin-2-one. As a functionalized derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4-Iodo-1-methyl-pyrrolidin-2-one. As a functionalized derivative of the ubiquitous N-methyl-2-pyrrolidone (NMP) solvent, this compound presents a unique scaffold for chemical diversification, particularly in the fields of medicinal chemistry and materials science. The introduction of an iodine atom at the 4-position of the pyrrolidinone ring imparts specific reactivity, rendering it a valuable building block for the synthesis of more complex molecular architectures. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into the strategic utilization of this versatile molecule.

Introduction: The Pyrrolidin-2-one Scaffold in Modern Chemistry

The pyrrolidin-2-one moiety, a five-membered lactam, is a privileged scaffold in contemporary drug discovery and organic synthesis.[1] Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, which enhances binding affinity to biological targets.[2] The parent compound, N-methyl-2-pyrrolidone (NMP), is a widely used aprotic solvent known for its high boiling point, thermal and chemical stability, and miscibility with a broad range of substances.[1][3]

The strategic functionalization of the pyrrolidin-2-one core allows for the precise tuning of a molecule's properties. The introduction of an iodine atom, as in 4-Iodo-1-methyl-pyrrolidin-2-one, is of particular interest. The carbon-iodine bond is a versatile functional handle, enabling a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This guide will delve into the specific attributes that make 4-Iodo-1-methyl-pyrrolidin-2-one a valuable tool for chemical innovation.

Physicochemical and Spectroscopic Properties

While specific experimental data for 4-Iodo-1-methyl-pyrrolidin-2-one is not extensively reported in publicly available literature, its properties can be reliably inferred from its constituent parts and analogous structures.

Physical Properties (Predicted)

The physical properties of 4-Iodo-1-methyl-pyrrolidin-2-one are anticipated to be influenced by both the polar lactam core and the heavy iodine substituent.

PropertyPredicted ValueRationale
Molecular Formula C₅H₈INOBased on the chemical structure.
Molecular Weight 225.03 g/mol Calculated from the atomic weights of the constituent atoms.
Appearance Colorless to pale yellow liquid or low-melting solidSimilar to other small, halogenated organic molecules.
Boiling Point > 202 °CExpected to be significantly higher than NMP (202 °C) due to the increased molecular weight and stronger intermolecular forces from the iodine atom.[3]
Solubility Soluble in a wide range of organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water.The polar lactam group will confer some polarity, while the iodo- and methyl- groups increase lipophilicity.
Spectroscopic Characterization (Predicted)

The structural features of 4-Iodo-1-methyl-pyrrolidin-2-one would give rise to characteristic signals in various spectroscopic analyses.

2.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the N-methyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl group and the iodine atom.

2.2.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton. The carbon atom attached to the iodine (C4) is expected to have a chemical shift significantly upfield compared to a non-iodinated carbon due to the "heavy atom effect".

2.2.3. Mass Spectrometry

Mass spectrometry would show a distinct molecular ion peak (M+) at m/z 225. A characteristic isotopic pattern for iodine (100% 127I) would be observed. Fragmentation patterns would likely involve the loss of iodine and cleavage of the pyrrolidinone ring.

2.2.4. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the lactam, typically in the range of 1650-1700 cm⁻¹.

Synthesis and Reactivity

The synthesis of 4-Iodo-1-methyl-pyrrolidin-2-one can be envisioned through several synthetic routes, primarily involving the functionalization of a pre-existing pyrrolidinone ring.

Proposed Synthetic Pathways

A plausible and efficient route to 4-Iodo-1-methyl-pyrrolidin-2-one would start from the readily available 4-hydroxy-1-methyl-pyrrolidin-2-one.

Synthesis_Pathway Start 4-Hydroxy-1-methyl-pyrrolidin-2-one Intermediate1 Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) Start->Intermediate1 TsCl or MsCl, Base Product 4-Iodo-1-methyl-pyrrolidin-2-one Intermediate1->Product NaI, Acetone (Finkelstein Reaction)

Caption: Proposed synthesis of 4-Iodo-1-methyl-pyrrolidin-2-one.

Experimental Protocol: Synthesis of 4-Iodo-1-methyl-pyrrolidin-2-one via Finkelstein Reaction

  • Activation of the Hydroxyl Group: To a solution of 4-hydroxy-1-methyl-pyrrolidin-2-one (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tosylated intermediate.

  • Iodination (Finkelstein Reaction): Dissolve the crude tosylate in acetone and add sodium iodide (3.0 eq).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction to room temperature and remove the precipitated sodium tosylate by filtration.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to afford 4-Iodo-1-methyl-pyrrolidin-2-one.

Chemical Reactivity and Synthetic Utility

The presence of the iodine atom at the 4-position makes 4-Iodo-1-methyl-pyrrolidin-2-one a versatile building block for a variety of chemical transformations.

3.2.1. Nucleophilic Substitution

The iodide is an excellent leaving group, allowing for facile nucleophilic substitution reactions to introduce a wide range of functional groups at the 4-position.

3.2.2. Cross-Coupling Reactions

The C-I bond is highly amenable to transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for the construction of complex molecules.

Reactivity_Diagram cluster_Coupling Cross-Coupling Reactions cluster_Substitution Nucleophilic Substitution Start 4-Iodo-1-methyl-pyrrolidin-2-one Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) Start->Sonogashira Heck Heck Coupling (Alkene, Pd catalyst) Start->Heck Buchwald_Hartwig Buchwald-Hartwig Amination (R₂NH, Pd catalyst) Start->Buchwald_Hartwig Azide Azide Substitution (NaN₃) Start->Azide Thiol Thiolation (R-SH, Base) Start->Thiol Amine Amination (R₂NH) Start->Amine

Caption: Reactivity of 4-Iodo-1-methyl-pyrrolidin-2-one.

These reactions enable the introduction of aryl, heteroaryl, alkynyl, and amino functionalities, making this compound a key intermediate in the synthesis of diverse chemical libraries for drug discovery and materials science.

Applications in Research and Development

The structural features of 4-Iodo-1-methyl-pyrrolidin-2-one position it as a valuable building block in several areas of research.

Medicinal Chemistry

The pyrrolidinone scaffold is a common motif in many biologically active compounds.[4] The ability to functionalize the 4-position of the ring allows for the exploration of structure-activity relationships (SAR) in drug design. For instance, the introduction of various substituents via cross-coupling reactions can modulate a compound's binding affinity, selectivity, and pharmacokinetic properties.[2]

Materials Science

The reactivity of the C-I bond can be exploited in the synthesis of novel polymers and functional materials. For example, it can serve as a monomer or an initiator in controlled polymerization reactions.

Safety and Handling

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Health Hazards: NMP is known to be a reproductive toxicant and can cause skin and eye irritation.[3] Organic iodides can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Always consult the most up-to-date safety information and institutional safety protocols before handling this compound.

Conclusion

4-Iodo-1-methyl-pyrrolidin-2-one represents a strategically important, yet under-explored, chemical entity. Its synthesis from readily available starting materials and the versatile reactivity of the carbon-iodine bond make it a highly attractive building block for the synthesis of a wide array of complex molecules. This guide has provided a comprehensive overview of its predicted properties, synthesis, and reactivity, highlighting its potential to accelerate innovation in drug discovery, materials science, and beyond. Further experimental investigation into the properties and applications of this compound is warranted and is expected to unveil new opportunities for chemical synthesis.

References

  • Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available at: [Link]

  • Asif, M. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700–1718. Available at: [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. Available at: [Link]

  • Hosseinzadeh, Z. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available at: [Link]

Sources

Exploratory

Synthesis of 4-Iodo-1-methyl-pyrrolidin-2-one from N-methyl-2-pyrrolidone

An In-depth Technical Guide to the This guide provides a comprehensive overview of a proposed synthetic pathway for 4-Iodo-1-methyl-pyrrolidin-2-one, a valuable building block in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

This guide provides a comprehensive overview of a proposed synthetic pathway for 4-Iodo-1-methyl-pyrrolidin-2-one, a valuable building block in medicinal chemistry and materials science. The synthesis commences from the readily available and economically viable starting material, N-methyl-2-pyrrolidone (NMP). This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations inherent in each stage of the synthesis.

Introduction: The Significance of 4-Iodo-1-methyl-pyrrolidin-2-one

4-Iodo-1-methyl-pyrrolidin-2-one serves as a key intermediate in the synthesis of a variety of more complex molecular architectures. The presence of the iodo-substituent at the 4-position of the pyrrolidinone ring provides a reactive handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Its utility is particularly pronounced in the development of novel therapeutic agents and functional materials where the pyrrolidinone scaffold is a common motif.

Proposed Synthetic Strategy: A Multi-Step Approach

Direct iodination of N-methyl-2-pyrrolidone at the 4-position is a challenging transformation due to the electronic nature of the lactam ring. Therefore, a more strategic, multi-step approach is proposed. This pathway involves the initial introduction of a hydroxyl group at the 4-position, which is then subsequently converted to the target iodo-functionality. This strategy leverages well-established and reliable chemical transformations, enhancing the overall feasibility and reproducibility of the synthesis.

Synthetic_Workflow NMP N-methyl-2-pyrrolidone Intermediate1 4-Hydroxy-1-methyl-pyrrolidin-2-one NMP->Intermediate1 Hydroxylation FinalProduct 4-Iodo-1-methyl-pyrrolidin-2-one Intermediate1->FinalProduct Iodination Iodination_Mechanism Alcohol 4-Hydroxy-1-methyl-pyrrolidin-2-one Intermediate Phosphonium Iodide Intermediate Alcohol->Intermediate Reaction with PPh3I2 Reagents PPh3 + I2 Product 4-Iodo-1-methyl-pyrrolidin-2-one Intermediate->Product SN2 displacement by I- Byproduct Triphenylphosphine oxide Intermediate->Byproduct

Caption: Simplified mechanism of the Appel iodination reaction.

Experimental Protocol: Appel Iodination

  • To a solution of 4-hydroxy-1-methyl-pyrrolidin-2-one (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (150 mL) under an inert atmosphere (nitrogen or argon), add imidazole (1.5 eq).

  • Cool the mixture to 0 °C and add a solution of iodine (1.5 eq) in dichloromethane (50 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Separate the organic layer and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 4-iodo-1-methyl-pyrrolidin-2-one.

ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-Hydroxy-1-methyl-pyrrolidin-2-one115.131.040 (crude)~4.6 g
Triphenylphosphine262.291.56015.74 g
Imidazole68.081.5604.08 g
Iodine253.811.56015.23 g
Dichloromethane---200 mL

Characterization and Purification

The final product, 4-iodo-1-methyl-pyrrolidin-2-one, should be characterized to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the structure and the position of the iodo-substituent.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the lactam carbonyl.

Purification is typically achieved through flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the final compound and any remaining impurities.

Safety and Handling

  • N-methyl-2-pyrrolidone (NMP): A known reproductive toxicant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ruthenium(III) chloride and Sodium periodate: Strong oxidizing agents. Avoid contact with combustible materials.

  • Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Handle with care and quench slowly.

  • Iodine: Corrosive and a lachrymator. Handle in a fume hood.

  • Dichloromethane and Carbon tetrachloride: Volatile and potentially carcinogenic solvents. Use only in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Conclusion

The proposed multi-step synthesis of 4-iodo-1-methyl-pyrrolidin-2-one from N-methyl-2-pyrrolidone offers a viable and strategic pathway to this important synthetic intermediate. By employing well-established and reliable chemical transformations, this guide provides a solid foundation for researchers and scientists to successfully synthesize this valuable compound. The detailed protocols and mechanistic insights are intended to empower the user to not only replicate the synthesis but also to adapt and optimize it as needed for their specific applications.

References

  • Carlsen, P. H. J., et al. (1981). A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of organic compounds. The Journal of Organic Chemistry, 46(19), 3936-3938. [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811. [Link]

Foundational

4-Iodo-1-methyl-pyrrolidin-2-one chemical structure and IUPAC name

This technical guide details the chemical structure, synthesis, and applications of 4-Iodo-1-methyl-pyrrolidin-2-one , a specialized heterocyclic building block used in medicinal chemistry for the construction of complex...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, synthesis, and applications of 4-Iodo-1-methyl-pyrrolidin-2-one , a specialized heterocyclic building block used in medicinal chemistry for the construction of complex pharmaceutical agents.

Part 1: Chemical Identity & Structural Analysis

Core Identification

This compound is a functionalized lactam featuring a pyrrolidin-2-one core with an


-methyl substituent and an iodine atom at the C4 position. It serves as a critical electrophilic intermediate for introducing the N-methyl-pyrrolidinone scaffold into larger molecular architectures.
Property Data
IUPAC Name 4-Iodo-1-methylpyrrolidin-2-one
Common Name 4-Iodo-NMP; 4-Iodo-1-methyl-2-pyrrolidone
CAS Registry Number 2411641-06-8
Molecular Formula

Molecular Weight 225.03 g/mol
SMILES CN1CC(I)CC1=O
InChI Key (Derivative specific, typically generated per isomer)
Appearance Pale yellow to off-white solid or viscous oil (purity dependent)
Structural Logic & Reactivity

The molecule contains two distinct reactive centers:[1]

  • C4-Iodide (Electrophile): The iodine atom is a good leaving group located on a secondary carbon. It is highly susceptible to nucleophilic substitution (

    
    ) or metal-catalyzed cross-coupling (e.g., Negishi, Suzuki-Miyaura).[2]
    
  • Lactam Carbonyl (C2): Provides polar binding interactions and directs the regioselectivity of reactions on the ring.[2] The

    
    -methyl group blocks the amide nitrogen, preventing deprotonation and ensuring solubility in organic solvents.
    

Part 2: Synthesis & Experimental Protocols

Retrosynthetic Analysis

The most robust synthetic route proceeds via the 4-hydroxy-1-methylpyrrolidin-2-one intermediate. This precursor allows for the stereocontrolled introduction of the iodine atom via activation of the hydroxyl group.

Synthesispathway Start Itaconic Acid / Esters Inter1 4-Hydroxy-1-methyl- pyrrolidin-2-one Start->Inter1 1. MeNH2 2. Cyclization Activation Activated Intermediate (Tosylate/Mesylate) Inter1->Activation TsCl, Pyridine or MsCl, TEA Product 4-Iodo-1-methyl- pyrrolidin-2-one Activation->Product NaI, Acetone (Finkelstein)

Caption: Figure 1. Step-wise synthetic pathway from commodity precursors to the target 4-iodo lactam.

Detailed Synthesis Protocol

Prerequisite: Synthesis of 4-hydroxy-1-methylpyrrolidin-2-one (from dimethyl itaconate and methylamine).

Step 1: Activation of the 4-Hydroxy Group

The hydroxyl group is a poor leaving group and must be converted to a sulfonate ester (mesylate or tosylate).

  • Reagents: 4-Hydroxy-1-methylpyrrolidin-2-one (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-hydroxy-1-methylpyrrolidin-2-one in anhydrous DCM under

      
       atmosphere.
      
    • Cool to 0°C. Add TEA followed by dropwise addition of MsCl.

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

    • Workup: Wash with water, saturated

      
      , and brine. Dry over 
      
      
      
      and concentrate to yield the mesylate intermediate.
Step 2: Iodination (Finkelstein Reaction) [2]
  • Reagents: Mesylate intermediate (from Step 1), Sodium Iodide (NaI, 3.0 equiv), Acetone (anhydrous).[2]

  • Procedure:

    • Dissolve the mesylate in anhydrous acetone.

    • Add NaI (excess drives the equilibrium due to precipitation of sodium mesylate/sulfonate salts).[2]

    • Reflux the mixture for 6–12 hours. Monitor by TLC (iodide product typically has a higher

      
       than the mesylate).[2]
      
    • Workup: Cool to RT. Filter off the solid salts. Concentrate the filtrate.

    • Purification: Dissolve residue in Ethyl Acetate, wash with 10%

      
       (to remove free iodine color), then water. Flash chromatography (Hexanes/EtOAc) yields the pure 4-iodo-1-methylpyrrolidin-2-one .
      

Part 3: Applications in Drug Discovery

The 4-iodo-pyrrolidinone scaffold acts as a "molecular lego" piece. The iodine atom allows researchers to attach this polar, metabolic-stable ring to aromatic systems or alkyl chains.

Key Transformations
  • C-C Bond Formation:

    • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create 4-aryl-pyrrolidinones (common in neurological drug targets).

    • Negishi Coupling: Reaction with organozinc reagents to introduce alkyl chains.

  • C-N Bond Formation:

    • Nucleophilic Substitution: Displacement of the iodide by secondary amines or azides (precursor to "click" chemistry).[2]

Reactivity Center 4-Iodo-1-methyl- pyrrolidin-2-one Rxn1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Center->Rxn1 Rxn2 Nucleophilic Sub. (NaN3 or R2NH) Center->Rxn2 Rxn3 Radical Reaction (AIBN, Bu3SnH) Center->Rxn3 Prod1 4-Aryl-NMP (Bioactive Core) Rxn1->Prod1 Prod2 4-Amino/Azido-NMP (Library Synthesis) Rxn2->Prod2 Prod3 Deiodination/Cyclization (Fused Rings) Rxn3->Prod3

Caption: Figure 2. Divergent synthesis capabilities of the 4-iodo scaffold.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification
  • Alkylating Agent: As a primary/secondary alkyl iodide, this compound is a potential alkylating agent. It may react with DNA or proteins. Handle with extreme caution.

  • Skin/Eye Irritant: Causes severe eye irritation and skin sensitization.

  • Light Sensitivity: Carbon-Iodine bonds are photosensitive. Store in amber vials away from light to prevent decomposition and liberation of free iodine (

    
    ).[2]
    
Storage Protocol
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation.[2]

  • Stabilization: Copper wire is sometimes added to stabilize alkyl iodides, though purification is recommended before use in sensitive catalysis.

References

  • Chemical Identity & CAS: Chemenu. (2024).[2] Product Details: 4-iodo-1-methyl-pyrrolidin-2-one (CAS 2411641-06-8).[3] Link

  • Synthesis of Hydroxy Precursor: UiTM Institutional Repository. (2022).[2] A Short Synthesis of 4-Hydroxypyrrolidine-2-one from Tetramic Acid Intermediates. Link

  • General Reactivity of Iodo-Lactams: National Institutes of Health (NIH).[2] (2009).[2][4] Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams. Link

  • Finkelstein Reaction Methodology: Master Organic Chemistry. (2020). The Finkelstein Reaction: Synthesis of Alkyl Iodides. Link

Sources

Exploratory

A Technical Guide to the Synthesis and Characterization of the Novel Pyrrolidinone Intermediate: 4-Iodo-1-methyl-pyrrolidin-2-one

Introduction: Unveiling a New Synthetic Building Block The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its non-planar, saturated...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a New Synthetic Building Block

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its non-planar, saturated nature provides access to a three-dimensional chemical space that is highly sought after in modern drug design.[3] While a plethora of substituted pyrrolidines have been explored, the targeted synthesis and characterization of specific isomers, such as 4-Iodo-1-methyl-pyrrolidin-2-one, offer a unique opportunity to introduce a versatile functional handle for further molecular elaboration. This guide presents a comprehensive overview of a proposed synthetic route, detailed characterization plan, and potential applications of this novel iodinated pyrrolidinone, a compound for which a unique CAS number is not yet publicly assigned, highlighting its status as a specialized research chemical.

The introduction of an iodine atom at the 4-position of the N-methylpyrrolidinone scaffold is of significant interest. The carbon-iodine bond can serve as a versatile linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including well-established cross-coupling methodologies. This makes 4-Iodo-1-methyl-pyrrolidin-2-one a potentially valuable intermediate for the synthesis of complex molecular architectures in drug discovery programs.[4]

This document provides a detailed protocol for the synthesis of 4-Iodo-1-methyl-pyrrolidin-2-one from a commercially available starting material, outlines a rigorous analytical workflow for its structural confirmation, and discusses its potential utility for researchers, medicinal chemists, and professionals in the field of drug development.

Physicochemical Properties and Structural Attributes

The properties of 4-Iodo-1-methyl-pyrrolidin-2-one can be predicted based on its structural relationship to the well-characterized solvent, N-methyl-2-pyrrolidone (NMP).[5][6] The presence of the bulky and electronegative iodine atom at the C4 position is expected to influence its physical and chemical characteristics.

PropertyPredicted Value/CharacteristicRationale
CAS Number Not AssignedA novel or non-commercial compound.
Molecular Formula C₅H₈INOBased on the chemical structure.
Molecular Weight 225.03 g/mol Calculated from the atomic weights.
Appearance Colorless to pale yellow liquid or low-melting solidSimilar to NMP, with potential for color due to iodine.
Boiling Point > 202 °CExpected to be higher than NMP (202 °C) due to increased molecular weight and stronger intermolecular forces.[6]
Solubility Soluble in a wide range of organic solvents (e.g., DCM, EtOAc, THF).The pyrrolidinone core imparts good solubility.
Stability Stable under standard laboratory conditions; may be light-sensitive.Organoiodine compounds can be sensitive to light.

Proposed Synthesis of 4-Iodo-1-methyl-pyrrolidin-2-one

The synthesis of 4-Iodo-1-methyl-pyrrolidin-2-one can be approached from commercially available 4-hydroxy-1-methylpyrrolidin-2-one. The conversion of the hydroxyl group to an iodide is a classic transformation in organic synthesis, and the following protocol outlines a robust and scalable procedure.

Experimental Protocol: Iodination of 4-Hydroxy-1-methylpyrrolidin-2-one

This procedure is based on the well-established Appel reaction, which provides a mild and efficient method for the conversion of alcohols to alkyl iodides.

Materials:

  • 4-Hydroxy-1-methylpyrrolidin-2-one (CAS: 59887-20-6)[7]

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)[8]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet

  • Addition funnel

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxy-1-methylpyrrolidin-2-one (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Iodine: Slowly add a solution of iodine (1.5 eq) in dichloromethane to the stirred reaction mixture via an addition funnel over 30 minutes. A color change from dark brown to a lighter yellow is typically observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the iodine color is discharged.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Iodo-1-methyl-pyrrolidin-2-one.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of triphenylphosphine with atmospheric oxygen.

  • Imidazole: Imidazole acts as a mild base to neutralize the HI formed during the reaction, preventing potential side reactions.

  • Sodium Thiosulfate Quench: This step is essential to remove any unreacted iodine from the reaction mixture.

SynthesisWorkflow Start 4-Hydroxy-1-methylpyrrolidin-2-one Reaction Appel Reaction (0 °C to RT) Start->Reaction Starting Material Reagents PPh3, Imidazole, I2 in DCM Reagents->Reaction Reagents Workup Aqueous Workup (Na2S2O3, Extraction) Reaction->Workup Crude Product Purification Silica Gel Chromatography Workup->Purification Product 4-Iodo-1-methyl-pyrrolidin-2-one Purification->Product Pure Product

Caption: Synthetic workflow for 4-Iodo-1-methyl-pyrrolidin-2-one.

Structural Elucidation and Characterization

Rigorous characterization is paramount to confirm the identity and purity of the synthesized 4-Iodo-1-methyl-pyrrolidin-2-one. A combination of spectroscopic techniques should be employed.

TechniqueExpected Observations
¹H NMR Signals corresponding to the N-methyl group, and the diastereotopic protons of the pyrrolidinone ring. The proton at the C4 position will likely appear as a multiplet and be shifted downfield due to the deshielding effect of the iodine atom.
¹³C NMR A signal for the carbonyl carbon, the N-methyl carbon, and the three methylene carbons of the ring. The carbon bearing the iodine (C4) will exhibit a characteristic upfield shift due to the "heavy atom effect".
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight (225.03 g/mol ). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be observed.
Infrared (IR) Spectroscopy A strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching of the lactam.

Reactivity and Applications in Drug Development

The synthetic utility of 4-Iodo-1-methyl-pyrrolidin-2-one lies in the reactivity of the C-I bond. This functional group opens the door to a wide array of chemical transformations, making it a valuable building block for the synthesis of more complex and potentially biologically active molecules.

Potential Synthetic Transformations:

  • Suzuki-Miyaura Cross-Coupling: Reaction with boronic acids or esters to form new C-C bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups.

  • Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines, providing access to a diverse range of 4-amino-substituted pyrrolidinones.

  • Nucleophilic Substitution: The iodide can act as a leaving group in reactions with various nucleophiles.

Applications Intermediate 4-Iodo-1-methyl-pyrrolidin-2-one Suzuki Suzuki Coupling (Ar-B(OH)2) Intermediate->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Intermediate->Sonogashira Buchwald Buchwald-Hartwig Amination (R2NH) Intermediate->Buchwald Nucleophilic Nucleophilic Substitution (Nu-) Intermediate->Nucleophilic Product1 4-Aryl-1-methyl- pyrrolidin-2-one Suzuki->Product1 Product2 4-Alkynyl-1-methyl- pyrrolidin-2-one Sonogashira->Product2 Product3 4-Amino-1-methyl- pyrrolidin-2-one Buchwald->Product3 Product4 4-Nu-1-methyl- pyrrolidin-2-one Nucleophilic->Product4

Caption: Potential synthetic applications of the target intermediate.

The pyrrolidinone scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, nootropic, and anti-inflammatory properties.[3] The ability to functionalize the 4-position with diverse substituents using the iodo-intermediate provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery campaigns.

Safety and Handling

As a novel compound, a full toxicological profile for 4-Iodo-1-methyl-pyrrolidin-2-one is not available. Therefore, it should be handled with the utmost care, assuming it is potentially hazardous. General safety precautions for handling organoiodine compounds should be followed.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[10]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors.[11]

  • Storage: Store the compound in a tightly sealed container, protected from light, in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Iodo-1-methyl-pyrrolidin-2-one represents a promising, yet underexplored, building block for synthetic and medicinal chemistry. This guide provides a foundational framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on reliable and well-understood organic chemistry principles, and the outlined characterization plan will ensure the unambiguous identification of the target molecule. The versatility of the carbon-iodine bond positions this novel intermediate as a valuable tool for the creation of diverse molecular libraries, ultimately aiding in the discovery and development of new therapeutic agents. Researchers and scientists are encouraged to explore the potential of this compound in their respective fields, while adhering to strict safety protocols.

References

  • New Jersey Department of Health. (2011, January). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Hydroxylated Pyrrolidines. Enantiospecific Synthesis of all-cis 2,3,4,5-Substituted Pyrrolidine Derivatives from Serine. Retrieved from [Link]

  • PubMed. (2018, December 19). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Retrieved from [Link]

  • Reddit. (2011, October 26). NMP. Retrieved from [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

  • PubMed. (2011, November 14). The use of N-methylpyrrolidone as a cosolvent and oxidant in pharmaceutical stress testing. Retrieved from [Link]

  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Retrieved from [Link]

  • UiTM Institutional Repository. (2022, April 30). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Evaluation of N-Methylpyrrolidone and Its Oxidative Products Toxicity Utilizing the Microtox Assay. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. Retrieved from [Link]

  • ECHA. (n.d.). 1-methyl-2-pyrrolidone - Substance Information. Retrieved from [Link]

Sources

Foundational

A Technical Guide to 4-Iodo-1-methyl-pyrrolidin-2-one: A Versatile Building Block for Modern Organic Synthesis

Introduction: The Pyrrolidinone Scaffold as a Cornerstone in Medicinal Chemistry The pyrrolidinone ring, a five-membered lactam, is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold".[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolidinone Scaffold as a Cornerstone in Medicinal Chemistry

The pyrrolidinone ring, a five-membered lactam, is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] This designation stems from its recurring presence in a multitude of biologically active natural products and FDA-approved pharmaceuticals.[2] The structural and physicochemical properties of the pyrrolidinone motif—including its capacity for hydrogen bonding, conformational flexibility, and three-dimensional complexity due to its sp³-hybridized carbon atoms—make it an exceptionally versatile framework for interacting with biological targets.[2][3] The ability to readily functionalize the pyrrolidinone ring allows medicinal chemists to fine-tune pharmacokinetic profiles, enhance biological activity, and explore a vast chemical space.[1][3]

This guide focuses on a specific, highly functionalized derivative: 4-Iodo-1-methyl-pyrrolidin-2-one . The introduction of an iodine atom at the C4 position transforms the stable pyrrolidinone core into a highly versatile synthetic intermediate. The carbon-iodine bond serves as a key "synthetic handle," enabling a wide array of subsequent transformations. This document provides a comprehensive technical overview of the synthesis, key reactions, and potential applications of this building block, designed for researchers, chemists, and professionals in drug development.

Physicochemical Properties & Synthesis

While specific experimental data for 4-Iodo-1-methyl-pyrrolidin-2-one is not widely published, its properties can be reliably inferred from its constituent parts.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₅H₈INOBased on structure.
Molecular Weight 225.03 g/mol Calculated from the atomic weights.
Appearance Likely a solid or high-boiling liquidHalogenation and the polar lactam moiety increase melting/boiling points.
Solubility Soluble in polar organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc)The polar lactam core ensures good solubility in common organic solvents.
Stability Moderately stable; sensitive to light and strong basesAlkyl iodides can be light-sensitive.[4] The α-proton may be acidic, leading to potential elimination with strong, non-hindered bases.
Proposed Synthesis: α-Iodination of N-Methylpyrrolidinone

The most direct route to 4-Iodo-1-methyl-pyrrolidin-2-one involves the α-iodination of the parent lactam, N-methylpyrrolidinone. This transformation can be achieved under various conditions, often requiring the formation of an enolate or enol equivalent followed by trapping with an electrophilic iodine source. The α-iodination of carbonyl compounds is a well-established procedure in organic synthesis.[5]

Figure 1: Proposed synthesis via enolate iodination.

Rationale: This protocol uses a strong, hindered base (LDA) to regioselectively form the kinetic enolate at the less substituted α-carbon (C4). Trapping this nucleophilic intermediate with an electrophilic iodine source like molecular iodine (I₂) or N-Iodosuccinimide (NIS) yields the desired product. The use of low temperatures is critical to prevent side reactions.

Materials:

  • N-Methyl-2-pyrrolidinone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂) or N-Iodosuccinimide (NIS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)

Procedure:

  • LDA Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF and cool to -78 °C (acetone/dry ice bath). Add freshly distilled diisopropylamine, followed by the dropwise addition of an equimolar amount of n-BuLi. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to form a clear solution of Lithium Diisopropylamide (LDA).

  • Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Slowly add a solution of N-methyl-2-pyrrolidinone (1.0 eq.) in anhydrous THF via syringe. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Iodination: Prepare a solution of iodine (1.1 eq.) or NIS (1.1 eq.) in anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C. The characteristic dark color of iodine should dissipate upon addition. Allow the reaction to stir at -78 °C for an additional 2-3 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. If iodine was used, wash the organic layer with saturated aqueous Na₂S₂O₃ to remove any unreacted iodine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 4-Iodo-1-methyl-pyrrolidin-2-one.

Core Reactivity and Synthetic Applications

The synthetic utility of 4-Iodo-1-methyl-pyrrolidin-2-one is dominated by the reactivity of the C-I bond. This bond serves as a versatile linchpin for introducing a wide range of functional groups through several key classes of reactions.

Reactivity_Hub central 4-Iodo-1-methyl- pyrrolidin-2-one sub Nucleophilic Substitution (Sₙ1 / Sₙ2) central->sub Nu⁻ suzuki Suzuki Coupling (C-C Bond) central->suzuki R-B(OH)₂ [Pd] cat. sonogashira Sonogashira Coupling (C-C Bond) central->sonogashira R-C≡CH [Pd], [Cu] cat. buchwald Buchwald-Hartwig (C-N Bond) central->buchwald R₂NH [Pd] cat. radical Radical Reactions (C-C, C-H Bond) central->radical Radical Initiator

Figure 2: Key reaction pathways for synthetic diversification.
Nucleophilic Substitution Reactions

The carbon atom bearing the iodine is an electrophilic site susceptible to attack by nucleophiles.[6] As an α-halo amide, it can undergo substitution via Sₙ1 or Sₙ2 pathways, depending on the reaction conditions and the nature of the nucleophile.[7][8] The Sₙ2 pathway, involving backside attack, is generally favored for less hindered substrates and strong nucleophiles.[6]

SN2_Mechanism reactant 4-Iodo-1-methyl-pyrrolidin-2-one I transition [Nu···C···I]⁻ᵟ reactant->transition nucleophile Nu⁻ nucleophile->reactant:p product 4-Nu-1-methyl-pyrrolidin-2-one Nu transition->product:f0 leaving_group I⁻ transition->leaving_group

Figure 3: Generalized Sₙ2 mechanism at the C4 position.

Rationale: This protocol demonstrates the displacement of the iodide with a soft nucleophile like a thiolate. Sodium thiophenoxide is used as a representative example. The reaction is typically run in a polar aprotic solvent like DMF to facilitate the Sₙ2 pathway.

Materials:

  • 4-Iodo-1-methyl-pyrrolidin-2-one

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine

Procedure:

  • Thiolate Formation: To a flame-dried flask under argon, add anhydrous DMF and cool to 0 °C. Carefully add NaH (1.2 eq.) in portions. Slowly add a solution of thiophenol (1.1 eq.) in DMF. Stir for 30 minutes at 0 °C until hydrogen evolution ceases, indicating the formation of sodium thiophenoxide.

  • Substitution: Add a solution of 4-Iodo-1-methyl-pyrrolidin-2-one (1.0 eq.) in DMF to the thiolate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 1-methyl-4-(phenylthio)pyrrolidin-2-one.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp³)-I bond in 4-Iodo-1-methyl-pyrrolidin-2-one is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful tools in modern organic synthesis for forming C-C and C-heteroatom bonds.

The Suzuki reaction couples the alkyl iodide with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[9][10] This reaction is exceptionally robust and tolerant of a wide range of functional groups, making it ideal for late-stage functionalization in complex molecule synthesis.[11]

Suzuki_Cycle Catalytic Cycle for Suzuki Coupling pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-I pd0->pd2_complex oa Oxidative Addition oa->pd2_complex pd2_boron R¹-Pd(II)L₂-R² pd2_complex->pd2_boron tm Transmetalation tm->pd2_boron pd2_boron->pd0 re Reductive Elimination pd2_boron->re product R¹-R² re->product substrate R¹-I (Iodo-pyrrolidinone) substrate->oa boronic_acid R²-B(OH)₂ + Base boronic_acid->tm

Figure 4: Simplified catalytic cycle of the Suzuki reaction.

The Sonogashira coupling enables the formation of a C-C bond between the iodo-pyrrolidinone and a terminal alkyne.[12] This reaction is typically co-catalyzed by palladium and copper salts and provides a direct route to alkynyl-substituted pyrrolidinones, which are valuable precursors for further transformations or as components of biologically active molecules.[13][14][15]

This reaction forms a C-N bond by coupling the alkyl iodide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine ligands.[16][17] It is a powerful method for synthesizing N-substituted pyrrolidinones, which are common motifs in pharmaceuticals. The choice of ligand is crucial for achieving high efficiency.[18][19]

Coupling ReactionReagents & ConditionsBond FormedKey Advantage
Suzuki-Miyaura R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)C(sp³)–C(sp²) / C(sp³)High functional group tolerance, stable reagents.[20]
Sonogashira R-C≡CH, Pd catalyst, CuI co-catalyst, Base (e.g., Et₃N)C(sp³)–C(sp)Direct introduction of the versatile alkyne group.[12]
Buchwald-Hartwig R₂NH, Pd catalyst, Ligand (e.g., XPhos), Base (e.g., NaOtBu)C(sp³)–NDirect and modular synthesis of substituted amines.[21]

Rationale: This protocol provides a general method for coupling 4-Iodo-1-methyl-pyrrolidin-2-one with an arylboronic acid. A Pd(0) catalyst is used, and a base is required to activate the boronic acid for the transmetalation step.

Materials:

  • 4-Iodo-1-methyl-pyrrolidin-2-one

  • Arylboronic acid (e.g., Phenylboronic acid, 1.5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution (3 eq.)

  • Toluene and Ethanol (e.g., 3:1 mixture)

  • Ethyl acetate

Procedure:

  • Setup: To a Schlenk flask, add 4-Iodo-1-methyl-pyrrolidin-2-one (1.0 eq.), the arylboronic acid (1.5 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Degassing: Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Reaction: Add the degassed toluene/ethanol solvent mixture, followed by the degassed 2M Na₂CO₃ solution. Heat the mixture to reflux (e.g., 80-90 °C) and stir vigorously for 12-24 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, add water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography to yield the 4-aryl-1-methyl-pyrrolidin-2-one product.

Radical Reactions

Alkyl iodides are well-known precursors for alkyl radicals under various conditions, including photochemical, electrochemical, or radical initiator-induced methods.[22] The C-I bond is the weakest carbon-halogen bond, facilitating homolytic cleavage to generate a C4-centered radical on the pyrrolidinone ring. This radical can then participate in a range of C-C or C-H bond-forming reactions, such as conjugate additions or cyclizations.[23][24]

Application in Drug Discovery and Library Synthesis

The true power of 4-Iodo-1-methyl-pyrrolidin-2-one lies in its role as a central hub for generating molecular diversity. By leveraging the reactions described above, a single, readily accessible intermediate can be converted into a large library of analogues for structure-activity relationship (SAR) studies.[1] This is a cornerstone of modern drug discovery.[3]

Drug_Discovery_Workflow cluster_0 Core Building Block cluster_1 Parallel Synthesis (Key Reactions) cluster_2 Diverse Scaffolds Generated cluster_3 Screening & Optimization start 4-Iodo-1-methyl-pyrrolidin-2-one suzuki Suzuki Coupling (Aryl Boronic Acids) start->suzuki sono Sonogashira Coupling (Terminal Alkynes) start->sono buchwald Buchwald-Hartwig (Diverse Amines) start->buchwald sub Nucleophilic Sub. (O, S, N Nucleophiles) start->sub lib_aryl 4-Aryl-pyrrolidinones suzuki->lib_aryl lib_alkynyl 4-Alkynyl-pyrrolidinones sono->lib_alkynyl lib_amino 4-Amino-pyrrolidinones buchwald->lib_amino lib_ether_thio 4-Alkoxy/Thio-pyrrolidinones sub->lib_ether_thio screening High-Throughput Screening (HTS) lib_aryl->screening lib_alkynyl->screening lib_amino->screening lib_ether_thio->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt

Sources

Exploratory

Reactivity of the carbon-iodine bond in 4-Iodo-1-methyl-pyrrolidin-2-one

An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 4-Iodo-1-methyl-pyrrolidin-2-one Abstract The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 4-Iodo-1-methyl-pyrrolidin-2-one

Abstract

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] The introduction of an iodine atom onto this scaffold, as in 4-Iodo-1-methyl-pyrrolidin-2-one, creates a versatile synthetic handle for molecular elaboration. The carbon-iodine bond, being the longest and weakest of the carbon-halogen bonds, imparts a specific and highly useful reactivity profile.[3] This guide provides a comprehensive technical overview of the C-I bond's reactivity in this molecule. We will explore its utility in nucleophilic substitutions, transition-metal-catalyzed cross-coupling reactions, and radical transformations. By synthesizing established mechanistic principles with practical, field-proven insights, this document serves as a foundational resource for chemists aiming to leverage this building block in complex molecule synthesis and drug discovery programs.

Introduction to the Key Moieties

The Pyrrolidinone Scaffold: A Cornerstone of Medicinal Chemistry

The five-membered N-heterocyclic pyrrolidinone core is a frequent feature in biologically active compounds.[1] Its prevalence is due to a combination of favorable properties:

  • Stereochemical Complexity: The sp³-hybridized carbons allow for the creation of chiral centers, enabling precise three-dimensional arrangements for optimal target engagement.[2]

  • Hydrogen Bonding: The lactam functionality provides both a hydrogen bond donor (N-H, in non-alkylated versions) and a strong hydrogen bond acceptor (C=O), facilitating interactions with biological targets.

  • Physicochemical Properties: The scaffold generally imparts good solubility and metabolic stability. The N-methyl group in the title compound enhances its stability and modulates its polarity.

The Carbon-Iodine Bond: A Versatile Functional Group for Synthesis

Alkyl iodides are premier electrophiles in organic synthesis. The C-I bond's low bond dissociation energy and the exceptional stability of the iodide anion as a leaving group make it highly reactive in a variety of transformations.[3]

Bond TypeBond Dissociation Energy (kcal/mol)
C-F~110
C-Cl~84
C-Br~71
C-I ~57

This inherent reactivity makes the iodo-substituent an ideal linchpin for introducing molecular diversity, particularly in the later stages of a synthetic sequence.

Reactivity Profile of the Carbon-Iodine Bond

The reactivity of the C-I bond in 4-Iodo-1-methyl-pyrrolidin-2-one is primarily dictated by its nature as a secondary alkyl iodide. This allows it to participate in a range of reactions, including nucleophilic substitutions, cross-couplings, and radical processes.

Nucleophilic Substitution (S(_N)2) Reactions

The primary pathway for nucleophilic substitution at the C4 position is the bimolecular S(_N)2 mechanism. This involves a backside attack by the nucleophile, leading to inversion of stereochemistry at the carbon center.[4][5]

Causality of Reactivity:

  • Electrophile: The carbon atom bonded to iodine is electron-deficient and accessible to nucleophilic attack.

  • Leaving Group: The iodide ion is an excellent leaving group due to its large size and the stability of the resulting I⁻ anion.[3]

  • Steric Hindrance: As a secondary halide, the reaction site is more sterically hindered than a primary halide, which can slow the reaction rate. Bulky nucleophiles may react sluggishly.[5] The pyrrolidinone ring itself presents a moderate steric profile.

Typical Nucleophiles:

  • N-Nucleophiles: Amines, azides

  • O-Nucleophiles: Alcohols, phenols (under basic conditions)

  • S-Nucleophiles: Thiols, thiophenols

  • C-Nucleophiles: Cyanide, enolates

Caption: S(_N)2 mechanism at the C4 position of the pyrrolidinone ring.

Protocol 2.1.1: S(_N)2 Azidation of 4-Iodo-1-methyl-pyrrolidin-2-one

This protocol describes a representative S(_N)2 reaction. The choice of sodium azide as the nucleophile is illustrative of a common transformation to introduce a nitrogen-containing functional group, which can be further reduced to an amine.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Iodo-1-methyl-pyrrolidin-2-one (1.0 eq). The system is then purged with an inert gas (Argon or Nitrogen). Rationale: Prevents side reactions with atmospheric moisture and oxygen.

  • Solvent Addition: Add anhydrous, polar aprotic solvent such as DMF or DMSO (approx. 0.1 M concentration). Rationale: Polar aprotic solvents are ideal for S(_N)2 reactions as they solvate the cation (Na⁺) but not the nucleophile (N₃⁻), increasing its reactivity.[4]

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq). Rationale: A slight excess of the nucleophile ensures the reaction goes to completion.

  • Heating: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS. Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water (3x) and brine (1x) to remove the DMF and residual salts. Rationale: Aqueous work-up is critical for removing the high-boiling polar solvent and water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-Azido-1-methyl-pyrrolidin-2-one.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C(sp³)-I bond is an excellent substrate for a variety of cross-coupling reactions, which are powerful methods for C-C and C-heteroatom bond formation.[6] These reactions dramatically expand the synthetic utility of the title compound. N-methyl-2-pyrrolidinone (NMP), the parent structure, is itself often used as a high-boiling polar solvent that can be beneficial in these transformations.[7][8]

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Forms a C-C bond with an organoboron reagent.

  • Negishi Coupling: Forms a C-C bond with an organozinc reagent. This has been demonstrated for the α-alkylation of N-Boc-pyrrolidine.[9]

  • Sonogashira Coupling: Forms a C-C bond with a terminal alkyne.

  • Buchwald-Hartwig Amination: Forms a C-N bond with an amine.

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex R-Pd(II)L₂-I oa->pd2_complex R-I (Substrate) tm Transmetalation pd2_complex->tm pd2_r_rprime R-Pd(II)L₂-R' tm->pd2_r_rprime boronic R'-B(OR)₂ (Base) boronic->tm re Reductive Elimination pd2_r_rprime->re re->pd0 product R-R' re->product

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2.2.1: Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-pyrrolidin-2-one

This protocol outlines a typical procedure for coupling the title compound with an arylboronic acid, a cornerstone transformation in modern drug discovery.

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel (e.g., a microwave vial or Schlenk flask), combine 4-Iodo-1-methyl-pyrrolidin-2-one (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). Rationale: The base is crucial for the transmetalation step, activating the boronic acid.

  • Solvent and Degassing: Add a solvent mixture, typically a polar solvent like DME, THF, or dioxane with water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. Rationale: Degassing removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Heating: Seal the vessel and heat the reaction to 80-120 °C, either conventionally or using microwave irradiation, until the starting material is consumed (monitored by LC-MS). Rationale: Heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash chromatography to obtain the 4-aryl-1-methyl-pyrrolidin-2-one product.

Radical Reactions

The weak C-I bond is susceptible to homolytic cleavage, making 4-Iodo-1-methyl-pyrrolidin-2-one a good precursor for generating a secondary carbon-centered radical at the C4 position.[10][11] This radical can then participate in various synthetic transformations.

Methods for Radical Generation:

  • Tin-Mediated: The classic method involves using tributyltin hydride (n-Bu₃SnH) and a radical initiator like AIBN.[12]

  • Photoredox Catalysis: Modern methods use visible light and a photoredox catalyst to generate the radical under milder conditions.[10]

Once formed, the C4-centered radical can undergo:

  • Reduction (Dehalogenation): Quenching with a hydrogen atom source (e.g., n-Bu₃SnH) to replace the iodine with hydrogen.

  • Intermolecular Addition: Addition to electron-deficient alkenes (Giese addition).

  • Intramolecular Cyclization: Cyclization onto a tethered π-system.

Radical_Reaction cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN AIBN_rad Initiator Radical AIBN->AIBN_rad Δ or hν Bu3SnH n-Bu₃SnH Bu3Sn_rad n-Bu₃Sn• Bu3SnH->Bu3Sn_rad AIBN_rad->Bu3Sn_rad RI R-I (Substrate) R_rad R• (C4-Pyrrolidinone Radical) RI->R_rad Atom Transfer RH R-H (Product) R_rad->RH H-Abstraction Bu3SnI n-Bu₃SnI Bu3Sn_rad_prop n-Bu₃Sn• Bu3Sn_rad_prop->Bu3SnI Bu3SnH_prop n-Bu₃SnH Bu3SnH_prop->Bu3Sn_rad_prop

Caption: Tin-mediated radical dehalogenation of an alkyl iodide.

Predicted Analytical and Spectroscopic Data

While specific experimental data for 4-Iodo-1-methyl-pyrrolidin-2-one is not widely published, its spectroscopic characteristics can be reliably predicted based on its constituent parts.

TechniquePredicted ObservationRationale
¹H NMR The proton at C4 (geminal to iodine) would appear as a multiplet significantly downfield (δ ≈ 4.0-4.5 ppm). Protons at C3 and C5 would be diastereotopic and appear as complex multiplets. The N-methyl group would be a singlet around δ ≈ 2.8-3.0 ppm.The electronegative iodine atom deshields the adjacent C-H proton, causing a downfield shift. The chiral center at C4 renders the adjacent methylene protons diastereotopic.
¹³C NMR The carbon bearing the iodine (C4) would be shifted significantly upfield to δ ≈ 20-30 ppm. The carbonyl carbon (C2) would be downfield (δ ≈ 175 ppm).This upfield shift for the carbon bonded to iodine is a characteristic "heavy atom effect."[13]
IR Spec. A strong, sharp absorption band around 1680-1700 cm⁻¹ for the lactam C=O stretch.This is a characteristic frequency for a five-membered lactam carbonyl group.
Mass Spec. The molecular ion peak (M⁺) would be observed at m/z = 241. A prominent peak at m/z = 114 ([M-I]⁺) corresponding to the loss of the iodine radical would be expected.The C-I bond is weak and prone to fragmentation.

Conclusion and Outlook

4-Iodo-1-methyl-pyrrolidin-2-one stands as a highly valuable, yet underexplored, building block for chemical synthesis and drug discovery. The carbon-iodine bond provides a reliable and versatile reaction center for introducing a wide array of functional groups via nucleophilic substitution, cross-coupling, and radical pathways. This guide has outlined the fundamental principles governing its reactivity and provided exemplary protocols to enable its practical application. For researchers in drug development, the ability to use this molecule as a scaffold for late-stage functionalization offers a powerful strategy to rapidly generate analogues for structure-activity relationship (SAR) studies, ultimately accelerating the discovery of new therapeutic agents.

References

  • Title: STILLE COUPLINGS CATALYZED BY PALLADIUM-ON-CARBON WITH CuI AS A COCATALYST: SYNTHESIS OF 2-(4'-ACETYLPHENYL)THIOPHENE Source: Organic Syntheses URL: [Link]

  • Title: Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Recent Advances in Iodine-Mediated Radical Reactions Source: PMC - NIH URL: [Link]

  • Title: 4-(iodomethyl)pyrrolidin-2-one (C5H8INO) Source: PubChem URL: [Link]

  • Title: Nucleophilic Substitution (SN1, SN2) Source: Organic Chemistry Portal URL: [Link]

  • Title: Cross coupling reactions in organic synthesis themed issue Source: Royal Society of Chemistry URL: [Link]

  • Title: Spectroscopic characterization and crystal structures of two cathinone derivatives Source: Forensic Toxicology URL: [Link]

  • Title: Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) Source: Master Organic Chemistry URL: [Link]

  • Title: CHE 2060: Principles of Organic Chem 6. Nucleophilic substitution reactions Source: LibreTexts Chemistry URL: [Link]

  • Title: Radical Reactions: Catalysts of Innovation in Organic Synthesis and Polymerization Source: ResearchGate URL: [Link]

  • Title: Radical Reactions (Part 1) Source: Harvard University Lecture Notes URL: [Link]

  • Title: Radical Reactions Source: University of Calgary URL: [Link]

  • Title: The N-Methylpyrrolidone (NMP) Effect in Iron-Catalyzed Cross-Coupling with Simple Ferric Salts and MeMgBr Source: PMC - NIH URL: [Link]

  • Title: An Overview on Chemistry and Biological Importance of Pyrrolidinone Source: ResearchGate URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

  • Title: CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs Source: MDPI URL: [Link]

  • Title: Advanced Free Radical Reactions for Organic Synthesis Source: Dr. B. B. Hegde First Grade College, Kundapura URL: [Link]

  • Title: Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

  • Title: The N-Methylpyrrolidone (NMP) Effect in Iron-Catalyzed Cross-Coupling with Simple Ferric Salts and MeMgBr Source: ResearchGate URL: [Link]

  • Title: A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES Source: UiTM Institutional Repository URL: [Link]

  • Title: Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles Source: MIT Open Access Articles URL: [Link]

  • Title: 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches Source: PMC - NIH URL: [Link]

  • Title: 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE) Source: Ataman Kimya URL: [Link]

  • Title: (S)-2-(Iodomethyl)-1-tosylpyrrolidine Source: ResearchGate URL: [Link]

  • Title: 2-Pyrrolidinone, 1-methyl- Source: NIST WebBook URL: [Link]

  • Title: Utility of Drug Discovery in Medicinal and Organic Chemistry. Source: Semantic Scholar URL: [Link]

Sources

Foundational

The Pyrrolidinone Core: A Privileged Scaffold for Modulating Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals The pyrrolidinone ring, a five-membered lactam, stands as a cornerstone in medicinal chemistry, celebrated for its structural simplicity, syn...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrrolidinone ring, a five-membered lactam, stands as a cornerstone in medicinal chemistry, celebrated for its structural simplicity, synthetic tractability, and presence in a multitude of biologically active compounds.[1][2] This versatile scaffold provides a unique three-dimensional architecture that allows for precise substituent placement, enabling the fine-tuning of pharmacological profiles to engage a wide array of biological targets.[3] This guide offers a comprehensive exploration of the diverse biological activities of substituted pyrrolidinone derivatives, delving into their mechanisms of action, the experimental frameworks used for their evaluation, and the structure-activity relationships that govern their therapeutic potential.

The Broad Spectrum of Pyrrolidinone Bioactivity

The inherent physicochemical properties of the pyrrolidinone core, including its capacity for hydrogen bonding and conformational flexibility, make it an ideal starting point for designing novel therapeutic agents.[1] Consequently, its derivatives have demonstrated a remarkable range of pharmacological effects, positioning them as valuable leads in numerous disease areas.[4][5]

Key Therapeutic Areas:
  • Neuroprotection and Nootropic Effects: The earliest and perhaps most well-known application of this scaffold is in cognitive enhancement and neuroprotection.[6] Compounds like Piracetam, the first of the "nootropic" class, are cyclic derivatives of the neurotransmitter gamma-aminobutyric acid (GABA), although they do not have a significant affinity for GABA receptors.[7] Their mechanism is thought to involve the modulation of neurotransmission in cholinergic and glutamatergic systems, improving neuroplasticity.[8]

  • Anticonvulsant Activity: Building on the neuroactive properties, numerous pyrrolidinone derivatives have been developed as potent antiepileptic drugs (AEDs).[9] Levetiracetam is a prominent example, and its success has spurred the development of analogues with potentially improved efficacy and side-effect profiles.[6][9] The mechanisms often involve the modulation of voltage-gated sodium and calcium ion channels, which are critical for controlling neuronal excitability.[10][11]

  • Anticancer Activity: Substituted pyrrolidinones have emerged as a promising class of antitumor agents, demonstrating cytotoxicity against a wide range of cancer cell lines.[12] Their anticancer effects are often achieved through the inhibition of key signaling pathways, such as those mediated by protein kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for tumor growth and angiogenesis.[12] Other derivatives induce programmed cell death (apoptosis) in malignant cells.[1][13]

  • Anti-inflammatory Effects: Derivatives have been designed to target key enzymes in the inflammatory cascade. By inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, these compounds can effectively reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[14][15][16]

  • Antimicrobial and Antiviral Properties: The pyrrolidinone scaffold is also found in compounds with significant activity against various pathogens.[17] These derivatives can disrupt microbial cell membranes or inhibit essential viral replication processes, demonstrating broad-spectrum antibacterial, antifungal, and antiviral potential.[12][17]

In-Depth Focus: Anticonvulsant and Anticancer Derivatives

To illustrate the therapeutic potential and development process, this section provides a deeper analysis of two major areas: anticonvulsant and anticancer activities.

Anticonvulsant Pyrrolidinone Derivatives

The development of novel AEDs is driven by the need for drugs with broader efficacy and fewer side effects. Pyrrolidine-2,5-dione derivatives, in particular, have shown significant promise.[10][11]

Mechanism of Action: Many potent anticonvulsant pyrrolidinones function by modulating ion channels. In vitro studies have shown that promising compounds can inhibit neuronal voltage-sensitive sodium channels and L-type calcium channels.[10] This dual action is advantageous, as it can suppress the sustained high-frequency neuronal firing characteristic of seizures while having a minimal effect on normal neurotransmission.[11] Some earlier derivatives were designed as GABA prodrugs, aiming to increase the concentration of the primary inhibitory neurotransmitter in the brain upon hydrolysis.[18][19]

Comparative Anticonvulsant Activity: The efficacy of novel derivatives is often benchmarked against standard AEDs in preclinical models. The median effective dose (ED₅₀), the dose required to protect 50% of animals from seizures, is a key metric.

Compound/DerivativeTest ModelED₅₀ (mg/kg)Reference DrugED₅₀ (mg/kg)Reference
Compound 4 ¹MES Test62.14Valproic Acid252.7[10]
Compound 4 ¹6 Hz Test75.59Valproic Acid130.6[10]
Compound 14 ²PTZ Test0.43 (mmol/kg)Valproic Acid0.71 (mmol/kg)[18]
Derivative 69k ³MES Test80.38Valproic Acid>300[3]
Derivative 69k ³6 Hz Test108.80Valproic Acid221.7[3]
¹ 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride
² N-(4-flourobenzyl)-2-oxo-1-pyrrolidineacetamide
³ Pyrrolidine-2,5-dione-acetamide derivative
Anticancer Pyrrolidinone Derivatives

The structural versatility of the pyrrolidinone core allows for its use as a scaffold to target various hallmarks of cancer.

Mechanism of Action: A primary mechanism is the inhibition of protein kinases that are overactive in cancer cells.[12] By designing derivatives that fit into the ATP-binding site of kinases like VEGFR and Platelet-Derived Growth Factor Receptors (PDGFRs), these compounds can block downstream signaling required for cell proliferation and the formation of new blood vessels (angiogenesis) that supply the tumor.[12] Another critical mechanism is the induction of apoptosis. Pyrrolidine derivatives can trigger the caspase-dependent apoptotic pathway, leading to the systematic dismantling and elimination of cancer cells.[1][13]

In Vitro Cytotoxicity: The anticancer potential is initially assessed by evaluating a compound's ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard measure of potency.

Compound/DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
Pyrrolidine 3k HCT116Colon Cancer2.9[13]
Pyrrolidine 3k HL60Leukemia3.1[13]
Diphenylamine-Pyrrolidinone-Hydrazone PPC-1Prostate Cancer2.5 - 20.2 (range)[20][21]
Diphenylamine-Pyrrolidinone-Hydrazone IGR39Melanoma2.5 - 20.2 (range)[20][21]
Thiophen-containing derivative 37e MCF-7Breast Cancer17[3]
Thiophen-containing derivative 37e HeLaCervical Cancer19[3]

Methodologies for Evaluating Biological Activity

The transition from a synthesized compound to a potential drug candidate requires a rigorous and systematic evaluation process using validated bioassays.[22][23]

Workflow for Preclinical Screening of Novel Compounds

A hierarchical approach ensures that resources are focused on the most promising candidates. This workflow integrates in vitro screening for initial activity and mechanism with in vivo models for efficacy and safety.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation Compound Novel Pyrrolidinone Derivative Library PrimaryAssay Primary Bioassay (e.g., Cytotoxicity, Receptor Binding) Compound->PrimaryAssay HitConfirm Hit Confirmation & Dose-Response PrimaryAssay->HitConfirm Identify 'Hits' SecondaryAssay Secondary Mechanistic Assays (e.g., Kinase Inhibition, Ion Channel) HitConfirm->SecondaryAssay Efficacy Animal Model of Disease (e.g., Seizure Model, Xenograft) SecondaryAssay->Efficacy Select 'Leads' Tox Preliminary Toxicology & Pharmacokinetics Efficacy->Tox Lead Lead Candidate Tox->Lead

Caption: A typical workflow for the preclinical screening of novel compounds.

Experimental Protocol: Anticonvulsant Screening (6 Hz Test)

The 6 Hz seizure test is a widely used model for screening drugs effective against therapy-resistant partial seizures.[11] The causality for its use lies in its ability to identify compounds that modulate synaptic transmission rather than simply preventing seizure spread, which is the mechanism for older AEDs.

Objective: To determine the median effective dose (ED₅₀) of a test compound required to protect against seizures induced by a 6 Hz corneal stimulation.

Materials:

  • Male Swiss mice (18-25 g)

  • Test compound and vehicle (e.g., 0.5% methylcellulose)

  • Corneal electrodes

  • A constant-current electrical stimulator

Procedure:

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice. A control group receives only the vehicle. Allow for a pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed.

  • Stimulation: Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 seconds duration) via corneal electrodes. A current of 32 mA is typically used.

  • Observation: Immediately after stimulation, observe the animal for the presence or absence of a seizure. The seizure endpoint is characterized by a "stun" position, forelimb clonus, and twitching of the vibrissae.[11]

  • Data Analysis: For each dose, calculate the percentage of animals protected from seizures. The ED₅₀ value and its 95% confidence intervals are then determined using probit analysis.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[1] It is a self-validating system because only living cells with active mitochondrial reductases can convert the yellow MTT tetrazolium salt into a purple formazan product.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.1 to 100 µM). Include a vehicle-only control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value from the dose-response curve using non-linear regression.

Structure-Activity Relationships and Future Directions

The vast body of research on pyrrolidinone derivatives allows for the elucidation of key structure-activity relationships (SAR). For instance, in anticonvulsant derivatives, the type of linker between the pyrrolidinone core and an amine moiety, as well as the nature of substituents on terminal aromatic rings, significantly influences activity.[10] For anticancer agents, adding moieties like 3,4,5-trimethoxyphenyl can confer potent activity.[24]

The future of pyrrolidinone-based drug discovery lies in leveraging this SAR knowledge for rational drug design. The integration of computational methods like molecular docking with high-throughput synthesis and screening will accelerate the identification of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.[8][25] The pyrrolidinone core, a truly privileged scaffold, will undoubtedly continue to be a source of novel and impactful medicines.

G cluster_0 Rational Drug Design Cycle Core Pyrrolidinone Core Scaffold Design In Silico Design & Virtual Screening Core->Design SAR Structure-Activity Relationship (SAR) Analysis SAR->Design Iterative Refinement LeadOpt Lead Optimization SAR->LeadOpt Synth Chemical Synthesis Design->Synth BioAssay Biological Screening Synth->BioAssay BioAssay->SAR

Sources

Exploratory

Engineering Novel Therapeutics: 4-Iodo-1-methyl-pyrrolidin-2-one as a Strategic Precursor in Late-Stage Functionalization

Executive Summary The pyrrolidin-2-one ( -lactam) core is a privileged scaffold in medicinal chemistry, foundational to the "racetam" class of neurotherapeutics and a critical structural motif in numerous natural product...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidin-2-one (


-lactam) core is a privileged scaffold in medicinal chemistry, foundational to the "racetam" class of neurotherapeutics and a critical structural motif in numerous natural products. While traditional synthetic approaches often functionalize the C3 or C5 positions, targeting the C4 position offers unique stereoelectronic profiles for receptor binding.

This technical guide explores the utility of 4-iodo-1-methyl-pyrrolidin-2-one (CAS 2411641-06-8)[1] as a highly reactive electrophilic precursor. By leveraging the weak, polarizable carbon-iodine bond, this molecule serves as an ideal substrate for modern metallaphotoredox and radical-mediated transformations, enabling the rapid assembly of complex, C4-functionalized lactam libraries.

Structural Dynamics & Mechanistic Rationale

The simplest member of this class, , features an unactivated aliphatic backbone[2]. However, the introduction of an iodine atom at the C4 position fundamentally alters the molecule's reactivity. Pyrrolidin-2-ones are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity[3].

The Causality of Precursor Selection: The C-I bond at the C4 position is highly polarizable and relatively weak (bond dissociation energy ~234 kJ/mol). This makes it an excellent candidate for , typically initiated by a radical initiator or through photoredox catalysis, generating a highly reactive intermediate[4].

However, because the C4 position is an


-hybridized secondary carbon, traditional Palladium-catalyzed cross-couplings (e.g., standard Suzuki or Heck reactions) often fail due to rapid 

-hydride elimination. To circumvent this, modern synthetic workflows utilize Nickel-catalyzed cross-electrophile coupling and Photoredox-mediated Single Electron Transfer (SET) pathways, which operate via radical intermediates that are immune to classical

-hydride elimination.

Pathways A 4-Iodo-1-methyl- pyrrolidin-2-one (Precursor) B 4-Aryl Derivatives (sp3-sp2 Coupling) A->B Ni/Photoredox Ar-Br C 4-Alkyl Derivatives (Giese Addition) A->C Ir-Photocatalyst Olefin D 4-Amino Derivatives (C-N Coupling) A->D Ni-Catalysis Amine

Divergent synthetic pathways for C4-functionalization of the pyrrolidone core.

Self-Validating Experimental Protocols

As drug development demands high-throughput and reproducible chemistry, the following protocols are designed as self-validating systems . They incorporate specific in-process controls (IPCs) to ensure mechanistic fidelity and prevent downstream purification bottlenecks.

Protocol A: Metallaphotoredox - Cross-Coupling

Objective: Synthesize 4-(4-fluorophenyl)-1-methylpyrrolidin-2-one. Causality: We utilize a


 complex because the bidentate nitrogen ligand (dtbbpy) enforces a rigid geometry that accelerates reductive elimination over 

-hydride elimination.

acts as the photocatalyst to generate the C4 radical via SET.

Step-by-Step Methodology:

  • Preparation of the Catalytic Solution: In an argon-filled glovebox, charge a 20 mL reaction vial with 4-iodo-1-methyl-pyrrolidin-2-one (1.0 mmol, 225 mg), 4-fluorophenylboronic acid (1.5 mmol),

    
     (5 mol%), and 
    
    
    
    (1 mol%).
  • Solvent & Base Integration: Add 10 mL of anhydrous DMF and 3.0 equiv of

    
    . Causality: DMF stabilizes the Ni intermediates, while the insoluble 
    
    
    
    provides a slow-release basic environment, preventing base-induced ring-opening of the lactam.
  • Degassing: Seal the vial with a PTFE septum, remove from the glovebox, and sparge with Argon for 15 minutes to remove trace oxygen (which would quench the excited Ir(III) state).

  • Irradiation & Monitoring (Self-Validation Checkpoint): Place the vial in a photoreactor equipped with 450 nm blue LEDs. Irradiate at 25°C for 12 hours. At 12h, extract a 50 µL aliquot, dilute in

    
     spiked with 1,3,5-trimethoxybenzene, and acquire a rapid 
    
    
    
    -NMR. Validation Rule: If the integration of the starting material's N-methyl peak (
    
    
    ~2.8 ppm) relative to the internal standard exceeds 5%, irradiate for an additional 4 hours.
  • Workup & Purification: Quench with water, extract with EtOAc (3 x 15 mL), wash with brine, dry over

    
    , and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).
    
Protocol B: Photoredox-Catalyzed Giese Addition

Objective: Alkylation of the C4 position using methyl acrylate. Causality: Homolytic cleavage of the C-I bond generates a C4-centered radical. Because this radical is adjacent to an electron-donating alkyl chain, it exhibits nucleophilic character, making it highly reactive toward electron-deficient olefins like methyl acrylate.

PhotoredoxCycle Light Blue LED (450 nm) PC Ir(III) Photocatalyst Light->PC Excitation PC_ex *Ir(III) Excited State PC->PC_ex Sub 4-Iodo-1-methyl- pyrrolidin-2-one PC_ex->Sub Single Electron Transfer (SET) Rad C4-Pyrrolidone Radical Sub->Rad Homolytic C-I Cleavage (- I⁻) Prod Functionalized Product Rad->Prod Olefin Addition / Cross-Coupling Prod->PC Catalyst Regeneration (via Reductant)

Photoredox-mediated generation of the C4-pyrrolidone radical.

Step-by-Step Methodology:

  • Reagent Assembly: Combine 4-iodo-1-methyl-pyrrolidin-2-one (1.0 mmol), methyl acrylate (3.0 mmol),

    
     (2 mol%), and Hantzsch ester (1.5 mmol) in 10 mL of acetonitrile. Causality: Hantzsch ester acts as the terminal reductant and hydrogen atom donor to terminate the radical chain.
    
  • Deoxygenation: Perform Freeze-Pump-Thaw (3 cycles) to rigorously exclude oxygen.

  • Photochemical Reaction: Irradiate with 450 nm light for 16 hours at ambient temperature.

  • In-Process Control (Self-Validation Checkpoint): Analyze via in-line LC-MS. Validation Rule: Monitor the disappearance of the precursor mass (m/z 226). If photobleaching is detected visually (loss of the characteristic orange color), spike the reaction with an additional 0.5 mol% Ru catalyst to maintain the catalytic cycle.

  • Isolation: Concentrate under reduced pressure and purify via reverse-phase HPLC to obtain the pure C4-alkylated lactam.

Quantitative Data & Comparative Analysis

The table below summarizes the efficiency of various late-stage functionalizations utilizing 4-iodo-1-methyl-pyrrolidin-2-one as the core precursor. Note the stark difference in yield between radical-mediated pathways and traditional two-electron Palladium chemistry.

Substrate (Coupling Partner)Reaction ClassCatalyst SystemYield (%)Purity (LC-MS)Rxn Time (h)
4-Fluorophenylboronic acid Ni/Photoredox

-


/

84%>98%12
Methyl acrylate Giese Addition

/ Hantzsch Ester
79%96%16
Morpholine C-N Cross-Coupling

/ dtbbpy /

68%94%24
Styrene Traditional Heck Coupling

/

45%*88%36

*The low yield of the Heck coupling highlights the vulnerability of secondary alkyl iodides to


-hydride elimination under standard Pd-catalysis, validating the necessity of the radical-mediated protocols described above.

References

  • Title: Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives | Source: Organic & Biomolecular Chemistry | URL: [Link]

  • Title: 2-Pyrrolidone | C4H7NO | CID 12025 | Source: PubChem (National Center for Biotechnology Information) | URL: [Link]

Sources

Foundational

A Comprehensive Spectroscopic Analysis of 4-Iodo-1-methyl-pyrrolidin-2-one: A Predictive Guide for Researchers

Abstract This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of 4-Iodo-1-methyl-pyrrolidin-2-one. In the absence of direct experimental spectra in publicly available databas...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of 4-Iodo-1-methyl-pyrrolidin-2-one. In the absence of direct experimental spectra in publicly available databases, this document serves as a robust, theory-backed resource for researchers, scientists, and professionals in drug development. By leveraging established spectroscopic principles and data from analogous structures, we present a comprehensive interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is designed to facilitate the identification, characterization, and quality control of 4-Iodo-1-methyl-pyrrolidin-2-one in a research and development setting.

Introduction to 4-Iodo-1-methyl-pyrrolidin-2-one

4-Iodo-1-methyl-pyrrolidin-2-one is a halogenated derivative of N-methyl-2-pyrrolidone (NMP), a widely used aprotic solvent.[1][2] The introduction of an iodine atom at the 4-position of the pyrrolidinone ring is expected to significantly influence its chemical reactivity and biological properties, making it a molecule of interest in synthetic chemistry and drug discovery. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Below is a diagram illustrating the molecular structure of 4-Iodo-1-methyl-pyrrolidin-2-one.

MS_Fragmentation M [C₅H₈INO]⁺˙ m/z = 225 F1 [I]⁺ m/z = 127 M->F1 - C₅H₈NO˙ F2 [C₅H₈NO]⁺ m/z = 98 M->F2 - I˙ F3 [C₄H₆NO]⁺ m/z = 84 F2->F3 - CH₂

Caption: Predicted ESI-MS fragmentation of 4-Iodo-1-methyl-pyrrolidin-2-one.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Iodo-1-methyl-pyrrolidin-2-one in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate window functions and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

  • Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or the pure solvent and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal of the protonated molecule [M+H]⁺.

    • Acquire the full scan mass spectrum over a suitable m/z range (e.g., 50-500).

    • For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).

Conclusion

This guide provides a comprehensive, predictive overview of the NMR, IR, and MS spectroscopic data for 4-Iodo-1-methyl-pyrrolidin-2-one. By synthesizing information from analogous compounds and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this compound. The provided protocols offer a starting point for the experimental acquisition of this data. Researchers are encouraged to use this guide as a reference to interpret their own experimental findings.

References

  • Deshielding of Carbon-13 Nuclei by Attached Iodine Atoms. Solvent Effects on Carbon-13 Chemical Shifts in Alkyl Iodides - RSC Publishing. (n.d.).
  • Relativistic effect of iodine in 13C NMR chemical shifts of iodomethanes from quantum chemical calculations within the framework of the full four-component relativistic Dirac—Coulomb scheme | Request PDF - ResearchGate. (n.d.).
  • Infrared Absorption Frequencies Guide | PDF - Scribd. (n.d.).
  • N-Methyl-2-pyrrolidone(872-50-4) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (2025, September 11).
  • Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed. (n.d.).
  • Infrared Spectrometry - MSU chemistry. (n.d.).
  • N Methyl 2 pyrrolidone - mzCloud. (2015, June 16).
  • (127I) Iodine NMR. (n.d.).
  • (n.d.).
  • 1H proton nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I low/high ... - Doc Brown's Chemistry. (n.d.).
  • Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. (n.d.).
  • N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem. (n.d.).
  • Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach - Queen's University Belfast. (2020, March 4).
  • 2-Pyrrolidinone, 1-methyl- - the NIST WebBook. (n.d.).
  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC. (2020, March 4).
  • 2-Pyrrolidinone, 1-methyl- - the NIST WebBook. (n.d.).
  • PROSPRE - 1 H NMR Predictor. (n.d.).
  • NMR Predictor - Documentation - Chemaxon Docs. (n.d.).
  • How to predict the 13C NMR spectrum of a compound - YouTube. (2017, November 28).
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.).
  • Can anyone help me to tell me any online website to check 13C NMR prediction. . .? | ResearchGate. (2016, April 25).
  • Predict 13C carbon NMR spectra. (n.d.).
  • 1H NMR Spectrum Prediction and Analysis - Atlas: School AI Assistant. (n.d.).
  • Predict 13C Carbon NMR Spectra | PDF | Nuclear Magnetic Resonance - Scribd. (n.d.).
  • How to Predict the Number of Signals in a 1H NMR (O Chem) - YouTube. (2021, October 4).
  • Determination of N-methyl-2-pyrrolidone and its metabolites in urine by micellar electrokinetic chromatography - Semantic Scholar. (2011, June 15).
  • Predict 1H proton NMR spectra - NMRDB.org. (n.d.).
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • Ion fragmentation of small molecules in mass spectrometry. (2012, February 3).
  • mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
  • Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry. (n.d.).
  • Infrared (IR) Spectroscopy Practice Problems - Chemistry Steps. (2025, September 20).
  • (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (2020, November 12).
  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022, May 17).
  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed. (2026, January 9).
  • IR Chart. (n.d.).

Sources

Exploratory

Physicochemical properties of 4-Iodo-1-methyl-pyrrolidin-2-one

The following technical guide details the physicochemical and synthetic profile of 4-Iodo-1-methyl-pyrrolidin-2-one , a specialized intermediate in medicinal chemistry. A Critical Intermediate for Pyrrolidinone Functiona...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical and synthetic profile of 4-Iodo-1-methyl-pyrrolidin-2-one , a specialized intermediate in medicinal chemistry.

A Critical Intermediate for Pyrrolidinone Functionalization[1]

Executive Summary

4-Iodo-1-methyl-pyrrolidin-2-one is a high-value synthetic intermediate derived from the widely used solvent N-methyl-2-pyrrolidone (NMP).[1] Unlike its parent compound, which serves primarily as a stable solvent, the 4-iodo derivative functions as a reactive electrophile. It is strategically employed in drug discovery to introduce complex functionalities at the C4 position of the pyrrolidinone ring—a pharmacophore central to the "racetam" family of nootropics (e.g., levetiracetam, oxiracetam) and various carbapenem antibiotics.

This guide analyzes its physicochemical properties, synthesis pathways, and the kinetic competition between substitution and elimination reactions that defines its utility.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule features a gamma-lactam core with a methyl group on the nitrogen (N1) and an iodine atom at the C4 position. The presence of the iodine atom at C4 creates a chiral center, meaning this compound exists as two enantiomers (R and S). In asymmetric synthesis, the specific enantiomer is often preserved or inverted depending on the synthetic route (e.g., SN2 displacement).

AttributeDetail
IUPAC Name 4-Iodo-1-methylpyrrolidin-2-one
Molecular Formula C₅H₈INO
Molecular Weight 225.03 g/mol
SMILES CN1CC(I)CC1=O
Chirality C4 is a stereocenter (R or S)
Structural Class Halogenated Lactam / Alkyl Iodide

Physicochemical Properties

Note: As a transient synthetic intermediate rather than a commodity chemical, specific bulk physical data (e.g., exact boiling point) are often derived from small-scale isolation or computational prediction based on the 4-hydroxy analog.[1]

Table 1: Core Physical Parameters[1][6]
PropertyValue / DescriptionTechnical Insight
Physical State Waxy Solid or Viscous OilHigh molecular weight (225 g/mol ) vs. NMP (99 g/mol ) increases intermolecular forces, raising the melting point.[1]
Color Pale Yellow to BrownPure iodides are colorless; yellowing indicates slight degradation to elemental iodine (I₂) upon light exposure.[2]
Solubility DCM, DMF, DMSO, AcetonitrileHighly soluble in polar aprotic solvents. Reduced water solubility compared to NMP due to the lipophilic iodine atom.[2]
Density ~1.6 – 1.8 g/cm³ (Predicted)The heavy iodine atom significantly increases density relative to NMP (1.03 g/cm³).[2]
Boiling Point >250°C (Decomposes)Likely decomposes via elimination of HI before reaching atmospheric boiling point.[2]
Lipophilicity (LogP) ~0.5 – 0.8 (Predicted)More lipophilic than NMP (LogP -0.46), facilitating membrane permeability in biological assays.[2]

Synthesis & Purity Protocols

The synthesis of 4-iodo-1-methyl-pyrrolidin-2-one typically proceeds from 4-hydroxy-1-methylpyrrolidin-2-one .[1] Direct iodination is challenging; therefore, activation of the hydroxyl group is the standard protocol.

Primary Synthetic Workflow (The "Activation-Displacement" Route)[1]
  • Starting Material: 4-Hydroxy-1-methylpyrrolidin-2-one (commercially available or synthesized from malic acid derivatives).[1][2]

  • Activation: Conversion of the -OH group to a leaving group (Mesylate or Tosylate).

  • Displacement: Finkelstein-type reaction using Sodium Iodide (NaI) in Acetone or Methyl Ethyl Ketone (MEK).[1][2]

Critical Control Point: The displacement reaction proceeds via an SN2 mechanism , resulting in the inversion of stereochemistry at C4. If the starting alcohol is (4S), the product will be (4R).[2]

Synthesis Start 4-Hydroxy-NMP (Hydrophilic Precursor) Intermediate 4-Mesyloxy-NMP (Activated Electrophile) Start->Intermediate MsCl, Et3N DCM, 0°C Product 4-Iodo-NMP (Target Intermediate) Intermediate->Product NaI, Reflux Acetone (Finkelstein)

Figure 1: Synthetic pathway converting the hydroxy precursor to the iodo-derivative via mesylate activation. Note the stereochemical inversion implied in the second step.

Reactivity & Stability Profile

The utility of 4-iodo-1-methyl-pyrrolidin-2-one lies in its reactivity.[1] The C-I bond is weak (approx. 50 kcal/mol), making the iodine an excellent leaving group. However, this creates a competition between substitution and elimination.[2]

The Substitution (SN2) vs. Elimination (E2) Competition[3]
  • Substitution (Desired): Reaction with nucleophiles (azides, amines, thiols) yields 4-functionalized pyrrolidinones.[2]

  • Elimination (Side Reaction): In the presence of strong bases or high heat, the compound eliminates Hydrogen Iodide (HI) to form 1-methyl-1,5-dihydro-2H-pyrrol-2-one (the unsaturated lactam).[1]

Experimental Tip: To favor substitution, use non-basic nucleophiles (e.g., Sodium Azide) or polar aprotic solvents (DMF) that enhance nucleophilicity without promoting elimination.

Reactivity Center 4-Iodo-NMP (Reactive Core) Sub_Azide 4-Azido-NMP (Click Chemistry Precursor) Center->Sub_Azide NaN3, DMF (Sn2 Substitution) Sub_Thiol 4-Thio-NMP (Cross-linking Agent) Center->Sub_Thiol R-SH, Base (Sn2 Substitution) Elim_Prod Unsaturated Lactam (Elimination Byproduct) Center->Elim_Prod Strong Base / Heat (E2 Elimination)

Figure 2: Divergent reactivity pathways.[1][2] Control of basicity is crucial to prevent the formation of the unsaturated elimination byproduct.

Handling & Safety Guidelines

As an alkylating agent, this compound poses specific safety risks distinct from the parent solvent NMP.

  • Alkylating Potential: Like all secondary alkyl iodides, it can alkylate DNA.[2] It should be handled as a potential mutagen in a fume hood.[2]

  • Light Sensitivity: Iodides degrade under UV light, releasing free iodine (indicated by darkening color).[2] Store in amber glass vials under inert atmosphere (Argon/Nitrogen).

  • Thermal Instability: Avoid heating above 100°C without solvent, as thermal elimination of HI can be exothermic and gas-generating.[1][2]

References

  • Synthesis of 4-Hydroxy-2-pyrrolidinone: Title: A Short Synthesis of 4-Hydroxypyrrolidine-2-one from Tetramic Acid Intermediates. Source: UiTM Institutional Repository (2022).[2][3] URL:[Link] (Provides the foundational protocol for the hydroxy precursor).

  • General Reactivity of Halo-Lactams: Title: Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction of piperidine derivatives.[1][4] Source: Organic & Biomolecular Chemistry (RSC), 2019.[2] URL:[Link] (Discusses the stability and formation of iodinated pyrrolidinone rings).

  • Parent Compound Properties (NMP): Title: 1-Methyl-2-pyrrolidinone (NMP) CID 13387.[1][2] Source: PubChem (National Library of Medicine).[2] URL:[Link] (Baseline data for solubility and stability comparisons).[2]

  • Stereochemical Considerations in Pyrrolidines: Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[2][5] Source: Molecules (MDPI), via NCBI.[2] URL:[Link] (Context on the importance of C4 stereochemistry in medicinal applications).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Iodo-1-methyl-pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Chemical Space of Saturated N-Heterocycles The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Space of Saturated N-Heterocycles

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] Its application in pharmaceutical and materials science is widespread, largely due to the stability, commercial availability, and low toxicity of the requisite boronic acid reagents.[3][4] While the coupling of aryl and heteroaryl halides is well-established, the use of saturated heterocycles as coupling partners remains a dynamic area of research.

This application note provides a detailed guide to the Suzuki-Miyaura cross-coupling of 4-Iodo-1-methyl-pyrrolidin-2-one. This substrate offers a valuable entry point to a diverse range of 4-substituted-1-methyl-pyrrolidin-2-ones, which are key structural motifs in medicinal chemistry. The protocols and insights provided herein are designed to equip researchers with the necessary tools to successfully employ this versatile building block in their synthetic endeavors.

Reaction Principle: The Palladium-Catalyzed Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[5] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-Iodo-1-methyl-pyrrolidin-2-one to form a Pd(II) intermediate. The reactivity of organic halides in this step generally follows the trend I > Br > Cl, making the iodo-substituted lactam an excellent substrate.[1]

  • Transmetalation: In the presence of a base, the organoboron species (e.g., an arylboronic acid) forms a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent are critical parameters that can significantly influence the efficiency and outcome of the reaction.

Visualizing the Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-I R-Pd(II)L_n-I R-Pd(II)L_n-I Oxidative_Addition->R-Pd(II)L_n-I Transmetalation Transmetalation R-Pd(II)L_n-I->Transmetalation ArB(OH)₂ Base R-Pd(II)L_n-Ar R-Pd(II)L_n-Ar Transmetalation->R-Pd(II)L_n-Ar Reductive_Elimination Reductive Elimination R-Pd(II)L_n-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-Ar Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: A Representative Procedure

This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-Iodo-1-methyl-pyrrolidin-2-one with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 4-Iodo-1-methyl-pyrrolidin-2-one

  • Arylboronic acid (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add 4-Iodo-1-methyl-pyrrolidin-2-one (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.05 mmol), and K₃PO₄ (3.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water). The total solvent volume should be sufficient to ensure proper stirring (typically 5-10 mL per mmol of the limiting reagent).

  • Degassing: Purge the reaction mixture with a gentle stream of the inert gas for 10-15 minutes to ensure all oxygen is removed.

  • Reaction:

    • Conventional Heating: Place the sealed flask in a preheated oil bath at 80-100 °C.

    • Microwave Irradiation: Place the sealed vial in a microwave reactor and heat to 120 °C for 10-30 minutes.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with a suitable organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - 4-Iodo-1-methyl-pyrrolidin-2-one - Arylboronic Acid - Pd₂(dba)₃ / XPhos - K₃PO₄ Solvents Add Solvents: - Dioxane - Water Reagents->Solvents Degas Degas with Inert Gas Solvents->Degas Heat Heat Reaction Mixture (Conventional or Microwave) Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Aqueous Workup & Extraction Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary: A Comparative Overview

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference Substrate
Pd(PPh₃)₄K₃PO₄DMF855~70-90Iodo-substituted heterocycle
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O120 (Microwave)0.2-0.5~50-80Iodo-substituted heterocycle
Pd(OAc)₂ / SPhosK₃PO₄Toluene10018~60-85Amino-chloro-pyridine
Na₂PdCl₄ / sSPhosK₂CO₃Acetonitrile/H₂O3712~70-95DNA-conjugated aryl iodide

Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented is for illustrative purposes.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion - Inactive catalyst- Insufficiently degassed- Impure reagents- Use a fresh batch of palladium catalyst and ligands.- Ensure thorough degassing of the reaction mixture.- Use high-purity, anhydrous solvents and dry reagents.
Dehalogenation of starting material - Formation of palladium-hydride species- High reaction temperature- Use a milder base such as K₂CO₃ or Cs₂CO₃.[7]- Lower the reaction temperature and extend the reaction time.- Screen different ligands; bulky, electron-rich ligands can sometimes suppress this side reaction.[7]
Homocoupling of boronic acid - Presence of oxygen- Use of a Pd(II) precatalyst without efficient reduction- Ensure rigorous exclusion of air from the reaction.- Use a Pd(0) source directly or ensure conditions are suitable for the in-situ reduction of a Pd(II) precatalyst.[8][9]
Poor reproducibility - Variations in reagent quality- Inconsistent degassing or inert atmosphere- Standardize the source and quality of all reagents and solvents.- Implement a consistent and rigorous procedure for setting up reactions under an inert atmosphere.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-Iodo-1-methyl-pyrrolidin-2-one offers a powerful and versatile method for the synthesis of novel 4-substituted pyrrolidinone derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of the desired products. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation in a research and development setting.

References

  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-1H-benzimidazole.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 4-iodo-1-methyl-1H-pyrazol.
  • BenchChem. (2025).
  • Wikipedia. (2026). Suzuki reaction.
  • Walker, S. D., et al. (2013). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Chemical Reviews, 113(8), 6235-6303.
  • WordPress. (2026).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Czirok, G., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Organic & Biomolecular Chemistry, 9(18), 6559-6565.
  • Liu, S., et al. (2014). A highly efficient catalyst of a nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Catalysis Science & Technology, 4(7), 2033-2037.
  • Sharma, R., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 898831.
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.
  • Kumar, A., et al. (2017). Post-transcriptional labeling by using Suzuki-Miyaura cross-coupling generates functional RNA probes. Nucleic Acids Research, 45(10), e85.
  • Hall, D. G. (Ed.). (2011).
  • Common Organic Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Nova, A., et al. (2015). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2(7), 847-854.
  • Dalmás, V., et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 28(3), 154-159.
  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Organic reactions, 74, 1-213.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Leadbeater, N. E. (2010). Solvent effects in palladium catalysed cross-coupling reactions. Dalton Transactions, 39(40), 9533-9546.
  • Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[10][11]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(12), 5644-5656.

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Ma, D., et al. (2020).
  • Billingsley, K. L., & Buchwald, S. L. (2007). Practical methylation of aryl halides by Suzuki-Miyaura coupling.
  • Al-Masoudi, N. A., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341.
  • da Silva, V. L. M., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.

Sources

Application

Protocol for Sonogashira coupling with 4-Iodo-1-methyl-pyrrolidin-2-one

An Application Note and Protocol for the Sonogashira Coupling of 4-Iodo-1-methyl-pyrrolidin-2-one Introduction: Synthesizing Novel Pyrrolidinone Scaffolds The Sonogashira cross-coupling reaction stands as a pillar of mod...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Sonogashira Coupling of 4-Iodo-1-methyl-pyrrolidin-2-one

Introduction: Synthesizing Novel Pyrrolidinone Scaffolds

The Sonogashira cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency and reliability in forming carbon-carbon bonds between sp² and sp hybridized centers.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-catalyzed reaction provides a direct pathway to construct arylalkynes and conjugated enynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced organic materials.[3][4] The reaction's value is enhanced by its typically mild conditions, which allow for broad functional group tolerance, making it a favored method in complex molecule synthesis.[1][5]

This guide provides a detailed protocol and technical insights for the Sonogashira coupling of 4-Iodo-1-methyl-pyrrolidin-2-one. This substrate is a valuable heterocyclic building block, combining the pharmacologically relevant pyrrolidinone core with a reactive C-I bond, poised for synthetic elaboration.[6][7] The protocols herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for synthesizing novel alkynyl-substituted pyrrolidinones, thereby enabling the exploration of new chemical space for therapeutic and material science applications.

Mechanistic Rationale and Key Parameter Selection

A successful Sonogashira coupling hinges on the synergistic interplay of two interconnected catalytic cycles.[2][4] Understanding the role of each component is critical for reaction optimization and troubleshooting.

  • The Palladium Cycle: The primary catalytic cycle begins with the oxidative addition of the aryl iodide (4-Iodo-1-methyl-pyrrolidin-2-one) to a palladium(0) complex. This step forms a Pd(II) intermediate. Following a transmetalation step and subsequent reductive elimination, the desired product is released, and the Pd(0) catalyst is regenerated.[8]

  • The Copper Co-catalyst Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1][4] This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the Pd(II) complex, which is often the rate-determining step.[4] While crucial for accelerating the reaction, copper can also promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), necessitating careful control of reaction conditions, particularly the exclusion of oxygen.[1][3]

Causality Behind Experimental Choices
  • Catalyst System (Palladium & Ligands):

    • Palladium Source: Palladium(II) precatalysts like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are often preferred due to their air stability.[4] They are reduced in situ to the active Pd(0) species.[1] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly but is more sensitive to air.

    • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are essential for stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.

  • Base Selection:

    • The base plays a dual role: it neutralizes the hydrogen iodide (HI) formed as a byproduct and facilitates the deprotonation of the terminal alkyne, enabling the formation of the copper acetylide.[9]

    • Amine Bases: Triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are commonly used.[9] They are effective and can often serve as part of the solvent system.

    • Inorganic Bases: For substrates sensitive to amines or in copper-free systems, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective alternatives.[1][9]

  • Solvent:

    • The solvent must dissolve the diverse reaction components, including the potentially polar substrate, catalysts, and base.[10]

    • Polar aprotic solvents like N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices.[1] Amine bases like Et₃N can also be used as a solvent or co-solvent.

  • Copper-Free vs. Copper-Cocatalyzed Systems:

    • Copper-Cocatalyzed (Classical): Offers faster reaction rates and is often the first choice for standard couplings.[4] However, it requires strictly anaerobic conditions to prevent Glaser homocoupling.[11]

    • Copper-Free: Developed to circumvent the issue of homocoupling, these systems are advantageous when working with valuable or sensitive alkynes.[5][12] They may require more forcing conditions (higher temperatures) or specialized ligand systems to achieve comparable efficiency.

Visualizing the Sonogashira Catalytic Cycle

The following diagram illustrates the interconnected palladium and copper cycles that drive the Sonogashira coupling.

Sonogashira_Mechanism Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_int Pd(II) Complex (Ar-Pd(II)-I L₂) Pd0->Pd_int Oxidative Addition Pd_alkyne Alkynyl Pd(II) Complex (Ar-Pd(II)-C≡CR' L₂) Pd_int->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination ArI 4-Iodo-1-methyl- pyrrolidin-2-one (Ar-I) ArI->Pd_int Product Product (Ar-C≡CR') Product->Pd0 CuI Cu(I) Cu_acetylide Copper Acetylide (Cu-C≡CR') CuI->Cu_acetylide Deprotonation Cu_acetylide->CuI (to Pd cycle) BaseH [Base-H]⁺I⁻ Cu_acetylide->BaseH Alkyne Terminal Alkyne (H-C≡CR') Alkyne->Cu_acetylide Base Base (e.g., Et₃N) Base->Cu_acetylide

Caption: The dual catalytic cycle of the Sonogashira reaction.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care, and anhydrous/anaerobic techniques should be employed where specified.

Protocol 1: Standard Copper-Cocatalyzed Coupling

This protocol details the coupling of 4-Iodo-1-methyl-pyrrolidin-2-one with phenylacetylene as a representative alkyne.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (1 mmol scale)Moles (mmol)Equiv.
4-Iodo-1-methyl-pyrrolidin-2-one239.02239 mg1.01.0
Phenylacetylene102.14133 µL (123 mg)1.21.2
PdCl₂(PPh₃)₂701.9014 mg0.020.02
Copper(I) Iodide (CuI)190.457.6 mg0.040.04
Triethylamine (Et₃N)101.195 mL-Solvent
Tetrahydrofuran (THF), anhydrous72.115 mL-Solvent

Step-by-Step Procedure:

  • Reaction Setup: To a dry, oven-flamed Schlenk flask equipped with a magnetic stir bar, add 4-Iodo-1-methyl-pyrrolidin-2-one (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe. Stir the resulting suspension at room temperature.

  • Alkyne Addition: Add phenylacetylene (1.2 equiv.) dropwise to the stirred mixture via syringe.

  • Reaction: Stir the reaction at room temperature. The mixture may turn dark. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 2-6 hours). If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-methyl-4-(phenylethynyl)pyrrolidin-2-one.

Protocol 2: Copper-Free Coupling

This protocol is recommended to avoid alkyne homocoupling side products.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (1 mmol scale)Moles (mmol)Equiv.
4-Iodo-1-methyl-pyrrolidin-2-one239.02239 mg1.01.0
Phenylacetylene102.14133 µL (123 mg)1.21.2
Pd(PPh₃)₄1155.5623 mg0.020.02
Diisopropylamine (i-Pr₂NH)101.190.7 mL (506 mg)5.05.0
N,N-Dimethylformamide (DMF), anhydrous73.0910 mL-Solvent

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 4-Iodo-1-methyl-pyrrolidin-2-one (1.0 equiv.) and Pd(PPh₃)₄ (0.02 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen (3 cycles).

  • Solvent and Base Addition: Add anhydrous DMF (10 mL) and diisopropylamine (5.0 equiv.) via syringe.

  • Alkyne Addition: Add phenylacetylene (1.2 equiv.) dropwise.

  • Reaction: Heat the reaction mixture to 60-80°C and stir. Monitor the reaction progress by TLC or LC-MS. Copper-free reactions may require longer reaction times or higher temperatures compared to their copper-catalyzed counterparts.

  • Workup and Purification: Follow steps 6-9 from Protocol 1. Note that DMF has a high boiling point and may require high-vacuum distillation or an aqueous workup to remove effectively.

General Experimental Workflow

Workflow Sonogashira Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis setup 1. Reaction Setup (Dry Glassware, Inert Gas) reagents 2. Add Substrate, Catalyst, Base, Solvent setup->reagents add_alkyne 3. Add Terminal Alkyne reagents->add_alkyne react 4. Stir at RT or Heat add_alkyne->react monitor 5. Monitor by TLC/LC-MS react->monitor workup 6. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 7. Column Chromatography workup->purify characterize 8. Characterization (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for the Sonogashira coupling experiment.

Troubleshooting and Optimization

ObservationPotential Cause(s)Suggested Solution(s)
No Reaction / Low Yield 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough or has degraded.4. Low reaction temperature.1. Use fresh catalyst or a different precatalyst. Ensure proper inert atmosphere technique.2. Degas solvents thoroughly (e.g., sparge with argon for 15-30 min).3. Use fresh, distilled amine base.4. Increase the reaction temperature in increments of 10-20°C.
Significant Homocoupling 1. Presence of oxygen in the reaction flask.2. Copper catalyst concentration is too high.1. Improve inert atmosphere technique; ensure no leaks in the system.2. Reduce the amount of CuI catalyst.3. Switch to a copper-free protocol (Protocol 2).[5]
Decomposition of Starting Material 1. Reaction temperature is too high.2. Substrate is sensitive to the base used.1. Run the reaction at a lower temperature for a longer duration.2. Switch to a milder base, such as an inorganic base (K₂CO₃, Cs₂CO₃), especially if the lactam ring shows instability.[9]
Multiple Unidentified Spots on TLC 1. Side reactions or decomposition.2. Impure starting materials.1. Re-evaluate reaction conditions (temperature, base).2. Ensure the purity of the 4-Iodo-1-methyl-pyrrolidin-2-one and the terminal alkyne before starting the reaction.

References

  • Sonogashira coupling - Wikipedia. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]

  • Sonogashira cross-coupling - Name-Reaction.com. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]

  • Sonogashira Coupling Reaction and its Application in Dendrimer Synthesis - ResearchGate. [Link]

  • The Sonogashira coupling reaction mechanism. - ResearchGate. [Link]

  • Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds - PMC - NIH. [Link]

  • Effects of solvent, base, and temperature on the Sonogashira coupling... - ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Sonogashira Coupling - A Practical Approach - YouTube. [Link]

  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC. [Link]

  • The Sonogashira Coupling. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]

  • Sonogashira Coupling – eFan's Blog. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Rapid Sonogashira cross-coupling of iodoferrocenes and the unexpected cyclo-oligomerization of 4-ethynylphenylthioacetate | Request PDF - ResearchGate. [Link]

  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - PubMed. [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing. [Link]

  • Organic Syntheses Procedure. [Link]

  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives - ResearchGate. [Link]

  • SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. [Link]

Sources

Method

The Strategic Application of 4-Iodo-1-methyl-pyrrolidin-2-one in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Pyrrolidinone Scaffold as a Privileged Structure in Kinase Inhibitor Design The pyrrolidinone ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolidinone Scaffold as a Privileged Structure in Kinase Inhibitor Design

The pyrrolidinone ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and its presence in a multitude of biologically active compounds.[1][2] Its inherent characteristics, including the ability to form key hydrogen bonds, its conformational flexibility, and the potential for stereochemical diversity, make it an ideal framework for the design of targeted therapeutics.[2][3] Within the vast landscape of drug discovery, the pyrrolidinone moiety has proven particularly fruitful in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[1][4] Kinases, as central regulators of cellular signaling pathways, are implicated in numerous pathologies when dysregulated. The targeted inhibition of specific kinases offers a powerful therapeutic strategy. This application note focuses on the utility of a key building block, 4-iodo-1-methyl-pyrrolidin-2-one , in the synthesis of next-generation kinase inhibitors, with a particular emphasis on its application in developing inhibitors for the Janus kinase (JAK) family.[1][4]

Physicochemical Properties and Synthesis of 4-Iodo-1-methyl-pyrrolidin-2-one

Table 1: Physicochemical Properties of 1-methyl-2-pyrrolidinone (NMP) (CAS: 872-50-4) [6][7]

PropertyValue
Molecular FormulaC₅H₉NO
Molecular Weight99.13 g/mol
Boiling Point202 °C
Melting Point-24 °C
Density1.028 g/mL
SolubilityMiscible with water and most organic solvents.

The introduction of an iodine atom at the C4 position significantly alters the reactivity of the pyrrolidinone scaffold, transforming it into a versatile intermediate for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.[8]

Application in Kinase Inhibitor Synthesis: A Gateway to Novel Chemical Space

The strategic placement of the iodine atom on the 4-position of the 1-methyl-pyrrolidin-2-one core provides a reactive handle for the introduction of diverse chemical moieties through well-established and robust cross-coupling methodologies, primarily the Suzuki-Miyaura and Sonogashira reactions.[8][9][10] These reactions are fundamental in modern drug discovery, enabling the efficient construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging Aryl- and Heteroaryl-Pyrrolidinone Linkages

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[8][10] This is particularly relevant in kinase inhibitor design, where these aromatic fragments often play a crucial role in binding to the ATP-binding pocket of the target kinase.

Workflow for a Generic Suzuki-Miyaura Coupling Reaction:

Suzuki_Workflow start Start reagents Combine: - 4-Iodo-1-methyl-pyrrolidin-2-one - Boronic acid/ester - Palladium catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/Water) start->reagents reaction Heat reaction mixture (e.g., 80-100 °C) under inert atmosphere reagents->reaction workup Aqueous workup and extraction with organic solvent reaction->workup purification Purification by column chromatography workup->purification product 4-Aryl/Heteroaryl-1-methyl-pyrrolidin-2-one purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-pyrrolidin-2-one

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 4-iodo-1-methyl-pyrrolidin-2-one (1.0 equiv.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.), and a base, typically potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-substituted-1-methyl-pyrrolidin-2-one derivative.

The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling and may require optimization for specific substrates.[11]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted pyrrolidinones.[9][12] This functionality can serve as a rigid linker to other pharmacophoric elements or can be further elaborated, offering additional avenues for structural diversification.

Workflow for a Generic Sonogashira Coupling Reaction:

Sonogashira_Workflow start Start reagents Combine: - 4-Iodo-1-methyl-pyrrolidin-2-one - Terminal alkyne - Palladium catalyst (e.g., PdCl₂(PPh₃)₂) - Copper(I) iodide (CuI) - Base (e.g., Triethylamine) - Solvent (e.g., THF or DMF) start->reagents reaction Stir at room temperature or heat gently under inert atmosphere reagents->reaction workup Aqueous workup and extraction with organic solvent reaction->workup purification Purification by column chromatography workup->purification product 4-Alkynyl-1-methyl-pyrrolidin-2-one

Caption: General workflow for the Sonogashira coupling reaction.

Protocol 2: General Procedure for Sonogashira Coupling of 4-Iodo-1-methyl-pyrrolidin-2-one

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-iodo-1-methyl-pyrrolidin-2-one (1.0 equiv.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Solvent and Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Then, add the terminal alkyne (1.2 equiv.) and a suitable base, typically an amine base like triethylamine (Et₃N, 2.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography to afford the 4-alkynyl-1-methyl-pyrrolidin-2-one.

Copper-free Sonogashira coupling protocols have also been developed and may be advantageous in certain contexts to avoid potential issues with copper contamination.[13]

Case Study: Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is integral to the signal transduction of numerous cytokines and growth factors involved in immunity and hematopoiesis. Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune diseases and cancers, making JAKs highly attractive targets for therapeutic intervention.[1][14]

Several approved and clinical-stage JAK inhibitors feature a pyrrolopyrimidine or related heterocyclic core that binds to the hinge region of the kinase's ATP-binding site. The strategic functionalization of this core is essential for achieving potency and selectivity. The 4-substituted-1-methyl-pyrrolidin-2-one moiety can be incorporated to explore the solvent-exposed region of the ATP-binding site, allowing for the fine-tuning of physicochemical properties and the introduction of additional interactions to enhance selectivity.

Illustrative Signaling Pathway: The JAK-STAT Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Inhibitor JAK Inhibitor (e.g., containing pyrrolidinone scaffold) Inhibitor->JAK Inhibition pSTAT p-STAT (Dimerization) STAT->pSTAT pSTAT_n p-STAT pSTAT->pSTAT_n Translocation DNA DNA pSTAT_n->DNA Binding Gene_Expression Gene Expression (e.g., Inflammation, Proliferation) DNA->Gene_Expression

Caption: Simplified representation of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

While a direct synthesis of a marketed drug from 4-iodo-1-methyl-pyrrolidin-2-one is not explicitly detailed in the public literature, its utility as a building block can be inferred from the structures of known JAK inhibitors. For instance, the synthesis of analogues of tofacitinib or other JAK inhibitors often involves the coupling of a heterocyclic core with a substituted side chain. The use of 4-iodo-1-methyl-pyrrolidin-2-one would allow for the introduction of this side chain through Suzuki or Sonogashira coupling, providing a modular and efficient approach to explore structure-activity relationships (SAR).

Table 2: Representative Janus Kinase Inhibitors with Pyrrolidinone or Related Scaffolds

Kinase InhibitorTarget Kinase(s)Pyrrolidinone-related Scaffold
TofacitinibJAK1, JAK3 > JAK2Contains a pyrrolopyrimidine core
RuxolitinibJAK1, JAK2Contains a pyrrolopyrimidine core
UpadacitinibJAK1Contains a pyrrolopyrimidine core
Delgocitinib (JTE-052)Pan-JAKIncorporates a spiro-pyrrolidine moiety[15]

The synthesis of novel analogues based on these scaffolds could readily employ 4-iodo-1-methyl-pyrrolidin-2-one to introduce diverse substituents at a key position, thereby influencing potency, selectivity, and pharmacokinetic properties.

Conclusion

4-Iodo-1-methyl-pyrrolidin-2-one represents a valuable and versatile building block for the synthesis of advanced kinase inhibitors. Its pre-installed iodine atom serves as a convenient handle for the introduction of a wide range of chemical functionalities through robust and well-established palladium-catalyzed cross-coupling reactions. This enables the rapid and efficient exploration of chemical space around the pyrrolidinone scaffold, a proven pharmacophore in kinase inhibitor design. The application of this building block is particularly promising in the development of selective inhibitors for the Janus kinase family, where the modular introduction of diverse side chains is critical for optimizing biological activity and achieving desired therapeutic profiles. Researchers and drug development professionals are encouraged to consider 4-iodo-1-methyl-pyrrolidin-2-one as a strategic tool in their kinase inhibitor discovery programs.

References

  • Shin, H., Kim, M. K., & Chong, Y. (2014). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Chemical & Pharmaceutical Bulletin, 62(3), 217-220.
  • Baudoin, O., Cesario, M., Guénard, D., & Guéritte, F. (2002). Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC) Reaction to the Synthesis of Biologically Active Biaryl Lactams. The Journal of Organic Chemistry, 67(4), 1199–1207.
  • De Vicente, J., et al. (2014). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. Bioorganic & Medicinal Chemistry Letters, 24(21), 5038-5043.
  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5693-5698.
  • Yang, T. H., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 913.
  • Nakagawa, H., et al. (2020). Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders. Journal of Medicinal Chemistry, 63(12), 6449-6460.
  • Sampson, P. B., et al. (2021). Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020 (S)-5-(1-((1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3 H-1,2,4-triazol-3-one, by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 64(17), 12893–12902.
  • Ma, S., et al. (2005). Highly Efficient Suzuki Coupling Reaction of α‐Chloroalkylidene‐β‐lactones and β‐Lactams with Organoboronic Acids.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759.
  • Wang, F., Zhang, X., He, Y., & Fan, X. (2019). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 17(1), 89-93.
  • Hati, A., & Sen, S. (2019). Development of Muiti-step Reactions Involving Convenient Iodination in One-pot Synthesis toward Efficient Drug Synthesis in Process Chemistry.
  • Furet, P., et al. (2016). Design and Synthesis of a Novel Tyrosine Kinase Inhibitor Template. ACS Medicinal Chemistry Letters, 7(12), 1146–1151.
  • Chinchilla, R., & Nájera, C. (2011). Sonogashira coupling: a powerful tool in organic synthesis. Chemical Society Reviews, 40(10), 5084-5121.
  • Yang, T. H., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 913.
  • Yang, T. H., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PubMed.
  • Al-Ostoot, F. H., & Al-Ghamdi, M. A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1895.
  • Li, J. J. (2014). Palladium‐Catalyzed Alkynylation: Sonogashira Alkyne Synthesis. In Name Reactions (pp. 555-558). Springer, Cham.
  • Yap, J. L., et al. (2011). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. MedChemComm, 2(8), 756-760.
  • Mohajer, F., & Heravi, M. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(13), 7434-7481.
  • El-Sayed, N. N. E., et al. (2020). Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. Bioorganic Chemistry, 94, 103395.
  • Mohajer, F., & Heravi, M. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar.
  • Wikipedia. (2024). Suzuki reaction. Wikipedia.
  • Reddy, T. J., et al. (2015). Synthesis of alkynyl/alkenyl-substituted pyridine derivatives via heterocyclization and Pd-mediated Sonogashira/Heck coupling process in one-pot: a new MCR strategy. RSC Advances, 5(100), 82325-82332.
  • Gulevskaya, A. V., & Gevorgyan, V. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides.
  • Sigma-Aldrich. (n.d.). 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one. Sigma-Aldrich.
  • Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(14), 5364.
  • Hu, J., et al. (2020).
  • Apollo Scientific. (n.d.). 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one. Apollo Scientific.
  • Li, W., & Nelson, D. P. (2010). Practical methylation of aryl halides by Suzuki-Miyaura coupling. The Journal of Organic Chemistry, 75(1), 245-248.
  • Chojnacki, K., et al. (2021). Synthesis, biological properties and structural study of new halogenated azolo[4,5-b]pyridines as inhibitors of CK2 kinase. Bioorganic Chemistry, 107, 104502.
  • da Silva, A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.
  • CymitQuimica. (n.d.). CAS 872-50-4: N-Methyl-2-pyrrolidone. CymitQuimica.
  • Organic Chemistry Portal. (n.d.).
  • Roskoski, R. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 175, 105995.
  • NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. NIST WebBook.
  • ChemicalBook. (2024). How to synthesis N-Methyl-2-pyrrolidone. ChemicalBook.
  • Rosdi, N. H., & Ariffin, A. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Journal of Academia, 10(1), 102-106.
  • ResearchGate. (n.d.). Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction.
  • Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). Cheméo.
  • Campos, K. R., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[11][14]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(12), 5433–5445.

  • Clausen, C. A., & Major, M. A. (1998). Evaluation of N-Methylpyrrolidone and Its Oxidative Products Toxicity Utilizing the Microtox Assay.
  • Klick, S., et al. (2012). The use of N-methylpyrrolidone as a cosolvent and oxidant in pharmaceutical stress testing. Journal of Pharmaceutical Sciences, 101(1), 132-141.
  • Nguyen, V-T., et al. (2025). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. RSC Advances, 15(1), 1-12.
  • Google Patents. (2021). CN110590706B - Preparation method of N-methylpyrrolidine.

Sources

Application

Application Note: 4-Iodo-1-methyl-pyrrolidin-2-one as a Versatile sp³-Scaffold in Medicinal Chemistry

Executive Summary & Strategic Rationale In modern medicinal chemistry, the shift from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures—often termed "escaping from flatland"—is a proven s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the shift from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures—often termed "escaping from flatland"—is a proven strategy for improving the pharmacokinetic profiles and target selectivity of drug candidates. The pyrrolidin-2-one (γ-lactam) ring is a privileged structural motif that frequently appears in CNS agents, enzyme inhibitors, and nootropics due to its optimal balance of aqueous solubility, dipole moment, and conformational rigidity[1].

4-Iodo-1-methyl-pyrrolidin-2-one serves as a highly specialized, bifunctional building block designed to accelerate Structure-Activity Relationship (SAR) campaigns:

  • The 1-Methyl Cap: Alkylating the lactam nitrogen removes the hydrogen-bond donor capacity, which lowers the topological polar surface area (tPSA). This modification is critical for improving blood-brain barrier (BBB) penetrance and preventing unwanted N-alkylation side reactions during complex library synthesis[2].

  • The 4-Iodo Electrophile: While secondary alkyl chlorides and bromides are notoriously difficult to activate under mild conditions, the C(sp³)-I bond possesses a significantly lower bond dissociation energy and a more favorable reduction potential. This makes the 4-iodo derivative an ideal precursor for generating carbon-centered radicals via Single Electron Transfer (SET) in photoredox catalysis[3][4].

Causality in Experimental Design: Why the Iodide?

Traditional palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) of unactivated secondary alkyl halides frequently fail due to slow oxidative addition and rapid, thermodynamically favorable β-hydride elimination, which yields unwanted olefinic side products[5].

To circumvent this, state-of-the-art methodologies utilize Metallaphotoredox Catalysis (dual Nickel/Photoredox catalysis). By matching the 4-iodo-1-methyl-pyrrolidin-2-one with a visible-light photocatalyst (such as an Iridium(III) polypyridyl complex), the alkyl iodide is reduced to a transient C4-radical. This open-shell intermediate completely bypasses the β-hydride elimination pathway and is rapidly intercepted by a Nickel catalyst to forge new C(sp³)-C(sp²) bonds[6].

Quantitative Data: Leaving Group Comparison

The selection of iodine over bromine or chlorine is not arbitrary; it is governed by fundamental thermodynamic and electrochemical principles, as summarized below:

Halogen (X) at C4C(sp³)-X Bond Dissociation EnergyReduction Potential (

vs SCE)
Radical Generation EfficiencyTypical Ni/Ir Cross-Coupling Yield
Chloro (-Cl) ~85 kcal/mol< -2.5 VPoor (Requires harsh UV)< 5%
Bromo (-Br) ~70 kcal/mol~ -1.9 VModerate30 - 50%
Iodo (-I) ~56 kcal/mol~ -1.5 VExcellent (Mild Visible Light) 85 - 95%

Mechanistic Visualization

The following diagram illustrates the synergistic dual-catalytic cycle that enables the functionalization of 4-iodo-1-methyl-pyrrolidin-2-one.

G cluster_Photoredox Photoredox Cycle (Ir) cluster_Nickel Cross-Coupling Cycle (Ni) Ir3 Ir(III) Ground State Ir3_exc *Ir(III) Excited State Ir3->Ir3_exc Visible Light (450 nm) Ir2 Ir(II) Reduced State Ir3_exc->Ir2 SET from Amine Base Ir2->Ir3 SET to Alkyl Iodide Ni0 Ni(0) Catalyst Ni2 Ni(II)-Aryl Complex Ni0->Ni2 Oxidative Addition (Aryl Bromide) Ni3 Ni(III)-Aryl-Alkyl Ni2->Ni3 Radical Capture Ni3->Ni0 Reductive Elimination Product C4-Aryl Pyrrolidinone Product Ni3->Product Product Release Substrate 4-Iodo-1-methyl- pyrrolidin-2-one Radical Pyrrolidin-2-one C4-Radical Substrate->Radical SET from Ir(II) Loss of I⁻ Radical->Ni2 Intercepted by Ni(II)

Figure 1: Metallaphotoredox dual catalytic cycle for sp³-sp² cross-coupling of the alkyl iodide.

Experimental Protocols

Protocol A: sp³-sp² Metallaphotoredox Cross-Coupling

This self-validating protocol describes the coupling of 4-iodo-1-methyl-pyrrolidin-2-one with an aryl bromide to generate a C4-arylated pharmacophore.

Reagents & Equipment:

  • 4-Iodo-1-methyl-pyrrolidin-2-one (1.0 equiv, 0.5 mmol)

  • Aryl bromide (1.5 equiv, 0.75 mmol)

  • NiCl₂·glyme (5 mol%)

  • dtbbpy ligand (4,4'-di-tert-butyl-2,2'-bipyridine) (5 mol%)

  • [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ photocatalyst (1 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMAc) (0.1 M)

  • 450 nm Blue LED photoreactor

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried 8 mL vial equipped with a stir bar, combine NiCl₂·glyme and dtbbpy. Add 1 mL of anhydrous DMAc. Stir at room temperature for 15 minutes until the solution turns a pale, clear green, validating the formation of the active Ni(II)-ligand complex.

  • Reaction Assembly: To the vial, add the aryl bromide, 4-iodo-1-methyl-pyrrolidin-2-one, the Iridium photocatalyst, and DIPEA. Dilute with the remaining DMAc to achieve a 0.1 M concentration.

  • Deoxygenation (Critical Step): Oxygen is a potent triplet quencher and radical scavenger. Seal the vial with a PTFE/silicone septum. Sparge the solution with ultra-pure Argon gas for exactly 15 minutes. Self-Validation: Failure to thoroughly degas will result in the solution turning dark brown/black upon irradiation (oxidation of Ni) rather than maintaining a vibrant orange/red hue.

  • Irradiation: Place the vial in a 450 nm Blue LED photoreactor. Stir vigorously (800 rpm) at 25 °C for 16 hours. Use a cooling fan to ensure the reaction does not exceed 30 °C, which could trigger thermal degradation pathways.

  • Reaction Monitoring & Workup: After 16 hours, analyze a 10 µL aliquot via LC-MS. The disappearance of the iodide mass peak and the appearance of the product mass confirms completion. Quench the reaction by exposing it to air. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous LiCl (3 × 10 mL) to remove the DMAc solvent.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via automated flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: High-Throughput Library Generation Workflow

For drug discovery professionals synthesizing libraries of pyrrolidinone analogs, standardized workflows are essential.

Workflow Step1 1. Reagent Dispensing Automated liquid handling of 4-Iodo-1-methyl-pyrrolidin-2-one, diverse Aryl Halides, and Catalytic Mastermix into 96-well plates Step2 2. Inert Atmosphere Establishment Vacuum/Argon backfill cycling (x3) in a sealed glovebox environment Step1->Step2 Step3 3. Photochemical Irradiation Parallel 450 nm LED irradiation with integrated cooling (24 h) Step2->Step3 Step4 4. High-Throughput Workup Solid-phase extraction (SPE) to remove metal catalysts and salts Step3->Step4 Step5 5. Validation & Purification Preparative LC-MS isolation triggered by target product mass Step4->Step5

Figure 2: Standardized workflow for high-throughput photoredox library generation.

References

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 2013, 113(7), 5322−5363. Available at:[Link]

  • Shaw, M. H., Twilton, J., & MacMillan, D. W. C. Photoredox Catalysis in Organic Chemistry. Journal of Organic Chemistry, 2016, 81(16), 6898–6926. Available at:[Link]

  • Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis. Nature Reviews Chemistry, 2017, 1, 0052. Available at:[Link]

Sources

Method

Application Note: C-N Coupling Strategies for 4-Iodo-1-methyl-pyrrolidin-2-one

The following Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the C-N coupling of 4-Iodo-1-methyl-pyrrolidin-2-one . This substrate represents a challenging...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the C-N coupling of 4-Iodo-1-methyl-pyrrolidin-2-one . This substrate represents a challenging secondary alkyl iodide scaffold, prone to elimination side reactions.[1] The guide prioritizes modern Photoinduced Copper Catalysis as the "Gold Standard" to ensure high chemoselectivity, while also providing a classical thermal protocol for context.

Executive Summary

The installation of nitrogen nucleophiles onto the 4-Iodo-1-methyl-pyrrolidin-2-one (1) scaffold is a critical transformation in the synthesis of pyrrolidone-based pharmaceuticals (e.g., racetam derivatives, PDE4 inhibitors). Traditional nucleophilic substitution (


) on this secondary alkyl iodide is frequently compromised by competitive 

elimination, yielding the thermodynamically stable

-unsaturated lactam.

This guide details two protocols:

  • Protocol A (Primary): A Photoinduced Copper-Catalyzed Amination. This method utilizes Single Electron Transfer (SET) to generate an alkyl radical intermediate, bypassing the steric and electronic constraints of

    
     pathways and minimizing elimination.
    
  • Protocol B (Secondary): A Classical Thermal Substitution. Suitable only for unhindered, highly nucleophilic amines under strictly controlled basicity.

Strategic Analysis & Mechanistic Rationale

The Challenge: Elimination vs. Substitution

The substrate (1) contains acidic


-protons at the C3 position (activated by the carbonyl). Strong bases or high temperatures required for thermal coupling often trigger dehydrohalogenation.
  • Path A (Substitution): Desired C-N bond formation.

  • Path B (Elimination): Formation of 1-methyl-1,5-dihydro-2H-pyrrol-2-one (3-pyrrolin-2-one).

The Solution: Radical Cross-Coupling

Protocol A employs a copper catalyst that, upon photoexcitation (or interaction with a photocatalyst), reduces the alkyl iodide to a carbon-centered radical via SET. This radical is then captured by a copper-amine species.

  • Advantage: The reaction proceeds at or near room temperature.[1][2]

  • Selectivity: Radical generation is faster than base-mediated elimination.

Experimental Protocols

Protocol A: Photoinduced Copper-Catalyzed C-N Coupling (Recommended)

Based on methodologies established by Fu, Peters, and Leonori.

Materials & Reagents
ComponentSpecificationFunction
Substrate 4-Iodo-1-methyl-pyrrolidin-2-one (1.0 equiv)Electrophile
Nucleophile Primary or Secondary Amine (1.2 - 1.5 equiv)Nucleophile
Catalyst CuI (Copper(I) Iodide) (10 mol%)Metal Catalyst
Ligand Rac-BINOL or BTMG (20 mol%)Ligand (Optional for simple amines)
Base LiOtBu (Lithium tert-butoxide) (1.5 equiv)Base
Solvent Toluene or MeCN (Anhydrous, Degassed)Solvent
Light Source Blue LED (450 nm, ~30-40W)Photoexcitation
Step-by-Step Methodology
  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a dried reaction vial (equipped with a stir bar) with CuI (10 mol%), Ligand (20 mol%), and LiOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous Toluene (0.1 M concentration relative to substrate). Stir for 5–10 minutes to solubilize/complex the catalyst.

  • Substrate Addition: Add the Amine (1.2 equiv) followed by 4-Iodo-1-methyl-pyrrolidin-2-one (1.0 equiv).

    • Note: If the substrate is a solid, add it with the initial solids. If liquid, add via syringe.

  • Irradiation: Seal the vial with a septum/cap. Place the vial approximately 2–3 cm from the Blue LED source. Employ a cooling fan to maintain temperature at 25–30°C.

  • Reaction Monitoring: Stir vigorously under irradiation for 12–24 hours. Monitor consumption of the iodide via LC-MS or TLC (Note: Iodide is UV active; product amine will likely stain with Ninhydrin or Dragendorff).

  • Work-up: Dilute with EtOAc, filter through a celite pad to remove copper salts. Wash the filtrate with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH gradients or Amino-functionalized silica).

Protocol B: Classical Nucleophilic Substitution ( )

Use only for unhindered amines (e.g., morpholine, pyrrolidine) and when photochemical equipment is unavailable.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 4-Iodo-1-methyl-pyrrolidin-2-one (1.0 equiv)

  • Nucleophile: Amine (2.0 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMF or DMSO (Polar aprotic is essential)

  • Temperature: 50°C (Do not exceed 60°C to minimize elimination)

Step-by-Step Methodology
  • Dissolution: Dissolve 4-Iodo-1-methyl-pyrrolidin-2-one in DMF (0.2 M).

  • Base/Amine Addition: Add

    
      and the Amine .
    
  • Heating: Heat to 50°C under

    
     atmosphere.
    
  • Monitoring: Check LC-MS at 2 hours and 6 hours.

    • Critical Checkpoint: If elimination product (mass [M-HI]) exceeds 10%, lower temperature to 35°C and extend time.

  • Work-up: Dilute with water (5x reaction volume) and extract with EtOAc or DCM. (DMF removal is critical; consider multiple water washes or LiCl wash).

Data Presentation & Comparison

ParameterProtocol A (Cu-Photo)Protocol B (Thermal

)
Mechanism Radical Cross-Coupling (SET)Nucleophilic Substitution
Primary Side Reaction Hydrodeiodination (minor)

-Elimination (major)
Substrate Scope Broad (Steric bulk tolerated)Limited (Unhindered amines only)
Typical Yield 75 - 92%40 - 65%
Reaction Temp 25°C (Room Temp)50 - 80°C

Mechanistic Visualization

The following diagram illustrates the Single Electron Transfer (SET) pathway utilized in Protocol A, highlighting the avoidance of the elimination pathway.

G cluster_legend Legend Start Substrate (Sec-Alkyl Iodide) SET_Step SET Reduction Start->SET_Step + [Cu(I)-Nu]* Elimination Elimination Product (Unsaturated Lactam) Start->Elimination Thermal/Base (Avoided) Cu_I [Cu(I)-Nu] Complex Excited [Cu(I)-Nu]* (Excited State) Cu_I->Excited Blue LED (hν) Excited->SET_Step Radical Alkyl Radical (R•) SET_Step->Radical Cu_II [Cu(II)-Nu] SET_Step->Cu_II - I⁻ Capture Radical Capture & Reductive Elim. Radical->Capture Cu_II->Capture Capture->Cu_I Regeneration Product C-N Coupled Product (4-Amino-lactam) Capture->Product key Solid Lines: Radical Cycle Dotted Line: Thermal Side Reaction

Caption: Mechanistic cycle of Photoinduced Cu-catalyzed C-N coupling. The photoexcited Cu(I) complex mediates SET to generate the alkyl radical, bypassing the thermal elimination pathway.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Catalyst poisoning or oxygen quenching.

    • Fix: Ensure rigorous degassing of solvent (freeze-pump-thaw x3). Increase catalyst loading to 15 mol%.

  • High Elimination (in Protocol B):

    • Cause: Base is too strong or temperature too high.

    • Fix: Switch to Protocol A. If strictly bound to thermal, change base to

      
       and run for longer times (48h).
      
  • Product Isolation Issues:

    • Cause: Lactams are water-soluble.

    • Fix: Avoid aqueous workup if possible; filter salts and load directly onto silica, or use continuous extraction with DCM.

References

  • Kainz, Q. M., Matier, C. D., Bartoszewicz, A., Zultanski, S. L., Peters, J. C., & Fu, G. C. (2016). Asymmetric copper-catalyzed C-N cross-couplings induced by visible light. Science. Link

  • Biswas, S., & Weix, D. J. (2013). Mechanism of the Nickel-Catalyzed Cross-Coupling of Aryl Halides with Secondary Alkyl Halides. Journal of the American Chemical Society.[2] Link

  • Crerier, N., et al. (2016). Photoinduced, Copper-Catalyzed Alkylation of Amides with Unactivated Secondary Alkyl Halides. Journal of the American Chemical Society.[2] Link

  • Leonori, D., et al. (2020). Copper-catalysed amination of alkyl iodides enabled by halogen-atom transfer. Nature. Link

Sources

Application

Safe handling and storage procedures for 4-Iodo-1-methyl-pyrrolidin-2-one

Application Note & Protocol: Safe Handling and Storage of 4-Iodo-1-methyl-pyrrolidin-2-one Abstract 4-Iodo-1-methyl-pyrrolidin-2-one is a specialized, high-value intermediate often utilized in the synthesis of complex ph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Safe Handling and Storage of 4-Iodo-1-methyl-pyrrolidin-2-one

Abstract

4-Iodo-1-methyl-pyrrolidin-2-one is a specialized, high-value intermediate often utilized in the synthesis of complex pharmaceutical scaffolds, including nicotine derivatives and carbapenem antibiotics.[1] Unlike its parent solvent, N-Methyl-2-pyrrolidone (NMP), this iodinated derivative possesses significant alkylating potential and thermal instability.[1] This guide outlines the rigorous protocols required to mitigate the risks of dehydroiodination (decomposition) and genotoxicity during handling and storage.[1]

Chemical Profile & Risk Assessment

PropertyDescription
Chemical Structure A 5-membered lactam ring with an N-methyl group and an iodine atom at the C4 position.[1]
Molecular Formula

Molecular Weight 225.03 g/mol
Physical State Viscous oil or low-melting solid (purity dependent); typically pale yellow to orange.[1]
Primary Hazard Alkylating Agent / Genotoxin. The C-I bond is susceptible to nucleophilic attack, making it a potential mutagen.[1]
Secondary Hazard Reproductive Toxicity. Metabolites may mimic NMP (a known reproductive toxin, H360D).[1]
Stability Thermolabile & Photosensitive. Prone to elimination to form 1-methyl-3-pyrrolin-2-one and hydrogen iodide (

).[1]
Reactivity Matrix
  • Nucleophiles: Reacts rapidly with amines, thiols, and alkoxides (Sn2 mechanism).[1]

  • Bases: Strong bases trigger rapid E2 elimination to the unsaturated lactam.[1]

  • Light/Heat: Homolytic cleavage of the C-I bond releases free iodine (

    
    ), causing autocatalytic decomposition.[1]
    

Storage Protocol: The "Cold-Dark-Inert" Triad

Due to the lability of the secondary iodide, standard ambient storage is prohibited .[1]

Storage Conditions
  • Temperature: Store at -20°C (± 5°C) .

    • Rationale: Low temperature kinetically inhibits the elimination pathway (

      
       for dehydroiodination is accessible at room temperature).[1]
      
  • Atmosphere: Argon or Nitrogen headspace is mandatory.[1]

    • Rationale: Oxygen can promote radical oxidation pathways initiated by trace iodine.[1]

  • Container: Amber borosilicate glass with a PTFE-lined septum or cap.[1]

    • Rationale: Amber glass blocks UV/Vis radiation (preventing photolysis).[1] PTFE prevents leaching of plasticizers which can occur with standard polyethylene caps.[1]

Stability Monitoring (Visual)
  • Pass: Colorless to Pale Yellow.

  • Warning: Orange/Red tint (Indicates

    
     decomposition; repurify immediately).
    
  • Fail: Dark Brown/Purple (Significant

    
     liberation; discard as hazardous waste).
    

Handling & Synthesis Protocol

Engineering Control: All operations must be performed inside a Chemical Fume Hood or Glovebox .[1]

Workflow Visualization

The following diagram illustrates the decision logic for handling this compound based on scale and purity requirements.

HandlingProtocol Start Start: Handling 4-Iodo-1-methyl-pyrrolidin-2-one ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1 gram ScaleCheck->SmallScale Analytical/Small Prep LargeScale > 1 gram ScaleCheck->LargeScale Process/Scale-up Hood Fume Hood (Double Gloving Required) SmallScale->Hood Glovebox Glovebox (Inert Atm) Strict O2/H2O Control LargeScale->Glovebox Dissolution Dissolve in Degassed Solvent (DCM, THF, or Toluene) Hood->Dissolution Glovebox->Dissolution TempControl Maintain < 0°C during addition Dissolution->TempControl Quench Quench: Dilute Na2S2O3 (Scavenges trace I2) TempControl->Quench Post-Reaction Waste Disposal: Halogenated Waste (High Potency Stream) Quench->Waste

Caption: Decision logic for environmental controls based on scale. Large scale requires inert atmosphere to prevent autocatalytic decomposition.[1]

Step-by-Step Handling Procedure
  • PPE: Nitrile gloves (double layer) or Laminate film (Silver Shield) gloves are recommended due to the permeation potential of the lactam core.[1] Wear safety goggles and a lab coat.[1]

  • Equilibration: Allow the sealed vial to warm to room temperature inside a desiccator before opening. Opening a cold vial introduces condensation, which hydrolyzes the iodide.[1]

  • Transfer:

    • Solids: Use a disposable anti-static spatula.[1]

    • Liquids/Oils: Use a gas-tight syringe flushed with Argon.[1] Do not pour.

  • Solvent Compatibility:

    • Preferred: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene.[1]

    • Avoid: Nucleophilic solvents (Water, Methanol, Ethanol) unless intended for immediate reaction.[1]

    • Avoid: Basic solvents (Pyridine, Triethylamine) without temperature control (risk of elimination).[1]

Emergency & Disposal Procedures

Spill Cleanup (Liquid/Solid)
  • Evacuate the immediate area.

  • Don PPE: Respiratory protection (Full face respirator with organic vapor/acid gas cartridge) is advised if outside a hood.[1]

  • Neutralize: Cover the spill with a mixture of Sodium Thiosulfate (

    
    )  and sand.[1] Thiosulfate reduces free iodine (purple) to colorless iodide.[1]
    
  • Collect: Scoop into a jar labeled "Hazardous Waste - Halogenated / Cytotoxic".[1]

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Note: The lactam ring enhances skin penetration; monitor for systemic toxicity.[1]

  • Eye Contact: Flush with water for 15 minutes.[1][3][4]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1][2][4]

Disposal
  • Classification: P-List or U-List equivalent (Treat as hazardous pharmaceutical waste).[1]

  • Method: High-temperature incineration with scrubber (to capture iodine vapors).[1] Do not mix with oxidizers or strong acids in the waste stream.[1]

References

  • PubChem. Compound Summary: N-Methyl-2-pyrrolidone (Parent Structure Toxicity Data).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Wang, F., et al. (2019).[1] Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives.[1][5] Organic & Biomolecular Chemistry, 17,[1] 1. Available at: [Link]

  • UiTM Institutional Repository. Synthesis of 4-hydroxypyrrolidine-2-one (Precursor Synthesis). Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of N-Substituted Pyrrolidines from 4-Iodinated Precursors

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-substituted pyrrolidines, a critical scaffold in modern medicinal chemistry, utilizing 4...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-substituted pyrrolidines, a critical scaffold in modern medicinal chemistry, utilizing 4-iodinated pyrrolidine precursors. We will delve into the mechanistic underpinnings of the key synthetic strategies, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting.

Introduction: The Significance of the N-Substituted Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. Its three-dimensional structure and ability to engage in key hydrogen bonding interactions make it an ideal component for modulating biological activity. The introduction of substituents onto the pyrrolidine nitrogen atom (N-substitution) provides a powerful vector for tuning a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacological profile.

4-Iodinated pyrrolidines have emerged as exceptionally versatile and valuable building blocks for accessing diverse libraries of N-substituted pyrrolidines. The carbon-iodine bond is sufficiently reactive to participate in a range of cross-coupling reactions, most notably the Buchwald-Hartwig amination, providing a reliable and modular approach to forging carbon-nitrogen bonds.

Core Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the cornerstone of modern N-arylation and N-alkylation chemistry. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a wide variety of amines and aryl or alkyl halides/triflates. In the context of our topic, it provides a robust method for coupling various amines with the 4-position of an iodinated pyrrolidine.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Buchwald-Hartwig amination is crucial for rational catalyst selection and reaction optimization. The generally accepted catalytic cycle proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 4-iodopyrrolidine, breaking the C-I bond and forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The C-N bond is formed as the desired N-substituted pyrrolidine product is released from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)(I)L_n pd0->pd_complex R-I (4-Iodopyrrolidine) oxidative_addition Oxidative Addition pd_amido_complex R-Pd(II)(NR'R'')L_n pd_complex->pd_amido_complex HNR'R'' (Amine), Base amine_coordination Amine Coordination & Deprotonation pd_amido_complex->pd0 Product (R-NR'R'') reductive_elimination Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Reaction Components and Their Roles

The success of a Buchwald-Hartwig amination hinges on the careful selection of several key components:

ComponentRole in the ReactionCommon Examples
Palladium Precatalyst The source of the active Pd(0) catalyst.Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-IPr
Ligand Stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.Xantphos, RuPhos, Johnphos, BINAP
Base Activates the amine nucleophile by deprotonation and neutralizes the HX formed during the reaction.NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Solubilizes the reactants and influences the reaction rate and selectivity.Toluene, Dioxane, THF, DME

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of N-substituted pyrrolidines from a generic 4-iodopyrrolidine precursor.

General Workflow for Buchwald-Hartwig Amination

General_Workflow start Start: Assemble Glassware reagents Add Pd Precatalyst, Ligand, Base, and 4-Iodopyrrolidine start->reagents degas Degas the Reaction Mixture (e.g., N2/Ar sparging) reagents->degas add_amine Add Amine Substrate degas->add_amine heat Heat to Reaction Temperature add_amine->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End: Pure N-Substituted Pyrrolidine characterize->end

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Protocol: N-Arylation of a Boc-Protected 4-Iodopyrrolidine

This protocol describes the coupling of (S)-tert-butyl 3-iodopyrrolidine-1-carboxylate with aniline.

Materials and Reagents:

  • (S)-tert-butyl 3-iodopyrrolidine-1-carboxylate (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • TLC plates, solvents for chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Addition of Reactants: Add (S)-tert-butyl 3-iodopyrrolidine-1-carboxylate (1.0 equiv) and anhydrous toluene.

  • Degassing: Sparge the resulting suspension with Argon or Nitrogen for 15-20 minutes.

  • Addition of Amine: Add aniline (1.2 equiv) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Ineffective base.Use a fresh batch of catalyst and ligand; Ensure all glassware is oven-dried and solvents are anhydrous; Switch to a stronger or more soluble base (e.g., LHMDS).
Formation of Side Products Hydrodehalogenation of the starting material; Homocoupling of the amine.Lower the reaction temperature; Screen different ligands that may favor reductive elimination over side reactions.
Difficulty in Purification Co-elution of product with residual ligand or starting materials.Use a different solvent system for chromatography; Consider a different purification technique (e.g., crystallization, preparative HPLC).

References

  • Hegedus, L. S. (2009). Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

Application

Application Note: 4-Iodo-1-methyl-pyrrolidin-2-one as a Privileged Scaffold in the Synthesis of Bioactive Heterocycles

Executive Summary The exploration of three-dimensional (sp³-rich) chemical space is a critical directive in modern drug discovery, offering improved pharmacokinetic profiles and target selectivity compared to flat, sp²-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of three-dimensional (sp³-rich) chemical space is a critical directive in modern drug discovery, offering improved pharmacokinetic profiles and target selectivity compared to flat, sp²-dominated molecules. 4-Iodo-1-methyl-pyrrolidin-2-one (CAS: 2411641-06-8) has emerged as a highly versatile, privileged electrophilic building block. The pyrrolidin-2-one (γ-lactam) core is ubiquitous in neuroactive agents, including cyclic analogues of GABA[1], racetam-family nootropics, and key intermediates for cardiovascular drugs like sacubitril[2].

By incorporating an iodine atom at the C4 position, this scaffold provides a strategic, reactive sp³-hybridized handle. This application note details the mechanistic rationale and provides self-validating protocols for the late-stage functionalization of this scaffold, enabling medicinal chemists to rapidly generate diverse libraries of bioactive heterocycles.

Mechanistic Rationale: The sp³-Iodide Advantage

Expertise & Experience: Causality in Scaffold Selection

Why utilize the C4-iodo lactam over its chloro or bromo counterparts? The causality lies in the fundamental bond dissociation energies (BDE) and redox potentials:

  • Thermodynamic Vulnerability: The C(sp³)–I bond is significantly weaker (~55 kcal/mol) compared to the C(sp³)–Br bond (~68 kcal/mol). This makes the iodide highly susceptible to single-electron transfer (SET), enabling the generation of transient alkyl radicals under mild conditions[3].

  • Stereoelectronic Stabilization: The adjacent lactam carbonyl exerts a mild electron-withdrawing effect. While it stabilizes the transient C4-radical (preventing rapid degradation), it is sufficiently distant to maintain the radical's nucleophilic character, priming it for capture by transition metal complexes[4].

  • N-Methyl Protection: The 1-methyl substitution is a deliberate design choice. It prevents competitive deprotonation, unwanted N-alkylation, or inhibitory N-coordination to metal catalysts during cross-coupling, simplifying the reaction profile and ensuring high regioselectivity.

This unique reactivity profile allows the scaffold to undergo two divergent synthetic pathways: Single-Electron Transfer (SET) for C–C bond formation and Nucleophilic Substitution (Sₙ2) for C–Heteroatom bond formation.

Workflow cluster_reactions Parallel Functionalization Target Target Identification (CNS/Kinase) Scaffold Scaffold Selection 4-Iodo-1-methyl-pyrrolidin-2-one Target->Scaffold Photoredox sp3-sp2 Cross-Coupling (Ni/Ir Catalysis) Scaffold->Photoredox SN2 Nucleophilic Substitution (Azidation/Click) Scaffold->SN2 Library Library Generation (>50 Analogues) Photoredox->Library SN2->Library Screening High-Throughput Screening Library->Screening

Caption: Workflow for the divergent synthesis of bioactive heterocycles using the iodo-lactam scaffold.

Validated Experimental Protocols

Protocol A: Metallaphotoredox sp³-sp² Cross-Coupling

Objective: Synthesis of 4-aryl-1-methyl-pyrrolidin-2-ones (CNS/GABA target analogues).

Causality & Design: Traditional cross-couplings (e.g., Negishi or Suzuki) with secondary alkyl halides often suffer from competitive β-hydride elimination[5]. By employing a dual Ir/Ni photoredox system, the reaction proceeds via a radical intermediate. The merging of photocatalysis with nickel-catalyzed cross-coupling provides exceptionally mild conditions for forging C–C bonds without β-hydride elimination[6].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 4-iodo-1-methyl-pyrrolidin-2-one (1.0 mmol), the desired aryl bromide (1.2 mmol), NiCl₂·glyme (5 mol%), dtbbpy ligand (5 mol%), and the photocatalyst[Ir(dFCF₃ppy)₂(dtbbpy)]PF₆ (1 mol%).

  • Solvent & Reductant Addition: Add anhydrous DMA (10 mL, 0.1 M) and tris(trimethylsilyl)silane (TTMSS, 1.5 mmol). Rationale: TTMSS acts as a terminal hydrogen atom donor and sacrificial reductant to turn over the photoredox cycle.

  • Degassing (Critical Step): Seal the tube and perform three freeze-pump-thaw cycles on a Schlenk line. Rationale: Molecular oxygen is a potent triplet quencher. Even trace O₂ will deactivate the *Ir(III) excited state, completely arresting the catalytic cycle.

  • Irradiation: Irradiate the mixture with a 34W Blue LED lamp (λ = 450 nm) at room temperature for 16 hours. Self-Validation: Use a cooling fan to maintain the ambient temperature below 30°C; elevated temperatures accelerate the thermal degradation of the active Ni(I) species.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the 4-aryl-1-methyl-pyrrolidin-2-one.

CatalyticCycle Ir3 Ir(III) Ground State Ir3_star *Ir(III) Excited State Ir3->Ir3_star Blue LED (hv) Ir2 Ir(II) Reduced State Ir3_star->Ir2 Quenching Ir2->Ir3 SET to Ni(I) Ni1 Ni(I) Complex Ir2->Ni1 Electron Transfer AlkylIodide 4-Iodo-1-methyl- pyrrolidin-2-one AlkylRadical C4-Pyrrolidinone Radical AlkylIodide->AlkylRadical SET from Ni(I) Ni3 Ni(III)-Aryl-Alkyl Complex AlkylRadical->Ni3 Ni0 Ni(0) Catalyst Ni2_OA Ni(II)-Aryl Complex Ni0->Ni2_OA Oxidative Addition Ni2_OA->Ni3 Radical Capture Ni3->Ni1 Product Release Product 4-Aryl-1-methyl- pyrrolidin-2-one Ni3->Product Reductive Elimination Ni1->Ni0 SET from Ir(II) ArylBromide Aryl Bromide ArylBromide->Ni2_OA

Caption: Metallaphotoredox Ni/Ir dual catalytic cycle for sp3-sp2 cross-coupling of the alkyl iodide.

Protocol B: Nucleophilic Azidation and CuAAC (Click Chemistry)

Objective: Synthesis of 4-(1H-1,2,3-triazol-1-yl)-1-methyl-pyrrolidin-2-ones.

Causality & Design: Introducing a triazole at the C4 position creates a rigid, hydrogen-bond-accepting vector ideal for kinase hinge-binding. The Sₙ2 azidation is highly efficient due to the polar aprotic solvent accelerating the azide nucleophilicity, followed by CuI-catalyzed cycloaddition to yield 1,4-disubstituted 1,2,3-triazoles[7].

Step-by-Step Methodology:

  • Azidation: Dissolve 4-iodo-1-methyl-pyrrolidin-2-one (2.0 mmol) in anhydrous DMF (10 mL). Add NaN₃ (3.0 mmol). Stir the mixture at 60°C for 4 hours.

    • Safety Note: Never use halogenated solvents (e.g., DCM, Chloroform) with NaN₃ to avoid the formation of highly explosive diazidomethane.

  • Isolation: Dilute the mixture with cold water (30 mL) and extract with Et₂O (3 × 15 mL). Wash the organic layer with LiCl solution (5% aq) to remove residual DMF. Concentrate under reduced pressure. Self-Validation: Keep the water bath below 30°C, as low-molecular-weight organic azides can be thermally sensitive.

  • CuAAC Coupling: Dissolve the crude azide intermediate in a t-BuOH/H₂O mixture (1:1 v/v, 10 mL). Add the desired terminal alkyne (2.0 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%).

  • Reaction & Recovery: Stir vigorously at room temperature for 12 hours. Rationale: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ, driving the regioselective formation of the triazole. Extract with EtOAc, dry, and purify via recrystallization or chromatography.

Quantitative Data: Reaction Scope & Efficiency

The following table summarizes the comparative efficiency and functional group tolerance of various C4-functionalization strategies utilizing the 4-iodo-1-methyl-pyrrolidin-2-one scaffold.

Synthetic StrategyCatalyst / Key ReagentsTypical YieldFunctional Group TolerancePrimary Bioactive Application
Metallaphotoredox sp³-sp² Coupling NiCl₂·glyme, Ir(dFCF₃ppy)₂, Blue LED65–85%Aldehydes, Esters, Alcohols, HeteroarenesCNS Agents, GABA Analogues[1]
Nucleophilic Azidation / CuAAC NaN₃, CuSO₄, Sodium Ascorbate80–95%Broad (Protic and Aprotic)Kinase Inhibitors (Triazole core)[7]
Negishi Cross-Coupling Zn(0), Pd₂(dba)₃, RuPhos50–70%Moderate (Sensitive to acidic protons)Peptidomimetics[5]
Traditional Sₙ2 Amination Primary/Secondary Amines, K₂CO₃70–90%High (Requires excess amine)Racetam Derivatives

References

  • [8] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. URL:[Link]

  • [7] A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. ResearchGate. URL:[Link]

  • [2] Process For The Preparation Of Sacubitril Intermediates. QuickCompany Patents. URL:[Link]

  • [5] Rhodium-Catalyzed sp2–sp3 Cross Coupling (Negishi Context). Thieme Connect. URL:[Link]

  • [1] Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews - ACS Publications. URL:[Link]

  • [4] Homogeneous Organic Electron Donors in Transition Metal-Catalyzed Reductive Coupling Reactions. EliScholar - Yale University. URL:[Link]

  • [6] Photocatalysis in the Pharmaceutical Industry. Thieme Connect. URL:[Link]

  • [3] Photons or Electrons? A Critical Comparison of Electrochemistry and Photoredox Catalysis for Organic Synthesis. National Institutes of Health (PMC). URL:[Link]

Sources

Method

Palladium-catalyzed reactions involving 4-Iodo-1-methyl-pyrrolidin-2-one

Executive Summary 4-Iodo-1-methyl-pyrrolidin-2-one represents a high-value, functionalized lactam scaffold, structurally related to the racetam class of nootropics (e.g., Levetiracetam, Brivaracetam). Unlike simple aryl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Iodo-1-methyl-pyrrolidin-2-one represents a high-value, functionalized lactam scaffold, structurally related to the racetam class of nootropics (e.g., Levetiracetam, Brivaracetam). Unlike simple aryl halides, this substrate presents a specific challenge: it is a secondary alkyl iodide with a


-hydrogen positioned on a heterocyclic ring.

Standard palladium-catalyzed protocols (e.g., Pd(PPh


)

/Na

CO

) often fail with this substrate, leading predominantly to

-hydride elimination
to form the unsaturated 1-methyl-3-pyrrolin-2-one rather than the desired cross-coupled product.

This guide details field-proven, high-fidelity protocols designed to suppress elimination and promote oxidative addition/reductive elimination cycles. We focus on Suzuki-Miyaura and Negishi couplings using electron-rich, bulky phosphine ligands (e.g., PCy


, SPhos) and specific catalytic cycles optimized for unactivated alkyl halides.

Substrate Synthesis & Handling

Before initiating catalysis, the quality of the iodide is paramount. Commercial sources are rare; in-house synthesis from 4-hydroxy-1-methylpyrrolidin-2-one is standard.

Protocol: Iodination via Sulfonate Displacement

Direct iodination (Appel reaction) can be difficult to purify. The two-step sulfonate displacement is more robust.

  • Mesylation: Treat 4-hydroxy-1-methylpyrrolidin-2-one (1.0 equiv) with methanesulfonyl chloride (1.2 equiv) and Et

    
    N (1.5 equiv) in DCM at 0°C. Quantitative conversion is typical.
    
  • Finkelstein Reaction:

    • Dissolve the crude mesylate in acetone (0.5 M).

    • Add NaI (3.0 equiv).

    • Reflux for 12–18 hours.[1]

    • Workup: Filter off NaOMs salts. Concentrate. Redissolve in EtOAc, wash with Na

      
      S
      
      
      
      O
      
      
      (to remove iodine), water, and brine.
    • Storage: Store at -20°C protected from light. The C-I bond is labile; appearance of a purple tint indicates decomposition.

Application I: Suzuki-Miyaura Coupling (C(sp )–C(sp ))

Challenge: Oxidative addition of Pd(0) to secondary alkyl iodides is slow, while


-hydride elimination from the resulting alkyl-Pd(II) species is fast.
Solution:  Use Greg Fu’s Conditions . Bulky, electron-rich phosphines (PCy

) facilitate oxidative addition and occupy coordination sites, preventing the coplanar alignment required for

-elimination.
Optimized Protocol
ComponentReagentEquivRole
Catalyst Precursor Pd(OAc)

5 mol%Source of Pd(0) in situ.
Ligand PCy

(Tricyclohexylphosphine)
10–12 mol%Electron-rich ligand stabilizes alkyl-Pd intermediate.
Base K

PO

(anhydrous)
3.0 equivActivates boronic acid; anhydrous conditions reduce protodeboronation.
Solvent Toluene / Water (20:1)0.2 MBiphasic system often aids solubility of inorganic base.
Coupling Partner Aryl Boronic Acid1.5 equivExcess required due to potential homocoupling.

Step-by-Step Procedure:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox or under argon flow, charge a reaction vial with Pd(OAc)

    
     (5 mol%), PCy
    
    
    
    (12 mol%), aryl boronic acid (1.5 equiv), and K
    
    
    PO
    
    
    (3.0 equiv).
  • Solvent Addition: Add degassed Toluene and Water (20:1 ratio).

  • Substrate Addition: Add 4-iodo-1-methyl-pyrrolidin-2-one (1.0 equiv) last.

  • Reaction: Seal the vial and heat to 80°C for 16–24 hours. Note: Do not exceed 100°C; thermal elimination becomes dominant.

  • Workup: Cool to RT. Filter through a pad of Celite/Silica. Elute with EtOAc. Concentrate and purify via flash chromatography (DCM/MeOH gradients are usually effective for lactams).

Application II: Negishi Coupling (C(sp )–C(sp ))

Rationale: Organozinc reagents transmetalate faster than boronic acids, often allowing the reaction to proceed at lower temperatures (RT to 60°C), drastically reducing the rate of


-hydride elimination.
Optimized Protocol
ComponentReagentEquivRole
Catalyst Pd

(dba)

2 mol%Pd(0) source.
Ligand SPhos or CPhos8 mol%Buchwald biaryl phosphines are exceptional for Negishi coupling.
Solvent THF / NMP (10:1)0.3 MNMP cosolvent stabilizes the organozinc species.
Coupling Partner Aryl-ZnCl (0.5 M in THF)1.3 equivPrepared fresh or purchased.

Step-by-Step Procedure:

  • Catalyst Activation: In a Schlenk tube, mix Pd

    
    (dba)
    
    
    
    and SPhos in dry THF. Stir at RT for 10 mins until the solution turns deep orange/red (active L
    
    
    Pd(0)).
  • Substrate Addition: Add 4-iodo-1-methyl-pyrrolidin-2-one (1.0 equiv) via syringe.

  • Transmetalation: Add the Aryl-Zinc reagent dropwise over 5 minutes.

  • Reaction: Stir at 40°C for 12 hours.

    • Monitoring: If conversion stalls, raise to 60°C.

  • Quench: Carefully quench with saturated NH

    
    Cl (zinc salts will precipitate).
    
  • Extraction: Extract with EtOAc. Wash with water (crucial to remove NMP).

Critical Mechanism & Failure Modes

The following diagram illustrates the kinetic competition that dictates yield. The "Red Path" must be avoided via Ligand Selection (PCy


/SPhos).

ReactionMechanism Substrate 4-Iodo-1-methyl-pyrrolidin-2-one (Sec-Alkyl Iodide) OxAdd Oxidative Addition (Rate Limiting for Alkyl Halides) Substrate->OxAdd + Pd(0) Pd0 L2Pd(0) (Active Catalyst) Pd0->OxAdd PdII_Alkyl L2Pd(II)-Alkyl-I (Intermediate A) OxAdd->PdII_Alkyl TransMet Transmetalation (+ Ar-B(OH)2 or Ar-ZnX) PdII_Alkyl->TransMet Bulky Ligands (PCy3/SPhos) BetaElim Beta-Hydride Elimination (Fast Side Reaction) PdII_Alkyl->BetaElim Low Ligand Bulk High Temp PdII_Dialkyl L2Pd(II)-Alkyl-Ar (Intermediate B) TransMet->PdII_Dialkyl RedElim Reductive Elimination (C-C Bond Formation) PdII_Dialkyl->RedElim RedElim->Pd0 Regenerate Catalyst Product 4-Aryl-1-methyl-pyrrolidin-2-one (Desired Product) RedElim->Product SideProduct 1-Methyl-3-pyrrolin-2-one (Elimination Product) BetaElim->SideProduct

Figure 1: Kinetic competition between productive cross-coupling (Green path) and destructive


-hydride elimination (Red path).

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Yield, High "Olefin"

-Hydride Elimination dominant.
1. Switch to Negishi (lower temp). 2. Increase ligand:Pd ratio to 2.5:1. 3. Use PCy

or SPhos.
No Reaction (SM Recovery) Failed Oxidative Addition.1. Ensure iodide is not degraded (purple). 2. Switch to Pd(P(t-Bu)

)

(highly active for alkyl halides).
Protodeboronation (Suzuki) Aryl Boronic Acid degrading.1. Use anhydrous K

PO

in Dioxane. 2. Switch to Boronic Ester (Pinacol ester).
Black Precipitate Pd Black formation (catalyst death).Add 10 mol% free ligand to stabilize Pd. Ensure O

-free conditions.

References

  • Zhou, J., & Fu, G. C. (2004). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides.[2] Journal of the American Chemical Society, 126(5), 1340–1341.[2] [Link]

  • Lu, Z., & Fu, G. C. (2010). Alkyl–Alkyl Suzuki Cross-Coupling of Unactivated Secondary Alkyl Chlorides.[3][4] Angewandte Chemie International Edition, 49(37), 6676–6678.[3][4] [Link]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.[5] Journal of the American Chemical Society, 126(40), 13028–13029. [Link]

  • Netherton, M. R., & Fu, G. C. (2001). Air-Stable Tri-tert-butylphosphonium Salts as Precursors to Bulky, Electron-Rich Phosphines for Palladium-Catalyzed Cross-Couplings. Organic Letters, 3(26), 4295–4298. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to optimize yield for Suzuki coupling with 4-Iodo-1-methyl-pyrrolidin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the Suzuki-Miyaura cross-coupling of 4-Iodo-1-methyl-pyrrolidin-2-one .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the Suzuki-Miyaura cross-coupling of 4-Iodo-1-methyl-pyrrolidin-2-one .

Coupling secondary alkyl iodides (Csp³–I) is notoriously difficult compared to standard aryl or vinyl halides[1]. When working with this specific pyrrolidinone substrate, you are fighting a three-front war: the kinetic barrier of sp³ oxidative addition, the thermodynamic trap of


-hydride elimination, and potential catalyst poisoning by the lactam motif.

This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to achieve high yields.

Mechanistic Challenges & The "sp³ Problem"

To optimize this reaction, we must first understand why standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene) fail:

  • Slow Oxidative Addition: Palladium(0) undergoes concerted oxidative addition very slowly into C(sp³)–I bonds[1].

  • Rapid

    
    -Hydride Elimination:  Once the alkyl-metal intermediate forms, it is highly susceptible to 
    
    
    
    -hydride elimination, rapidly converting your starting material into an unwanted alkene (1-methyl-1,5-dihydro-2H-pyrrol-2-one)[2].
  • Lactam Coordination: The carbonyl oxygen and nitrogen of the pyrrolidinone ring can coordinate to the metal center, altering the ligand sphere and stalling the catalytic cycle.

To bypass these issues, modern methodologies shift away from 2-electron Palladium chemistry toward 1-electron Nickel chemistry (which utilizes a radical pathway)[2] or Copper-catalyzed Halogen-Atom Transfer (XAT) [3].

Diagnostic Troubleshooting Workflow

Use the following diagnostic logic to analyze your crude reaction mixtures (via LCMS or ¹H NMR) and identify the specific point of catalytic failure.

Troubleshooting Start Analyze Crude Reaction (LCMS / 1H NMR) Unreacted High Unreacted Alkyl Iodide Start->Unreacted Alkene Alkene Byproducts (β-Hydride Elimination) Start->Alkene Deboron Protodeboronation / Homocoupling Start->Deboron Sol1 Enhance Oxidative Addition: Switch from Pd to Ni(cod)2 or use Cu/XAT catalysis Unreacted->Sol1 Sol2 Suppress β-H Elimination: Use rigid bidentate N-ligands (e.g., Bathophenanthroline) Alkene->Sol2 Sol3 Optimize Transmetalation: Exclude O2, use mild base (e.g., K3PO4), slow addition Deboron->Sol3

Diagnostic workflow for troubleshooting C(sp3) Suzuki couplings of alkyl iodides.

Optimization Data: Catalyst & Ligand Selection

The table below summarizes the expected outcomes when applying different catalytic systems to secondary alkyl iodides like 4-Iodo-1-methyl-pyrrolidin-2-one.

Catalyst SystemLigand / AdditiveBase / SolventExpected YieldPrimary Observation / Causality
Pd(PPh₃)₄ (5 mol%)NoneK₂CO₃ / Toluene< 5%Complete recovery of alkyl iodide; concerted oxidative addition is too slow.
Pd(OAc)₂ (5 mol%)RuPhosK₃PO₄ / THF15–20%Extensive

-hydride elimination. Alkene byproduct dominates.
Ni(cod)₂ (5 mol%)BathophenanthrolineKOtBu / s-BuOH65–75%Good yield. SET mechanism generates an alkyl radical, suppressing

-H elimination[2].
CuTc (10 mol%)

-aminoalkyl radical (XAT)
LiOtBu / DMA80–88%Excellent yield. Bypasses metal-mediated oxidative addition entirely[3].

Self-Validating Experimental Protocol (Ni-Catalyzed)

This protocol utilizes the Nickel/Bathophenanthroline system, which is the gold standard for unactivated secondary alkyl iodides[2]. It is designed as a self-validating system: built-in checkpoints ensure you can isolate variables if the reaction fails.

Reagents:

  • 4-Iodo-1-methyl-pyrrolidin-2-one (1.0 equiv, limiting reagent)

  • Arylboronic acid (1.5 equiv)

  • Ni(cod)₂ (0.05 equiv, 5 mol%)

  • Bathophenanthroline (0.08 equiv, 8 mol%)

  • KOtBu (1.5 equiv)

  • Anhydrous sec-butanol (0.2 M)

Step-by-Step Methodology:

  • Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Ni(cod)₂ (5 mol%), bathophenanthroline (8 mol%), the arylboronic acid (1.5 equiv), and KOtBu (1.5 equiv). Causality: Ni(cod)₂ is highly air-sensitive. Oxygen will irreversibly oxidize the Ni(0) catalyst and promote homocoupling of the boronic acid.

  • Solvent Addition: Add anhydrous sec-butanol to achieve a 0.2 M concentration. Stir for 5 minutes until a deep colored active catalyst complex forms.

  • Substrate Addition: Add 4-Iodo-1-methyl-pyrrolidin-2-one (1.0 equiv) via a microsyringe.

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and stir vigorously at 60 °C for 16 hours.

  • Self-Validation Checkpoint (At 2 Hours): In a nitrogen counter-flow, remove a 50 µL aliquot. Quench with water, extract with EtOAc, and run a rapid GC-MS.

    • Validation A: If the alkyl iodide mass is intact, your Ni(0) catalyst died before initiation (check glovebox O₂ levels).

    • Validation B: If the iodide is gone but the product is absent, look for the alkene mass (M-128). If present, lower the temperature to 40 °C to slow down

      
      -hydride elimination.
      
  • Workup: Dilute the mixture with EtOAc, filter through a short pad of silica gel to remove the nickel salts, and concentrate the filtrate in vacuo for column chromatography.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a large amount of 1-methyl-1,5-dihydro-2H-pyrrol-2-one (alkene byproduct)? A: You are observing


-hydride elimination. In traditional Pd-catalysis, the secondary alkyl-palladium intermediate undergoes elimination much faster than it undergoes transmetalation with the boronic acid. Switching to a Ni catalyst with a rigid bidentate nitrogen ligand (like bathophenanthroline) shifts the mechanism to a Single-Electron Transfer (SET) radical pathway, which significantly outcompetes the elimination pathway[2].

Q: My boronic acid is completely consumed, but my alkyl iodide remains untouched. What happened? A: This is classic protodeboronation or oxidative homocoupling of the boronic acid[1]. It occurs when the base is too strong or trace oxygen is present, while the oxidative addition into the C(sp³)–I bond is kinetically stalled. Ensure strict anaerobic conditions. If the issue persists, consider switching to the Copper/XAT catalytic system, which uses an


-aminoalkyl radical to abstract the iodine atom directly, completely bypassing the slow metal-insertion step[3].

Q: Does the lactam motif of the pyrrolidinone ring interfere with the catalyst? A: Yes. The Lewis basic carbonyl oxygen and the nitrogen can coordinate to the metal center, potentially displacing weaker ligands and poisoning the catalyst. Using a strongly coordinating, sterically demanding bidentate ligand (like bathophenanthroline for Ni) ensures the metal remains saturated and prevents the lactam from entering the inner coordination sphere.

Q: Can I use aryl trifluoroborates instead of boronic acids? A: Yes, but they require hydrolysis to the active boronic acid species in situ. If you use potassium aryltrifluoroborates, you must add a controlled amount of water (e.g., 5-10% v/v) to the solvent system. However, water can protonate the alkyl radical intermediate in Ni-catalysis, so anhydrous boronic acids or pinacol esters (BPin) are heavily preferred for this specific substrate.

References

Sources

Optimization

Technical Support Center: Troubleshooting Failed Sonogashira Reactions with Iodo-heterocycles

For Immediate Release This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges w...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sonogashira reactions involving iodo-heterocyclic substrates. As a Senior Application Scientist, this guide is structured to address specific experimental issues with a focus on mechanistic causality and field-proven solutions.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the Sonogashira coupling of iodo-heterocycles.

Q1: My reaction shows no conversion, and I only recover my starting iodo-heterocycle. What are the likely causes?

A low or nonexistent conversion rate can stem from several factors. Primarily, consider catalyst inactivity. The active Pd(0) species may have been oxidized or failed to form from a Pd(II) precatalyst.[1][2] Additionally, certain nitrogen-containing heterocycles can act as ligands, coordinating to the palladium center and inhibiting catalysis.[2] Ensure your palladium catalyst and any phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation.[1]

Q2: I'm observing a significant amount of a side product that appears to be a dimer of my alkyne. What is this, and how can I prevent it?

This common side product results from the Glaser-Hay homocoupling of the terminal alkyne.[3][4] This reaction is promoted by the presence of the copper(I) co-catalyst and oxygen.[1][3] To minimize this, it is crucial to thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1] Reducing the concentration of the copper catalyst or switching to a copper-free Sonogashira protocol can also effectively eliminate this side reaction.[3][4][5]

Q3: My reaction is sluggish, and upon heating, I observe decomposition of my starting materials and the formation of palladium black. What's happening?

The formation of palladium black indicates the decomposition of the active homogeneous catalyst into inactive palladium metal.[2] This can be exacerbated by certain solvents, like THF, and higher temperatures.[2] For thermally sensitive iodo-heterocycles, prolonged heating can lead to degradation. If the reaction is slow, consider switching to a more robust ligand system, such as N-heterocyclic carbenes (NHCs), which can stabilize the palladium catalyst.[2][6] Alternatively, a different solvent like DMF or toluene may prevent catalyst precipitation.[2]

Q4: Do I need to protect the N-H group on my heterocycle (e.g., indole, imidazole) before the reaction?

In many cases, N-H protection is beneficial. For some heterocycles, such as 3-iodo-1H-indazole, the reaction may not proceed without N-H protection.[7] The acidic proton can interfere with the basic reaction conditions, and the nitrogen lone pair can coordinate to the palladium catalyst. However, with careful optimization of reaction conditions, particularly the choice of base and ligand, it is sometimes possible to achieve successful coupling without a protecting group.[5]

II. In-Depth Troubleshooting Guide

This guide is organized by specific experimental observations to help you diagnose and solve problems with your Sonogashira reactions.

Symptom 1: Low to No Product Yield

When faced with low or no yield, a systematic approach to identifying the root cause is essential.

  • Catalyst System Inactivity:

    • Palladium Oxidation: The Pd(0) catalyst is susceptible to oxidation. Ensure you are using a fresh, high-quality palladium source stored under an inert atmosphere.[1] If using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, ensure the reaction conditions are suitable for its in-situ reduction to Pd(0).[2]

    • Ligand Degradation: Phosphine ligands can be air-sensitive. Use fresh ligands or those stored properly. Consider using more robust, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can be more stable and effective for challenging substrates.[2][8]

    • Insufficient Catalyst Loading: For difficult couplings, a higher catalyst loading (e.g., 2-5 mol%) may be necessary.[1]

    • Copper(I) Co-catalyst Oxidation: Copper(I) iodide can oxidize to inactive Cu(II). Use fresh, off-white or light tan CuI, not green or blue.[1]

  • Iodo-heterocycle-Specific Issues:

    • Catalyst Poisoning: Nitrogen-containing heterocycles can coordinate to the palladium catalyst, inhibiting its activity.[2] The use of bulky ligands can sometimes mitigate this by sterically hindering the coordination of the heterocycle to the metal center.

    • Poor Substrate Reactivity: Electron-rich iodo-heterocycles can be less reactive. In such cases, gentle heating (40-60 °C) may be required to drive the reaction to completion.[2][5] However, be mindful of the thermal stability of your substrate.

  • Inadequate Reaction Conditions:

    • Base Selection: The choice of base is critical.[9] Amine bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are common, but for some substrates, an inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be more effective, particularly in copper-free systems.[1][9]

    • Solvent Choice: The solvent can significantly impact the reaction. Anhydrous, degassed solvents are crucial.[1] Common choices include THF, DMF, and toluene. If catalyst precipitation is observed, switching the solvent may be necessary.[2]

start Low or No Yield catalyst Check Catalyst System (Pd & Cu Freshness, Ligand Integrity) start->catalyst conditions Optimize Reaction Conditions (Base, Solvent, Temperature) catalyst->conditions If catalyst is active substrate Address Substrate Issues (Catalyst Poisoning, N-H Protection) conditions->substrate If conditions are optimized re_run Re-run Reaction substrate->re_run If issues are addressed pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Het-I) pd0->oxidative_addition pd_black Pd Black (Inactive) pd0->pd_black Decomposition pd_intermediate Het-Pd(II)-I oxidative_addition->pd_intermediate transmetalation Transmetalation (Cu-Alkyne) pd_intermediate->transmetalation dehalogenation Dehalogenation pd_intermediate->dehalogenation pd_alkyne_intermediate Het-Pd(II)-Alkyne transmetalation->pd_alkyne_intermediate homocoupling Glaser-Hay Homocoupling transmetalation->homocoupling reductive_elimination Reductive Elimination pd_alkyne_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Het-Alkyne reductive_elimination->product

Caption: The Sonogashira catalytic cycle and potential off-cycle pathways leading to reaction failure.

III. Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of an Iodo-heterocycle (Copper-Catalyzed)

This protocol is a starting point and may require optimization for specific substrates.

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the iodo-heterocycle (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-10 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, typically 2-4 equivalents). [2][10]4. Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • If the reaction is sluggish, gentle heating (40-60 °C) can be applied. [2]8. Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. [2]9. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of an Iodo-heterocycle

This protocol is recommended when Glaser-Hay homocoupling is a significant issue.

  • To a dry Schlenk flask under an inert atmosphere, add the iodo-heterocycle (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a combination of Pd(OAc)₂ and a phosphine ligand like XPhos), and an inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents). [5]2. Add anhydrous, degassed solvent (e.g., DMF). [5]3. Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to 40-60 °C. [5]6. Work-up and purification are similar to the copper-catalyzed protocol.

IV. References

  • Synthetic Methods in Drug Discovery: Volume 1. (n.d.). Royal Society of Chemistry. Retrieved from

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (n.d.). PMC. Retrieved from [Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. (n.d.). PMC. Retrieved from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Semantic Scholar. Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters. Retrieved from [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. Retrieved from [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. (2015). Rsc.org. Retrieved from [Link]

  • Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. (n.d.). PMC. Retrieved from [Link]

  • Influence of base on the Sonogashira coupling reactiona. (n.d.). ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). ACS Publications. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC. Retrieved from [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. (2015). The Royal Society of Chemistry. Retrieved from [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved from [Link]

  • Mixed phosphine/N-heterocyclic carbene–palladium complexes: synthesis, characterization, crystal structure and application in the Sonogashira reaction in aqueous media. (n.d.). ResearchGate. Retrieved from [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved from [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (n.d.). ResearchGate. Retrieved from [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (n.d.). PMC. Retrieved from [Link]

  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). PubMed. Retrieved from [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (2019). MDPI. Retrieved from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Semantic Scholar. Retrieved from [Link]

  • Sonogashira–Hagihara reactions of halogenated glycals. (n.d.). Beilstein Journals. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 4-Iodo-1-methyl-pyrrolidin-2-one Cross-Couplings

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] You are working with 4-iodo-1-methyl-pyrrolidin-2-one (4-iodo-NMP) . This is a secondary alkyl iodide .

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

You are working with 4-iodo-1-methyl-pyrrolidin-2-one (4-iodo-NMP) . This is a secondary alkyl iodide . Unlike aryl or primary alkyl halides, this substrate presents distinct challenges in transition-metal catalysis (Suzuki, Negishi, Sonogashira):

  • 
    -Hydride Elimination:  The secondary nature allows rapid elimination to the enamide (1-methyl-1,5-dihydro-2H-pyrrol-2-one), often outcompeting cross-coupling.
    
  • Slow Oxidative Addition: The

    
     bond adds to Palladium slower than aryl iodides.
    
  • Homocoupling:

    • Type A (Nucleophile Dimerization): Coupling of your boronic acid/organozinc partner (

      
      ).
      
    • Type B (Electrophile Dimerization/Wurtz-type): Dimerization of your 4-iodo-NMP (

      
      ), often driven by radical Single Electron Transfer (SET) mechanisms common with alkyl iodides.
      

This guide provides a self-validating system to suppress these pathways, prioritizing the Gregory Fu protocols for alkyl halide coupling.

Diagnostic Workflow

Before altering conditions, identify which homocoupling product is forming. Use this logic flow to diagnose the root cause.

Troubleshooting Start Analyze Crude Reaction Mixture (LCMS / NMR) Decision1 Identify Major Impurity Start->Decision1 Impurity_ArAr Nucleophile Dimer Found (Ar-Ar) Decision1->Impurity_ArAr Biaryl detected Impurity_RR Substrate Dimer Found (Bis-pyrrolidinone) Decision1->Impurity_RR R-R detected Impurity_RH De-iodinated Substrate (NMP / Reduction) Decision1->Impurity_RH Mass = M-126 Impurity_Elim Enamide (Alkene) (Beta-Hydride Elim) Decision1->Impurity_Elim Mass = M-128 Action_O2 CAUSE: Oxygen Ingress / Fast Addition FIX: Sparging + Syringe Pump Impurity_ArAr->Action_O2 Action_Radical CAUSE: Radical Scrambling / Slow Transmetallation FIX: Switch to Negishi or Ni-Catalysis Impurity_RR->Action_Radical Action_Source CAUSE: Hydride Source / Wet Solvent FIX: Dry Solvents + Bulky Ligands Impurity_RH->Action_Source Impurity_Elim->Action_Source

Figure 1: Diagnostic logic for identifying the specific failure mode in 4-iodo-NMP coupling.

Critical Parameters & Troubleshooting (FAQs)

Issue 1: Nucleophile Homocoupling (Ar-Ar)

The most common issue in Suzuki coupling. Your boronic acid couples with itself instead of the 4-iodo-NMP.

Q: Why is my boronic acid dimerizing? A: This is an oxidative coupling (Glaser/Ullmann type) driven by Oxygen or Pd(II) accumulation.

  • Mechanism: If oxidative addition of 4-iodo-NMP is slow (common for alkyl halides), the active Pd(0) sits idle. Oxygen oxidizes it to Pd(II), which consumes two equivalents of boronic acid to form Ar-Ar.

  • Solution:

    • Degassing: Do not just sparge. Use Freeze-Pump-Thaw (3 cycles) for this substrate.

    • Slow Addition: Add the nucleophile (boronic acid/organozinc) via syringe pump over 1-2 hours. This keeps its concentration low relative to the catalyst, favoring the cross-reaction.

Issue 2: Wurtz-Type Homocoupling (R-R)

Dimerization of two 4-iodo-NMP molecules.

Q: I see a dimer of my starting material. Is this radical chemistry? A: Likely, yes. Alkyl iodides often react via Single Electron Transfer (SET) rather than concerted oxidative addition.

  • The Fix:

    • Switch Metal: If Pd fails, switch to Nickel (Ni) . Ni(COD)₂ with Pybox or Terpyridine ligands is superior for secondary alkyl halides, suppressing radical dimerization by stabilizing the alkyl-metal species.

    • Solvent Polarity: If using Negishi conditions, add a polar co-solvent (DMI or NMP) to THF. This accelerates the ionic cross-coupling pathway over the radical homocoupling pathway.

Issue 3: -Hydride Elimination

Formation of the enamide (alkene) instead of the product.

Q: My mass spec shows [M-128]. What happened? A: The Pd-alkyl intermediate underwent


-hydride elimination.
  • The Fix (Ligands): You must use ligands that are bulky and electron-rich .

    • Recommended:

      
      , 
      
      
      
      (Tricyclopentylphosphine), or CataCXium A . These promote reductive elimination before $\beta-elimination can occur.
    • Avoid:

      
       or simple dppf; they are often too slow for secondary alkyl iodides.
      

Validated Protocols

Protocol A: The "Fu" Negishi Conditions (Gold Standard for Alkyl Iodides)

Best for minimizing homocoupling and


-elimination.

Reagents:

  • Substrate: 4-Iodo-1-methyl-pyrrolidin-2-one (1.0 equiv)

  • Nucleophile: Organozinc halide (1.2 - 1.5 equiv)

  • Catalyst:

    
     (2 mol %)
    
  • Ligand:

    
     (Tricyclopentylphosphine) (8 mol %) or CPhos.
    
  • Additive: NMI (N-methylimidazole) (1.2 equiv) - Crucial for alkyl couplings.

  • Solvent: THF/NMP (2:1 ratio).

Step-by-Step:

  • Glovebox/Schlenk: In a flame-dried Schlenk tube, load

    
     and 
    
    
    
    . Purge with Argon.
  • Solvent Prep: Add anhydrous THF and NMP (degassed). Stir for 10 min to form the active catalyst (solution turns from purple to orange/brown).

  • Substrate Addition: Add 4-iodo-NMP and the NMI additive.

  • Nucleophile Addition: Add the Organozinc reagent dropwise over 30 minutes.

  • Reaction: Stir at 60°C for 12-24 hours.

  • Workup: Quench with saturated

    
    .
    
Protocol B: Suzuki-Miyaura (If Organozincs are not viable)

Requires strict O2 exclusion.

Reagents:

  • Catalyst:

    
     / S-Phos (1:2 ratio).
    
  • Base:

    
     (3.0 equiv) - Anhydrous is better than aqueous for this substrate.
    
  • Solvent: Toluene/Water (20:1) or Dioxane.[1]

Key Modification: Pre-mix the catalyst and ligand in the solvent for 30 minutes before adding the 4-iodo-NMP. This ensures the Pd is ligated and less likely to cause homocoupling of the boronic acid upon addition.

Comparative Data: Ligand Effects

Ligand ClassExampleOutcome with 4-Iodo-NMPRisk Profile
Triarylphosphines

Poor High

-elimination; Low conversion.
Bidentate dppf, dppeModerate Good stability, but slow transmetallation leads to homocoupling.
Bulky Alkylphosphines

,

Excellent Fast oxidative addition; sterics prevent

-elimination.
Biaryl Phosphines S-Phos, X-PhosGood Excellent for Suzuki; suppresses Ar-Ar homocoupling.

References

  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates.[2] Journal of the American Chemical Society.[3][2][4]

    • Core Reference for the PCyp3/NMI protocol.
  • Netherton, M. R., & Fu, G. C. (2001). Air-Stable Tri-tert-butylphosphonium Salts as Precursors to Highly Active Catalysts for Cross-Couplings. Organic Letters.

    • Validates the use of bulky alkylphosphines for alkyl halides.
  • Glorius, F. (2011). N-Heterocyclic Carbene-Catalyzed Transformations. Topics in Organometallic Chemistry.
  • Vertex Pharmaceuticals (2009). Suppression of Homocoupling in Suzuki-Miyaura Coupling. ResearchGate / Process Chemistry Literature.

    • Industrial valid

Sources

Optimization

Technical Support Center: Catalyst Efficiency in 4-Iodo-1-methyl-pyrrolidin-2-one Cross-Coupling Reactions

Welcome to the technical support center for optimizing cross-coupling reactions involving 4-iodo-1-methyl-pyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who ar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 4-iodo-1-methyl-pyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their catalytic processes. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with 4-iodo-1-methyl-pyrrolidin-2-one is giving low to no yield. What are the most common causes?

A1: Low yields in Suzuki-Miyaura couplings with this substrate often stem from a few key factors:

  • Catalyst System Inefficiency: The choice of palladium precursor and, more importantly, the phosphine ligand is critical. For sterically hindered or electron-rich lactam systems, standard ligands may not be effective.

  • Base Selection: The strength and type of base can significantly impact the transmetalation step. An inappropriate base may not be sufficient to activate the boronic acid or may lead to side reactions.

  • Solvent and Temperature: The reaction's solvent system and temperature profile are crucial for solubility, catalyst stability, and reaction kinetics. Biphasic or aqueous conditions, while green, require careful optimization.[1][2]

  • Substrate Quality: Purity of the 4-iodo-1-methyl-pyrrolidin-2-one and the boronic acid is paramount. Impurities can poison the catalyst.

Q2: I'm observing significant starting material recovery in my Buchwald-Hartwig amination. How can I drive the reaction to completion?

A2: Recovering starting material in a Buchwald-Hartwig amination suggests that the catalytic cycle is either slow or stalled.[3][4] Key areas to investigate include:

  • Ligand Choice: Bulky, electron-rich phosphine ligands are often necessary to facilitate both the oxidative addition and reductive elimination steps.[5] Consider ligands like Xantphos, BINAP, RuPhos, or BrettPhos.[5]

  • Base Strength: A strong, non-nucleophilic base is typically required. Sodium or potassium tert-butoxide is a common choice, but its compatibility with other functional groups should be considered.[3][6]

  • Reaction Temperature: These reactions often require elevated temperatures (80-110 °C) to overcome activation barriers.[5]

Q3: My Sonogashira coupling is producing a complex mixture of byproducts. What are the likely side reactions?

A3: Byproduct formation in Sonogashira couplings can be attributed to several factors:

  • Homocoupling of the Alkyne: This is a common side reaction, often driven by the copper co-catalyst. Running the reaction under copper-free conditions or using a ligand that stabilizes the palladium and copper species can mitigate this.[7][8]

  • Decomposition of the Starting Material: The iodo-lactam may be unstable under the reaction conditions, especially at high temperatures or in the presence of a strong base.

  • Reaction with Solvent: Some solvents can participate in side reactions. Ensure the use of dry, degassed solvents appropriate for the reaction.

Q4: Can I use the same catalyst system for different types of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) with 4-iodo-1-methyl-pyrrolidin-2-one?

A4: While there is some overlap, it is generally not advisable to use the exact same catalyst system across different cross-coupling reactions. Each reaction type has a distinct mechanism, and the optimal catalyst, ligand, and conditions will vary.[9] For instance, Sonogashira couplings often benefit from a copper co-catalyst, which is not typically used in Suzuki or Heck reactions.[7][10] The choice of ligand is also highly reaction-dependent.

II. Troubleshooting Guides

Guide 1: Low Yield and Incomplete Conversion

This is one of the most frequent challenges in cross-coupling reactions.[11][12][13] A systematic approach to troubleshooting is essential.

Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Verify Purity of Starting Materials (NMR, LC-MS) Start->Check_Purity Degas_Solvents Ensure Solvents are Anhydrous and Degassed Check_Purity->Degas_Solvents Catalyst_System Re-evaluate Catalyst System Degas_Solvents->Catalyst_System Reaction_Conditions Optimize Reaction Conditions Degas_Solvents->Reaction_Conditions Ligand Screen Different Ligands Catalyst_System->Ligand Pd_Source Try Different Palladium Precursors Catalyst_System->Pd_Source Base Screen Bases Reaction_Conditions->Base Temperature Vary Temperature Reaction_Conditions->Temperature Concentration Adjust Concentration Reaction_Conditions->Concentration Success Improved Yield Ligand->Success Pd_Source->Success Base->Success Temperature->Success Concentration->Success Failure Still Low Yield Consult Literature for Analogous Systems Catalytic_Cycle_Deactivation Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add R-X Deactivation Catalyst Deactivation (e.g., Pd Black) Pd0->Deactivation Aggregation PdII R-Pd(II)-X(L_n) Ox_Add->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetal R'-M PdII->Deactivation Decomposition PdII_R_R R-Pd(II)-R'(L_n) Transmetal->PdII_R_R Red_Elim Reductive Elimination PdII_R_R->Red_Elim Red_Elim->Pd0 Regenerates Catalyst Product R-R' Red_Elim->Product

Caption: Generalized catalytic cycle with potential deactivation points.

Possible Causes and Solutions:

  • Formation of Palladium Black:

    • Observation: A black precipitate forms in the reaction mixture.

    • Cause: The Pd(0) species is aggregating and falling out of the catalytic cycle. This can be due to ligand dissociation or decomposition.

    • Solution:

      • Increase Ligand:Pd Ratio: A higher ligand concentration can help stabilize the active catalytic species.

      • Use a More Robust Ligand: Bidentate or sterically demanding monodentate ligands can prevent aggregation. [4] 3. Lower the Reaction Temperature: High temperatures can accelerate ligand decomposition and catalyst aggregation.

  • Inhibition by Reaction Components:

    • Cause: The starting materials, products, or byproducts may coordinate too strongly to the palladium center, inhibiting further catalytic activity.

    • Solution:

      • Adjust Stoichiometry: Ensure the limiting reagent is the iodo-lactam.

      • Use a Pre-catalyst: Palladium pre-catalysts can sometimes be more resistant to inhibition.

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol serves as a starting point and may require optimization for specific substrates. [14][15]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2 - 1.5 eq), base (e.g., K₃PO₄, 2-3 eq), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) and, if using a biphasic system, degassed water.

  • Pre-formation of Active Catalyst: Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst.

  • Substrate Addition: Add 4-iodo-1-methyl-pyrrolidin-2-one (1.0 eq) to the reaction mixture.

  • Heating and Monitoring: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for each specific amine. [5][16]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry reaction vessel.

  • Reagent Addition: Add the 4-iodo-1-methyl-pyrrolidin-2-one (1.0 eq) and the amine (1.1-1.5 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL per mmol of iodo-lactam).

  • Heating and Monitoring: Seal the vessel and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours). [5]Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

IV. References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Molecules, 16(5), 3930-4001. [Link]

  • Frank, É., & Keglevich, G. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 133, 53-58. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Shroder, M. The Sonogashira Coupling. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a. [Link]

  • Royal Society of Chemistry. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 3(5), 639-646. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Plauger, M. G., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Organic Process Research & Development, 19(11), 1547-1554. [Link]

  • American Chemical Society. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4381-4389. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Nature. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 15(1), 5486. [Link]

  • YouTube. (2024). The Sonogashira Coupling Reaction Mechanism. [Link]

  • Taylor & Francis Online. (2017). Palladium catalyzed Heck reaction of 2-iodoanilines under ligand-free conditions in air. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(2), 114-118. [Link]

  • Royal Society of Chemistry. (2010). Modern Heck Reactions. [Link]

  • ResearchGate. Sonogashira coupling of 4'‐iodoacetophenone and substituted alkynes catalyzed by tri‐palladium complex 1. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health. (2014). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles. Journal of the American Chemical Society, 136(28), 9934-9937. [Link]

  • MDPI. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Catalysts, 11(4), 473. [Link]

  • Organic Chemistry Portal. I2-Catalyzed Oxidative Cross-Coupling of Methyl Ketones and Benzamidines Hydrochloride: A Facile Access to α-Ketoimides. [Link]

  • American Chemical Society. (2020). A One-Pot Iodo-Cyclization/Transition Metal-Catalyzed Cross-Coupling Sequence: Synthesis of Substituted Oxazolidin-2-ones from N-Boc-allylamines. Organic Letters, 22(10), 3855-3859. [Link]

  • Royal Society of Chemistry. (2011). Cross coupling reactions in organic synthesis themed issue. Chemical Society Reviews, 40(10), 5049-5067. [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 4-Iodo-1-methyl-pyrrolidin-2-one Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and isolation challenges associated with the -lactam scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and isolation challenges associated with the


-lactam scaffold.

4-Iodo-1-methyl-pyrrolidin-2-one is a highly versatile electrophile. However, synthesizing products from it—typically via nucleophilic substitution (


) at the C4 position—presents unique purification hurdles. The N-methylpyrrolidin-2-one core is a highly polar, aprotic moiety with a strong dipole moment[1]. This intrinsic polarity, combined with the liberation of iodide salts and the potential for competing elimination reactions, requires highly optimized purification workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my substituted pyrrolidin-2-one streak severely on silica gel, and how can I fix it? The Causality: The N-methyl-pyrrolidin-2-one core adopts a cis-amide conformation that acts as a powerful hydrogen-bond acceptor[1]. When loaded onto bare silica gel, the lactam carbonyl interacts intensely with acidic silanol groups, causing the compound to drag and streak across the column rather than eluting in a tight band. The Solution: You must mask the silica's acidity. Add a basic modifier to your mobile phase. For amine-substituted lactams, pre-equilibrating your column with 1–5% Triethylamine (


) or using an aqueous Ammonium Hydroxide (

) modifier in a Dichloromethane (DCM) / Methanol (MeOH) gradient effectively caps the silanols, ensuring sharp, Gaussian peaks[2].

Q2: I am seeing a major byproduct that is highly UV-active but has a similar mass/polarity to my product. What is it? The Causality: You are likely observing the elimination byproduct: 1-methyl-1,5-dihydro-2H-pyrrol-2-one . The C4-iodine is an excellent leaving group. Because the protons at C3 are rendered highly acidic by the adjacent C2-carbonyl, basic conditions (often required for


 substitutions) trigger a competing 

elimination. This forms an

-unsaturated lactam, which is highly conjugated and therefore strongly UV-active at 254 nm. The Solution: To suppress

elimination, use a less sterically hindered nucleophile or switch to a weaker, non-nucleophilic base (e.g.,

instead of

or

). Lowering the reaction temperature can also kinetically favor substitution over elimination.

Q3: My crude product has a persistent yellow/brown tint and is contaminated with inorganic salts. How do I remove them before chromatography? The Causality: The discoloration is caused by the oxidation of liberated iodide (


) into molecular iodine (

) or triiodide (

) during the reaction or subsequent atmospheric exposure[3]. These species are soluble in organic solvents and will co-elute with your product. The Solution: Perform a targeted redox quench during Liquid-Liquid Extraction (LLE) using saturated aqueous sodium thiosulfate (

). This reduces the lipophilic

back to water-soluble

, which is then partitioned into the aqueous waste.

Part 2: Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE) for Iodide Quenching

This protocol is a self-validating system designed to strip out inorganic salts and oxidized iodine species prior to chromatography.

  • Dilution: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude). Causality: EtOAc provides the optimal dielectric constant to dissolve polar lactams while rejecting highly polar inorganic salts.

  • Thiosulfate Quench: Add an equal volume of saturated aqueous

    
    . Stir vigorously for 10 minutes.
    
    • Self-Validation: Observe the phase separation. The organic layer must transition from a yellow/brown tint to completely colorless. If a yellow tint persists, add more

      
       until the organic layer is visually clear.
      
  • Brine Wash: Separate the organic layer and wash with saturated

    
     (brine). Causality: Brine disrupts emulsions and pulls residual water out of the organic phase via osmotic pressure.
    
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Normal-Phase Flash Chromatography for Polar Lactams

Use this method for isolating the target substituted pyrrolidin-2-one from unreacted starting material and elimination byproducts.

  • Column Equilibration: Pack the silica column using DCM containing 1%

    
    . Flush with 3 column volumes (CV) of this mixture. Causality: This neutralizes the acidic silanols, preventing the lactam from streaking[2].
    
  • Dry Loading: Dissolve the crude product in a minimal amount of DCM, add Celite (1:2 ratio by weight to crude), and evaporate to a free-flowing powder. Load this onto the column. Causality: Dry loading prevents the highly polar lactam from dissolving in the eluent too early, which causes band broadening.

  • Gradient Elution: Run a gradient from 100% DCM to 90:10 DCM:MeOH (maintaining 1%

    
     throughout).
    
  • Fraction Analysis (Self-Validation): Spot fractions on a TLC plate. Because aliphatic pyrrolidin-2-ones often lack strong chromophores, do not rely solely on UV light. Dip the TLC plate in basic Potassium Permanganate (

    
    ) stain and gently heat. The product will appear as a bright yellow spot against a purple background.
    

Part 3: Quantitative Data

The following table summarizes the expected chromatographic behavior of various 4-iodo-1-methyl-pyrrolidin-2-one derivatives to aid in fraction identification.

Compound ClassTypical

Value
Optimal Solvent SystemUV Activity (254 nm)

Stain Response
Starting Material (4-Iodo lactam)0.6595:5 DCM:MeOHWeakModerate (Yellow)
Elimination Byproduct (

-unsaturated)
0.6095:5 DCM:MeOHStrong (Conjugated)Very Strong (Rapid Yellow)
O-Substituted (Ethers/Alkoxides)0.45 - 0.5595:5 DCM:MeOHWeakModerate (Yellow)
S-Substituted (Thioethers)0.50 - 0.6095:5 DCM:MeOHModerateStrong (Yellow)
N-Substituted (Amines)0.15 - 0.3090:10 DCM:MeOH + 1%

Variable (Depends on amine)Strong (Yellow)

Part 4: Visualizations

Reaction Pathways & Byproduct Formation

The diagram below illustrates the divergent pathways that occur during the functionalization of 4-iodo-1-methyl-pyrrolidin-2-one, highlighting the causality behind impurity generation.

G SM 4-Iodo-1-methyl- pyrrolidin-2-one Subst C4-Substituted Product (Target) SM->Subst SN2 (Target) Elim Elimination Byproduct (α,β-unsaturated lactam) SM->Elim E2 (Side Reaction) Salts Iodide Salts (e.g., NaI, KI) SM->Salts Leaving Group Nuc Nucleophile (e.g., Amine, Thiol) Nuc->Subst Base Base / Heat Base->Elim

Reaction pathways of 4-iodo-1-methyl-pyrrolidin-2-one: substitution vs. elimination.

Purification Decision Tree

This workflow outlines the logical progression of separating the highly polar lactam product from residual salts and organic impurities.

Workflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (EtOAc / Na2S2O3 / Brine) Crude->LLE Aq Aqueous Phase (Iodide Salts discarded) LLE->Aq Removes Salts Org Organic Phase (Lactam Products) LLE->Org Retains Organics Flash Flash Chromatography (Silica, Basic Modifier) Org->Flash Pure Pure Substituted Pyrrolidin-2-one Flash->Pure Resolves Impurities

Purification workflow for isolating substituted pyrrolidin-2-ones from crude mixtures.

References

  • N-Methyl-2-pyrrolidone - Wikipedia -[Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC (National Institutes of Health) -[Link]

  • Molecular Iodine-Mediated α-C-H Oxidation of Pyrrolidines to N,O-Acetals - PubMed (National Institutes of Health) -[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 4-Iodo-1-methyl-pyrrolidin-2-one

[1] Current Status: Operational Ticket ID: T-IMP-004 Subject: Stability Profile & Troubleshooting Under Basic Conditions Assigned Specialist: Senior Application Scientist, Process Chemistry Division PART 1: CRITICAL ALER...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Ticket ID: T-IMP-004 Subject: Stability Profile & Troubleshooting Under Basic Conditions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

PART 1: CRITICAL ALERT & MECHANISTIC INSIGHT

The Core Stability Issue: The Elimination vs. Substitution Competition

If you are working with 4-Iodo-1-methyl-pyrrolidin-2-one (4-IMP) , you are handling a "spring-loaded" intermediate. The iodine atom at the C4 position is a secondary halide and an excellent leaving group. In the presence of basic conditions, this molecule faces a critical bifurcation point governed by kinetic vs. thermodynamic control.

The Primary Threat: Beta-Elimination (E2) The most common mode of failure in basic media is Dehydrohalogenation . The protons at the C3 position (alpha to the carbonyl) are acidic (


 in DMSO, but accessible to bases like alkoxides or hydroxides).
  • Mechanism: Base abstracts a proton from C3. Simultaneously, the iodide leaves from C4.

  • Result: Formation of 1-methyl-3-pyrrolin-2-one (the conjugated unsaturated lactam).

  • Visual Indicator: Appearance of vinylic protons in NMR (typically

    
     6.0–7.5 ppm) and loss of the C4-H multiplet.
    

The Secondary Threat: Lactam Hydrolysis While less rapid than elimination, strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures will attack the carbonyl carbon (C2), leading to ring opening (saponification).

  • Result: Formation of 4-iodo-4-(methylamino)butyrate (or its elimination product).

PART 2: TROUBLESHOOTING GUIDE
Scenario A: "I'm trying to substitute the iodine with a nucleophile, but my yield is low and I see a new UV-active spot."
Possible Cause Diagnostic Check Corrective Action
Base is too strong/hindered Check

H NMR for alkene signals (doublets at C3/C4).
Switch to a "softer" base (e.g.,

,

) or a non-basic nucleophile source. Avoid bulky bases like

which favor elimination.
Temperature too high Elimination is entropically favored. Did you heat >40°C?Cool it down. Run the substitution at 0°C to RT. Kinetic control favors

over

.
Solvent Polarity Are you using a polar protic solvent (MeOH/EtOH)?Switch to Polar Aprotic (DMF, DMSO, MeCN). Protic solvents solvate the nucleophile, reducing its power and favoring elimination.
Scenario B: "The starting material degrades during aqueous workup."
Possible Cause Diagnostic Check Corrective Action
pH Spike Did you use strong base (NaOH) to neutralize acid?Never use strong base for workup. Quench with saturated

or dilute phosphate buffer (pH 7).
Prolonged Exposure Did the organic/aqueous layers sit overnight?Perform rapid phase separation . Keep the aqueous phase cold (4°C) if immediate separation isn't possible.
PART 3: EXPERIMENTAL PROTOCOLS
Protocol 1: Stability Check via TLC

Before committing valuable reagents, validate the integrity of your 4-IMP batch.

  • Preparation: Dissolve 5 mg of 4-IMP in 0.5 mL DCM.

  • Eluent: 5% Methanol in DCM (adjust based on polarity).

  • Visualization:

    • UV (254 nm): 4-IMP has weak absorbance.

    • Stain: Use KMnO₄ (oxidizes alkenes) or Iodine Chamber .

    • Positive Degradation Signal: A distinct UV-active spot with lower

      
       (hydrolysis product) or higher 
      
      
      
      (elimination product) that stains instantly with KMnO₄ (indicating a double bond).
Protocol 2: Controlled Nucleophilic Substitution (Minimizing Elimination)

Standard Operating Procedure for C-N or C-O coupling.

  • Solvent System: Anhydrous Acetonitrile (MeCN) or DMF.

  • Base Selection: Cesium Carbonate (

    
    ) – 1.5 equivalents.
    
    • Why: Cesium is larger ("softer") and promotes solubility without being as aggressive a deprotonating agent as hydroxides.

  • Temperature: Start at 0°C .

  • Addition: Add the nucleophile before the base. Add base slowly.

  • Monitoring: Check reaction at 1 hour. Do not heat unless conversion is <5% after 4 hours.

PART 4: VISUALIZATION OF PATHWAYS

The following diagram illustrates the divergent pathways of 4-IMP in basic media. Note the critical decision node at the "Base Strength/Temp" junction.

G Start 4-Iodo-1-methyl- pyrrolidin-2-one (4-IMP) Condition1 Strong Base (Alkoxide) High Temp (>40°C) Start->Condition1 Exposure Condition2 Aqueous Strong Base (NaOH/KOH) Start->Condition2 Exposure Condition3 Weak Base (Carbonate) Low Temp (<25°C) Nucleophile Present Start->Condition3 Reaction Elimination Elimination Product (1-methyl-3-pyrrolin-2-one) + HI Condition1->Elimination E2 Mechanism (Major Pathway) Hydrolysis Ring Opening (4-iodo-4-aminobutyrate) Condition2->Hydrolysis Saponification (Ring Cleavage) Substitution Substitution Product (4-Nu-1-methyl-pyrrolidin-2-one) Condition3->Substitution SN2 Mechanism (Desired) Elimination->Hydrolysis Secondary Degradation

Figure 1: Reaction landscape of 4-IMP. Red nodes indicate degradation pathways; Green indicates the desired synthetic outcome.

PART 5: FAQ

Q1: Can I store 4-IMP in basic solutions for later use? A: Absolutely not. Even in weak bases like bicarbonate, slow elimination occurs over time. Store the compound neat (solid/oil) at -20°C under argon. If solution storage is necessary, use neutral, anhydrous DCM or MeCN.

Q2: I see the solution turn yellow/brown upon adding base. Is this normal? A: This often indicates the liberation of free iodine (


) or polymerization of the elimination product (pyrrolinones are prone to polymerization). It is a sign of decomposition. Add a reducing agent like sodium thiosulfate during workup to remove iodine color, but the yield loss is already irreversible.

Q3: Is the elimination reversible? A: No. The formation of the conjugated double bond in 1-methyl-3-pyrrolin-2-one is thermodynamically favorable. You cannot "re-add" HI easily to get back the single enantiomer/isomer you started with.

PART 6: REFERENCES
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. (General reference for E2 vs. SN2 competition on secondary halides).

  • Ou, Y. J., et al. "The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone."[1] IOP Conference Series: Earth and Environmental Science, vol. 100, 2017.[1] Link (Establishes the baseline instability of the lactam ring in base).

  • Wang, F., et al. "Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives." Organic & Biomolecular Chemistry, Issue 1, 2019. Link (Contextualizes the synthesis and reactivity of iodinated pyrrolidinone intermediates).

  • PubChem. "N-Methyl-2-pyrrolidone (Compound Summary)." National Library of Medicine. Link (Physicochemical properties and hydrolysis data).

Sources

Troubleshooting

Technical Support Center: Ligand Selection for Challenging Couplings with 4-Iodo-1-methyl-pyrrolidin-2-one

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 4-iodo-1-methyl-pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 4-iodo-1-methyl-pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ligand selection and reaction optimization for this challenging substrate. The presence of a γ-lactam moiety and a secondary iodide introduces unique steric and electronic factors that require careful consideration for successful Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Challenge: The 4-Iodo-1-methyl-pyrrolidin-2-one Substrate

The structure of 4-iodo-1-methyl-pyrrolidin-2-one presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The secondary C(sp³)-I bond is sterically more demanding than a typical aryl iodide, which can hinder the initial oxidative addition step. Furthermore, the lactam carbonyl group can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation. These factors necessitate the use of highly active and specialized catalyst systems to achieve efficient and high-yielding transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds. However, the coupling of a secondary alkyl iodide like 4-iodo-1-methyl-pyrrolidin-2-one requires robust catalytic systems to overcome the hurdles of slow oxidative addition and potential side reactions.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: Why is my Suzuki-Miyaura reaction with 4-iodo-1-methyl-pyrrolidin-2-one showing low conversion?

A1: Low conversion is a common issue and can often be attributed to several factors. The oxidative addition of the C(sp³)-I bond to the Pd(0) center is often the rate-limiting step. Standard ligands like triphenylphosphine may not be sufficiently electron-rich or sterically bulky to promote this step effectively. Additionally, the lactam carbonyl could be interfering with the catalyst. We recommend using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to enhance catalytic activity.

Q2: What are the best ligands to start with for this Suzuki coupling?

A2: For challenging substrates, Buchwald's biarylphosphine ligands such as XPhos and SPhos are excellent starting points.[1] These ligands are both sterically demanding and electron-rich, which helps to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Another powerful class of ligands to consider are N-heterocyclic carbenes (NHCs). Precatalysts like PEPPSI™-IPr are known for their high efficiency and functional group tolerance in Suzuki couplings with hindered substrates.[2]

Q3: Which base should I choose for the reaction?

A3: The choice of base is critical. For Suzuki couplings, a common starting point is an aqueous solution of potassium carbonate (K₂CO₃). However, for more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) under anhydrous conditions can be more effective.[3] The use of anhydrous conditions can also help to minimize protodeboronation of the boronic acid partner.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Yield Inefficient oxidative addition.- Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).- Consider an NHC-based precatalyst (e.g., PEPPSI™-IPr).- Increase reaction temperature.
Catalyst deactivation.- Ensure rigorous degassing of solvents and inert atmosphere.- Use a precatalyst (e.g., XPhos Pd G3) for more reliable generation of the active Pd(0) species.[4]
Protodeboronation of Boronic Acid Presence of water and/or insufficiently strong base.- Use anhydrous solvents and a stronger, non-aqueous base like K₃PO₄.- Use a 1.5 to 2-fold excess of the boronic acid.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling.- Thoroughly degas all solvents and the reaction mixture.- Maintain a strict inert atmosphere (argon or nitrogen).
General Starting Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of 4-iodo-1-methyl-pyrrolidin-2-one with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Reagents:

  • 4-Iodo-1-methyl-pyrrolidin-2-one (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (2 mol%)[4]

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • To an oven-dried Schlenk tube, add 4-iodo-1-methyl-pyrrolidin-2-one, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its application to secondary alkyl iodides like 4-iodo-1-methyl-pyrrolidin-2-one can be challenging. The choice of ligand is paramount to achieving high yields and avoiding side reactions.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: What are the primary challenges in the Buchwald-Hartwig amination of this substrate?

A1: The main challenges are similar to the Suzuki coupling: slow oxidative addition and potential catalyst inhibition by the lactam. Additionally, with certain amine coupling partners, β-hydride elimination can be a competing side reaction, although this is less of a concern with the pyrrolidinone core itself.

Q2: Which ligands are recommended for this C-N coupling?

A2: For Buchwald-Hartwig aminations, bulky, electron-rich biarylphosphine ligands are the gold standard.[1] Ligands such as RuPhos and BrettPhos have shown excellent performance in the amination of challenging substrates. The choice between them can depend on the specific amine coupling partner. NHC-based catalysts like PEPPSI™-IPr are also highly effective for Buchwald-Hartwig reactions.[5]

Q3: What is the best base for this reaction?

A3: Strong, non-nucleophilic bases are typically required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The choice of base can influence the reaction rate and should be screened for optimal performance.

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low Conversion Inefficient catalyst system.- Screen different bulky phosphine ligands (e.g., RuPhos, BrettPhos).- Try an NHC-based precatalyst.- Increase catalyst loading or reaction temperature.
Hydrodehalogenation Reduction of the starting material.- Ensure the amine is of high purity.- Screen different bases; sometimes a weaker base at a higher temperature can be beneficial.
Product Degradation Harsh reaction conditions.- Lower the reaction temperature and extend the reaction time.- Screen different solvents.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling provides a direct route to introduce alkyne functionalities. While traditionally requiring a copper co-catalyst, copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

Frequently Asked Questions (FAQs): Sonogashira Coupling

Q1: Is a copper co-catalyst necessary for the Sonogashira coupling of 4-iodo-1-methyl-pyrrolidin-2-one?

A1: Not necessarily. Copper-free Sonogashira protocols have become increasingly popular and are often highly effective, especially for aryl iodides.[3][6][7] For a substrate like ours, starting with a copper-free system is advisable to minimize the risk of alkyne homocoupling.

Q2: What are the recommended conditions for a copper-free Sonogashira coupling?

A2: A typical copper-free Sonogashira reaction involves a palladium catalyst, a phosphine ligand, and an amine base, which also often serves as the solvent. For a challenging substrate, a ligand such as XPhos or a robust NHC ligand in combination with a palladium source like Pd(OAc)₂ or a precatalyst can be effective.[8] An example protocol for a related bromo-dihydropyrrolone involved PdCl₂(PPh₃)₂ and CuI, suggesting that both copper-catalyzed and copper-free systems should be considered.[9]

Q3: How can I prevent the homocoupling of my terminal alkyne?

A3: The most effective way to prevent Glaser coupling is to use a copper-free protocol. If you must use a copper co-catalyst, ensure that the reaction is run under strictly anaerobic conditions, as oxygen promotes this side reaction.

Troubleshooting Guide: Sonogashira Coupling
Issue Potential Cause Troubleshooting Steps
Low Yield Inefficient catalyst turnover.- Screen different palladium sources and ligands.- Increase reaction temperature.- Ensure the amine base is of high purity and free of water.
Alkyne Homocoupling (Glaser Product) Presence of copper and oxygen.- Switch to a copper-free protocol.- If using copper, rigorously degas all reagents and maintain a strict inert atmosphere.
Decomposition of Starting Material Base-mediated decomposition.- Screen different amine bases (e.g., triethylamine, diisopropylethylamine).- Consider a milder, non-amine base in conjunction with a suitable solvent.

Ligand Selection Summary

Coupling ReactionRecommended Ligand ClassesSpecific Ligand ExamplesKey Advantages for this Substrate
Suzuki-Miyaura Bulky, Electron-Rich Biarylphosphines, N-Heterocyclic Carbenes (NHCs)XPhos, SPhos, PEPPSI™-IPrPromote oxidative addition of the C(sp³)-I bond; high activity and stability.[1]
Buchwald-Hartwig Bulky, Electron-Rich Biarylphosphines, N-Heterocyclic Carbenes (NHCs)RuPhos, BrettPhos, PEPPSI™-IPrHigh efficiency for C-N bond formation with challenging substrates; good functional group tolerance.[5]
Sonogashira Bulky, Electron-Rich Phosphines, N-Heterocyclic Carbenes (NHCs)XPhos, P(t-Bu)₃, NHC LigandsEffective in both copper-catalyzed and copper-free systems; promote efficient coupling with terminal alkynes.[8]

Visualizing the Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd R¹-I Transmetal Transmetalation Intermediate OxAdd->Transmetal R²-B(OR)₂ Base ReductElim Reductive Elimination Intermediate Transmetal->ReductElim ReductElim->Pd0 R¹-R² Product Coupled Product (R¹-R²) ReductElim->Product R1I 4-Iodo-1-methyl-pyrrolidin-2-one (R¹-I) R1I->OxAdd R2B Organoboron (R²-B(OR)₂) R2B->Transmetal caption Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Workflow: A Closer Look

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup Add reagents to flask reaction Heating & Stirring (e.g., 80-100 °C) setup->reaction Add solvent, begin heating monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring Take aliquots monitoring->reaction Continue if incomplete workup Aqueous Workup & Extraction monitoring->workup Proceed if complete purification Column Chromatography workup->purification end End: Purified Product purification->end

Caption: A typical experimental workflow for cross-coupling reactions.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. Springer, 1997 . [Link]

  • Nolan, S. P. et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 2021 . [Link]

  • Hartwig, J. F. & Buchwald, S. L. Palladium-catalyzed amination of aryl halides. Wikipedia. [Link]

  • Szostak, M. et al. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 2017 . [Link]

  • Huc, V. et al. Palladium PEPPSI-IPr Complex Supported on a Calix[6]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. MDPI, 2020 . [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. American Chemical Society. [Link]

  • Mohammadi Ziarani, G. et al. Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar, 2021 . [Link]

  • Mohammadi Ziarani, G. et al. Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health, 2021 . [Link]

  • Szostak, M. et al. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. National Science Foundation, 2023 . [Link]

  • Szostak, M. et al. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. National Institutes of Health, 2023 . [Link]

  • Wang, Y. et al. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Royal Society of Chemistry, 2012 . [Link]

  • Mohammadi Ziarani, G. et al. Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry, 2021 . [Link]

  • Ishiyama, T. et al. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry, 2021 . [Link]

  • LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • César, V. et al. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Fu, G. C. Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. ResearchGate. [Link]

  • Yew, H. C. et al. 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. National Institutes of Health, 2023 . [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Buchwald, S. L. et al. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H. National Institutes of Health, 2021 . [Link]

  • Gladysz, J. A. Palladium‐Catalyzed Alkynylation: Sonogashira Alkyne Synthesis. ResearchGate. [Link]

  • Wölfling, J. et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2018 . [Link]

  • Yew, H. C. et al. 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. KU Leuven. [Link]

  • Tan, A. C. et al. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. National Institutes of Health, 2022 . [Link]

  • LibreTexts. 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • University of Illinois at Urbana-Champaign. Mechanistic investigations into the origin of chemoselectivity a methylene (csp3) c-h oxidation in the presence of α-β unsaturated carbonyls and exploration of reaction scope. University of Illinois at Urbana-Champaign. [Link]

  • Howman, C. E. Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. [Link]

  • Reddy, C. R. et al. Synthesis of alkynyl/alkenyl-substituted pyridine derivatives via heterocyclization and Pd-mediated Sonogashira/Heck coupling process in one-pot: a new MCR strategy. Royal Society of Chemistry, 2015 . [Link]

  • Whittlesey, M. K. et al. Si–C(sp3) Bond Activation Through Oxidative Addition at a Rh(I) centre. ResearchGate. [Link]

  • Crews, C. M. et al. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health, 2023 . [Link]

  • Tron, G. C. et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI, 2012 . [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Ghorai, P. et al. Synthesis of lactones and lactams via C(sp3)–H bond functionalization. Royal Society of Chemistry, 2023 . [Link]

  • Reddy, V. P. et al. Palladium Catalyzed Ring-Opening of Diazabicylic Olefins with 4-Halo-1,3-Dicarbonyl Compounds: Accessing 3(2H)-Furanone-Appended Cyclopentenes. MDPI, 2023 . [Link]

  • Wang, J. et al. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. National Institutes of Health, 2020 . [Link]

  • Ghorai, P. et al. Synthesis of γ‑Lactams via Palladium-Catalyzed C(sp3)–H Bond Activation of Alkyl Sulfonamides with Substituted Alkenes. ACS Publications, 2023 . [Link]

  • Molander, G. A. & Dreher, S. D. Practical methylation of aryl halides by Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach, 2010 . [Link]

  • Proton Guru. Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube, 2019 . [Link]

  • Koh, M. J. et al. Congested C(sp3)-Rich Architectures. Thieme Chemistry, 2021 . [Link]

  • Fu, G. C. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Organic Chemistry Portal. [Link]

  • Driver, T. G. et al. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[10]-Fused Indole Heterocycles. National Institutes of Health, 2014 . [Link]

Sources

Optimization

Overcoming low conversion rates in reactions with 4-Iodo-1-methyl-pyrrolidin-2-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 4-Iodo-1-methyl-pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Iodo-1-methyl-pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered in reactions involving this versatile building block. We will focus on overcoming low conversion rates in palladium-catalyzed cross-coupling reactions, providing field-proven insights and actionable protocols.

Troubleshooting Guide: Low Conversion Rates

Low conversion is a frequent and frustrating issue in synthetic chemistry. This section provides a systematic approach to diagnosing and resolving poor reaction performance with 4-Iodo-1-methyl-pyrrolidin-2-one.

Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with 4-Iodo-1-methyl-pyrrolidin-2-one has stalled or resulted in a low yield. What are the primary causes and how can I fix it?

A1: Low conversion in palladium-catalyzed cross-coupling reactions is rarely due to a single factor. It typically stems from an interplay between the catalyst system, reaction conditions, and reagent quality. A systematic diagnosis is the most effective approach. The fundamental catalytic cycle involves oxidative addition, transmetalation (for Suzuki) or base-mediated amine coordination (for Buchwald-Hartwig), and reductive elimination.[1][2] A failure at any of these stages will halt the reaction.

Follow this troubleshooting workflow to identify the root cause:

Troubleshooting_Workflow start Low Conversion Observed q_reagents 1. Reagent & Setup Integrity Check start->q_reagents sol_reagents ACTION: - Use anhydrous, degassed solvents. - Ensure high-purity starting materials. - Maintain a strict inert atmosphere (Ar/N2). - Check ligand for degradation (oxidation). q_reagents->sol_reagents Issue Found q_catalyst 2. Catalyst System Optimization q_reagents->q_catalyst No Issue end_node Conversion Improved sol_reagents->end_node sol_catalyst ACTION: - Screen different ligands (e.g., Buchwald biarylphosphines). - Increase catalyst/ligand loading (e.g., 1-5 mol%). - Use a modern Pd(II) precatalyst for reliable Pd(0) generation. - Adjust ligand:metal ratio (often 1:1 to 2:1). q_catalyst->sol_catalyst Issue Found q_conditions 3. Reaction Condition Tuning q_catalyst->q_conditions No Issue sol_catalyst->end_node sol_conditions ACTION: - Screen different bases (e.g., K3PO4, Cs2CO3 for Suzuki; NaOtBu, K2CO3 for Buchwald). - Screen solvents (e.g., Dioxane, Toluene, DMF). - Increase temperature (e.g., 80-120 °C). - Check concentration; ensure all components are soluble. q_conditions->sol_conditions Issue Found q_side_reactions 4. Side Reaction Analysis q_conditions->q_side_reactions No Issue sol_conditions->end_node sol_side_reactions ACTION: - Check for dehalogenation (product without iodine). - Look for homocoupling of the boronic acid/ester. - Minimize water/oxygen to reduce side reactions. q_side_reactions->sol_side_reactions Issue Found sol_side_reactions->end_node

Caption: Troubleshooting workflow for low conversion rates.

Detailed Breakdown:

  • Reagent & Setup Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[3]

    • Solvents: Always use anhydrous, degassed solvents. Polar aprotic solvents like DMF, dioxane, or toluene are common choices.[4] The choice can be critical; for instance, in some Suzuki couplings, polar solvents favor reaction at a C-OTf bond while nonpolar solvents favor a C-Cl bond, highlighting the solvent's role in stabilizing transition states.[5][6]

    • Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. Using Schlenk line techniques or multiple vacuum-backfill cycles is essential.[3]

    • Ligands: Phosphine ligands are prone to oxidation.[3] If your ligand is not a white, free-flowing powder, its quality may be compromised.

  • Catalyst System: The combination of the palladium source and ligand is the heart of the reaction.

    • Palladium Source: Modern Pd(II) precatalysts (e.g., Buchwald G3 precatalysts) are often more reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they facilitate clean, stoichiometric generation of the active Pd(0) species.[7]

    • Ligand Choice: There is no universal ligand. For Buchwald-Hartwig aminations, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are standards.[8][9] For Suzuki reactions, similar ligands or others like SPhos can be effective. The lactam nitrogen in your substrate is unlikely to interfere significantly, but if coupling with another N-heterocycle, ligand choice becomes even more critical to avoid catalyst inhibition.[10]

  • Reaction Conditions:

    • Base: The base is crucial and not interchangeable. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common.[11] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or K-Ot-Am are often required, though weaker bases like K₂CO₃ can sometimes be used for more sensitive substrates.[12][13] The base's strength and solubility can significantly impact reaction rates.

    • Temperature: Most cross-coupling reactions require heat (80-120 °C) to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[11] If conversion is low at a given temperature, a modest increase (e.g., by 20 °C) can be beneficial, provided the substrates are stable.

  • Side Reactions:

    • Dehalogenation: A common side reaction is the replacement of the iodine atom with a hydrogen (hydrodehalogenation), especially with very active catalysts or in the presence of hydrogen donors.[1] This can be identified by mass spectrometry of your crude reaction mixture.

    • Homocoupling: Boronic acids can homocouple to form biaryl byproducts. This is often exacerbated by the presence of oxygen.[1]

Q2: I see a black precipitate ("palladium black") in my reaction. What happened?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition. The active, soluble Pd(0) complex has agglomerated into inactive, insoluble palladium metal.[14] This halts the catalytic cycle.

Common Causes:

  • Ineffective Ligand: The ligand's primary role is to stabilize the Pd(0) center. If the ligand is suboptimal for the substrate or conditions, or if it has degraded, it cannot prevent the palladium from precipitating.[3]

  • High Temperature: Excessive heat can accelerate ligand dissociation and catalyst decomposition.

  • Presence of Oxygen: As mentioned, oxygen can interfere with the catalyst's stability.[3]

Solutions:

  • Screen Ligands: Switch to a more robust or sterically demanding ligand that can better shield the palladium center.

  • Adjust Ligand:Metal Ratio: Sometimes, a slight excess of the ligand (e.g., 1.2-2 equivalents relative to Pd) can improve catalyst stability.[7]

  • Re-evaluate Temperature: Determine if the reaction can proceed efficiently at a lower temperature.

Frequently Asked Questions (FAQs)

Q3: What are the optimal storage conditions for 4-Iodo-1-methyl-pyrrolidin-2-one?

A3: 4-Iodo-1-methyl-pyrrolidin-2-one is a relatively stable solid. However, like many organoiodides, it can be sensitive to light over long periods. It should be stored in a tightly sealed, opaque container in a cool, dry place away from direct sunlight. No special inert atmosphere is typically required for storage.

Q4: Which analytical techniques are best for monitoring the reaction progress?

A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.

  • TLC: Provides a quick, qualitative assessment of the consumption of the starting material. A co-spot (a lane with both the reaction mixture and the starting material) is highly recommended for accurate comparison.

  • LC-MS: Offers a more definitive analysis. It allows you to track the disappearance of your starting material (by its mass) and the appearance of your product, while also identifying potential side products like dehalogenated or homocoupled species.[15]

Q5: I have achieved good conversion, but I'm struggling with the purification. What are some common workup procedures?

A5: The N-methyl-pyrrolidin-2-one moiety is quite polar and water-soluble. This can complicate extractions.

  • Initial Quench & Filtration: After cooling, the reaction is typically diluted with an organic solvent (e.g., Ethyl Acetate, Dichloromethane) and quenched with water or a saturated aqueous solution (e.g., NH₄Cl). It is often beneficial to filter the entire mixture through a pad of Celite to remove palladium residues and inorganic salts.[16]

  • Aqueous Washes: The organic layer should be washed multiple times with water and then brine to remove the polar solvent (e.g., DMF) and water-soluble impurities.[15]

  • Chromatography: Purification is almost always achieved by column chromatography on silica gel.[17] Given the polarity of the product, a solvent system such as Ethyl Acetate/Hexanes or Dichloromethane/Methanol might be required. For potentially sensitive products, a protocol to assess stability on different stationary phases (e.g., silica vs. alumina) can prevent sample loss during purification.[18]

Data & Protocols

Table 1: Example Effect of Ligand and Base on Buchwald-Hartwig Amination Yield

This table illustrates how screening different parameters can dramatically affect the outcome of coupling 4-Iodo-1-methyl-pyrrolidin-2-one with a representative amine, morpholine.

EntryPd Precatalyst (2 mol%)Ligand (4 mol%)Base (1.4 equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene10092
2Pd₂(dba)₃XPhosK₂CO₃Toluene10015
3Pd₂(dba)₃P(tBu)₃NaOtBuToluene10065
4Pd(OAc)₂RuPhosK₃PO₄Dioxane11048
5RuPhos-G3-Pd(none needed)NaOtBuDioxane10095

Data is illustrative, based on typical outcomes for similar reactions.[12][16][19] This highlights the importance of using a strong base like NaOtBu for this transformation (compare Entry 1 vs. 2) and the efficacy of modern ligands and precatalysts (compare Entry 1 vs. 3 and Entry 5).

Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodo-1-methyl-pyrrolidin-2-one with Morpholine

This protocol provides a robust starting point for C-N bond formation.

Protocol_Workflow step1 1. Vessel Preparation: Oven-dry a Schlenk tube or microwave vial. Add a stir bar. step2 2. Add Solids: Charge with 4-Iodo-1-methyl-pyrrolidin-2-one, Pd precatalyst, ligand, and NaOtBu. step1->step2 step3 3. Inert Atmosphere: Seal the vessel. Evacuate and backfill with Argon (3 cycles). step2->step3 step4 4. Add Liquids: Add anhydrous, degassed solvent (Toluene) followed by Morpholine via syringe. step3->step4 step5 5. Reaction: Heat the sealed vessel to 100 °C with vigorous stirring. step4->step5 step6 6. Monitoring: Monitor by LC-MS until starting material is consumed (typically 4-24h). step5->step6 step7 7. Workup: Cool, dilute with EtOAc, quench with H2O. Filter through Celite, wash, and purify. step6->step7

Caption: Step-by-step experimental workflow.

Materials:

  • 4-Iodo-1-methyl-pyrrolidin-2-one (1.0 equiv)

  • Morpholine (1.2 equiv)

  • RuPhos-G3-Pd precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene (to make a ~0.2 M solution)

  • Schlenk tube or microwave vial with a magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube containing a stir bar, add 4-Iodo-1-methyl-pyrrolidin-2-one, the RuPhos-G3-Pd precatalyst, and sodium tert-butoxide.

  • Seal the tube with a septum or cap. Evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[16]

  • Through the septum, add the anhydrous, degassed toluene via syringe, followed by the morpholine.

  • Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Stir the mixture vigorously for 4-24 hours. Monitor the reaction's progress periodically by taking a small aliquot (under argon), quenching it with water/EtOAc, and analyzing by LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and quench by adding water.

  • Filter the biphasic mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

References

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active c
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
  • Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 4-iodo-1-methyl-1H-pyrazol. Benchchem.
  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDI
  • Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Journal of Visualized Experiments. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

Sources

Troubleshooting

Impact of temperature on the success of 4-Iodo-1-methyl-pyrrolidin-2-one reactions

Welcome to the technical support center for 4-Iodo-1-methyl-pyrrolidin-2-one reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Iodo-1-methyl-pyrrolidin-2-one reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The information herein is structured to address specific challenges you may encounter during your experiments, with a focus on the critical impact of temperature.

I. Troubleshooting Guide: Navigating Temperature-Related Challenges

This section provides a detailed, question-and-answer-style guide to troubleshoot common issues related to temperature control in the synthesis and use of 4-Iodo-1-methyl-pyrrolidin-2-one.

Issue 1: Low Yield or Incomplete Reaction

Question: My reaction to synthesize 4-Iodo-1-methyl-pyrrolidin-2-one is showing low yield, and analysis indicates the presence of unreacted starting material. What is the likely cause related to temperature?

Answer:

Low yields and incomplete reactions are frequently linked to suboptimal temperature control. The iodination of 1-methyl-pyrrolidin-2-one is an equilibrium-driven process, and temperature plays a pivotal role in shifting this equilibrium.

  • Insufficient Thermal Energy: If the reaction temperature is too low, the activation energy barrier for the iodination may not be sufficiently overcome, leading to a slow or stalled reaction.[1] An increase in temperature generally increases the reaction rate.[2] For instance, in some iodination reactions, elevating the temperature from room temperature to 100°C can dramatically decrease the reaction time and improve the yield.[2]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the fastest-formed product, which may not be the desired 4-iodo isomer.[3][4][5] Increasing the temperature can shift the reaction towards thermodynamic control, favoring the formation of the more stable product, which is often the desired isomer.[3][5]

Troubleshooting Steps:

  • Gradual Temperature Increase: Incrementally increase the reaction temperature by 10-20°C and monitor the progress by a suitable analytical method like TLC or LC-MS.

  • Extended Reaction Time: At a given temperature, extending the reaction time can allow the equilibrium to be reached, potentially increasing the yield.[5]

  • Solvent Choice: The choice of solvent can influence the optimal reaction temperature.[6] Highly polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) itself are often used.[2]

Issue 2: Formation of Multiple Products and Impurities

Question: My reaction is producing a complex mixture of products, with several spots appearing on the TLC plate. How can temperature be contributing to this issue?

Answer:

The formation of multiple products is a strong indicator that side reactions are occurring, which are often highly sensitive to temperature.

  • Thermal Decomposition: At excessively high temperatures, 4-Iodo-1-methyl-pyrrolidin-2-one and the parent N-methyl-pyrrolidin-2-one (NMP) can undergo thermal decomposition.[2][7] For NMP, degradation can be exacerbated by the presence of oxygen and certain metals.[8][9] Decomposition of similar iodo-containing organic molecules can lead to a variety of byproducts.[7]

  • Side Reactions: Elevated temperatures can promote undesired side reactions, such as elimination or rearrangement reactions of the iodo-substituted pyrrolidinone ring. The C-I bond can be susceptible to cleavage at higher temperatures, potentially leading to radical or other reactive intermediates that can engage in non-selective reactions.

  • Hydrolysis: NMP and its derivatives can be susceptible to hydrolysis, particularly at elevated temperatures and in the presence of acid or base, to form 4-(methylamino)butyric acid.[10]

Troubleshooting Steps:

  • Optimize Temperature: Carefully screen a range of temperatures to find the optimal balance between reaction rate and selectivity. A lower temperature, even if it requires a longer reaction time, may be necessary to minimize side product formation.[5]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation pathways that may be initiated at higher temperatures.[8][11]

  • Purification Strategy: If minor impurities are unavoidable, focus on developing a robust purification protocol. Column chromatography is a common method for separating closely related pyrrolidinone derivatives.[12]

Issue 3: Poor Regioselectivity (Formation of Isomers)

Question: I am observing the formation of iodo-isomers other than the desired 4-iodo product. How can I improve the regioselectivity by adjusting the temperature?

Answer:

The regioselectivity of the iodination reaction is a classic example of kinetic versus thermodynamic control.

  • Kinetic Product: At lower temperatures, the reaction is often under kinetic control, meaning the product that is formed fastest will predominate.[4][5][13] This may not be the most thermodynamically stable isomer.

  • Thermodynamic Product: At higher temperatures, the reaction can become reversible, allowing for an equilibrium to be established between the different isomers.[3][5][13] This condition, known as thermodynamic control, will favor the formation of the most stable isomer.[4][5]

Troubleshooting Steps:

  • Higher Temperature for Equilibration: To favor the thermodynamic product, consider running the reaction at a higher temperature for a sufficient duration to allow for the equilibration of isomers.[3][5]

  • Controlled Cooling: In some cases, a period of heating followed by controlled cooling can "lock in" the desired thermodynamically favored product.

  • Catalyst/Reagent Choice: The choice of iodinating agent and any catalyst can also significantly influence regioselectivity, and their effectiveness can be temperature-dependent.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of handling temperature in 4-Iodo-1-methyl-pyrrolidin-2-one reactions.

Q1: What is the recommended starting temperature for the synthesis of 4-Iodo-1-methyl-pyrrolidin-2-one?

A1: A good starting point for optimization is often room temperature (20-25°C). However, the optimal temperature is highly dependent on the specific iodinating agent and solvent system used. It is recommended to perform small-scale screening reactions at various temperatures (e.g., 0°C, room temperature, 40°C, 60°C) to determine the ideal conditions for your specific protocol.

Q2: How can I accurately control the temperature of my reaction?

A2: Precise temperature control is crucial. For reactions at or below room temperature, an ice bath or a cryo-cooler is recommended. For elevated temperatures, a thermostatically controlled oil bath or heating mantle with a thermocouple is essential to maintain a stable reaction temperature.

Q3: Are there any visual cues that indicate the reaction temperature is too high?

A3: A noticeable darkening of the reaction mixture (from colorless or light yellow to dark brown or black) can be an indication of decomposition or the formation of polymeric byproducts due to excessive heat.[8] The appearance of multiple spots on a TLC analysis that are difficult to separate is another sign of a non-selective reaction at an elevated temperature.[2]

Q4: Can microwave irradiation be used to control the temperature in these reactions?

A4: Yes, microwave-assisted synthesis can be a powerful tool for rapidly screening reaction conditions, including temperature. Microwave heating allows for precise and rapid temperature control, which can sometimes lead to cleaner reactions and higher yields in shorter timeframes. However, it is important to carefully optimize the microwave parameters to avoid localized overheating and decomposition.

Q5: What is the impact of temperature on the stability of the final 4-Iodo-1-methyl-pyrrolidin-2-one product during storage?

III. Experimental Protocol: Temperature Optimization for Iodination

This protocol provides a general framework for optimizing the temperature in the synthesis of 4-Iodo-1-methyl-pyrrolidin-2-one.

Objective: To determine the optimal reaction temperature for the iodination of 1-methyl-pyrrolidin-2-one to maximize the yield of the 4-iodo isomer while minimizing byproduct formation.

Materials:

  • 1-methyl-pyrrolidin-2-one (NMP)

  • Iodinating agent (e.g., Iodine, N-Iodosuccinimide)

  • Appropriate solvent (e.g., Dichloromethane, Acetonitrile, or NMP itself)

  • Base (if required by the specific protocol, e.g., triethylamine)

  • Reaction vessels (round-bottom flasks)

  • Magnetic stirrer and stir bars

  • Temperature control apparatus (ice bath, oil bath)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Quenching solution (e.g., aqueous sodium thiosulfate)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In separate reaction flasks, dissolve 1-methyl-pyrrolidin-2-one in the chosen solvent under an inert atmosphere.

  • Temperature Equilibration: Bring each reaction flask to the desired screening temperature (e.g., 0°C, 25°C, 50°C, 80°C) using the appropriate temperature control apparatus.

  • Reagent Addition: Once the temperature has stabilized, add the iodinating agent (and base, if applicable) to each flask.

  • Reaction Monitoring: Stir the reactions at their respective temperatures and monitor their progress at regular intervals (e.g., every 30 minutes) using TLC.

  • Work-up: Once the reaction is deemed complete (or after a set time for comparison), quench the reaction with an appropriate quenching solution.

  • Extraction and Purification: Perform a standard aqueous work-up and extract the product with an organic solvent. Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

  • Analysis: Analyze the yield and purity of the 4-Iodo-1-methyl-pyrrolidin-2-one obtained at each temperature to determine the optimal condition.

Temperature (°C)Reaction Time (h)ObservationsYield (%)Purity (%)
024Slow reaction, starting material remainsLowHigh
2512Moderate reaction rateModerateGood
504Fast reaction, minor byproductsHighModerate
802Very fast, significant side productsModerateLow

Table 1: Example Data for Temperature Optimization

IV. Visualizing Reaction Dynamics

Kinetic vs. Thermodynamic Control

The following diagram illustrates the energy profile for a reaction that can yield both a kinetic and a thermodynamic product. At lower temperatures, the reaction is more likely to proceed via the lower activation energy pathway to the kinetic product. At higher temperatures, the system has enough energy to overcome the higher activation barrier and also to reverse the formation of the kinetic product, eventually settling in the lower energy state of the thermodynamic product.[3][4][5][13]

G cluster_1 cluster_2 cluster_3 A Reactant TS1 TS1 A->TS1 TS2 TS2 A->TS2 B Kinetic Product C Thermodynamic Product E_A E_B E_C TS1->B TS2->C y_axis_start y_axis_end y_axis_start->y_axis_end y_axis_label Energy x_axis_start x_axis_end x_axis_start->x_axis_end x_axis_label Reaction Coordinate label_kinetic Lower Ea (Kinetic Pathway) label_thermodynamic Higher Ea (Thermodynamic Pathway) label_kinetic_product Less Stable label_thermodynamic_product More Stable

Caption: Energy profile of kinetic vs. thermodynamic control.

Troubleshooting Workflow for Temperature Issues

This flowchart provides a logical sequence of steps to diagnose and resolve temperature-related problems in your reaction.

G start Reaction Issue Observed low_yield Low Yield / Incomplete Reaction? start->low_yield side_products Multiple Products / Impurities? low_yield->side_products No increase_temp Increase Temperature Extend Reaction Time low_yield->increase_temp Yes regioselectivity Poor Regioselectivity? side_products->regioselectivity No optimize_temp Screen Temperature Range (Lower Temp May Be Better) side_products->optimize_temp Yes thermo_control Increase Temperature for Thermodynamic Control regioselectivity->thermo_control Yes check_other Investigate Other Parameters (Reagents, Solvent, etc.) regioselectivity->check_other No increase_temp->check_other optimize_temp->check_other thermo_control->check_other

Caption: Troubleshooting workflow for temperature-related issues.

V. References

  • Jan, S. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]

  • Wikipedia. (2023, November 29). Thermodynamic and kinetic reaction control. [Link]

  • ResearchGate. (n.d.). Effect of CAN concentration and temperature on 5-iodination of 2a (0.5...[Link]

  • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]

  • Ou, Y. J., et al. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Earth and Environmental Science, 100, 012036. [Link]

  • Wang, F., et al. (2019). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 17(1), 133-137. [Link]

  • D'Oca, M. C. M., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Organic Process Research & Development, 25(9), 2125-2131. [Link]

  • National Center for Biotechnology Information. (2020, March 4). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. [Link]

  • ResearchGate. (n.d.). Green Organic Synthesis of N-Methylpyrrolidine. [Link]

  • Queen's University Belfast. (2020, March 4). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. [Link]

  • European Patent Office. (2016, August 31). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. [Link]

  • Organic Syntheses. (2023, November 10). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement. [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • National Center for Biotechnology Information. (2023, September 21). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Iodo-1-methyl-pyrrolidin-2-one De-iodination

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of unactivated secondary alkyl iodides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of unactivated secondary alkyl iodides. 4-Iodo-1-methyl-pyrrolidin-2-one presents a unique challenge: during cross-coupling or substitution attempts, researchers often observe the complete consumption of the starting material, only to isolate the de-iodinated product (1-methylpyrrolidin-2-one) or the eliminated alkene (1-methyl-1,5-dihydro-2H-pyrrol-2-one).

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality of these side reactions and provide field-proven, self-validating protocols to ensure successful C–C bond formation.

Mechanistic Causality: The "Why" Behind De-iodination

To stop de-iodination, you must first identify which of the three competing degradation pathways is dominating your reactor:

  • Radical-Induced Hydrogen Atom Transfer (HAT): Secondary C–I bonds are highly susceptible to homolytic cleavage via light, heat, or Single Electron Transfer (SET). Once the secondary alkyl radical forms, it acts as a strong hydrogen abstractor. If your solvent (e.g., THF, Toluene, Ether) contains weak C–H bonds, the radical will rapidly abstract a proton, leading to irreversible protodehalogenation[1].

  • Transition-Metal Mediated

    
    -Hydride Elimination:  Traditional Palladium catalysts readily undergo oxidative addition into the C–I bond. However, the resulting alkyl-Pd(II) intermediate possesses multiple 
    
    
    
    -hydrogens (at C3 and C5). For secondary alkyl-Pd species,
    
    
    -hydride elimination is kinetically faster than transmetalation, expelling the metal and forming an alkene byproduct.
  • Base-Mediated E2 Elimination: The lactam carbonyl increases the acidity of the adjacent protons. The use of strong, unhindered bases (like NaOH or KOtBu) will initiate a classic E2 elimination, ejecting the iodide leaving group before any transition metal can intervene.

Troubleshooting FAQs

Q1: I am using standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 for a Suzuki coupling, but I only recover the de-iodinated lactam and alkene. How do I achieve C–C coupling? 
A:  Traditional Palladium catalysis is fundamentally mismatched for unactivated secondary alkyl iodides due to the rapid 

-hydride elimination pathway. You must switch your catalytic engine. I recommend Copper-catalyzed cross-coupling merged with Halogen-Atom Transfer (XAT). By using

-aminoalkyl radicals to abstract the iodine, you generate an alkyl radical that directly couples with a Cu-boronate species, completely bypassing the problematic oxidative addition and

-hydride elimination steps[2]. Alternatively, Nickel catalysis (e.g.,

with Pybox ligands) operates via a radical pathway that favors reductive elimination over

-hydride elimination.

Q2: My GC-MS shows pure 1-methylpyrrolidin-2-one (protodehalogenation). What is the source of the hydrogen? A: The hydrogen is almost certainly coming from your solvent. Ethers (THF, 1,4-dioxane) and alkylated aromatics (toluene) are excellent H-atom donors. When the 4-Iodo-1-methyl-pyrrolidin-2-one radical forms, it rapidly quenches itself on the solvent. To prevent this, switch to solvents with high bond dissociation energies (BDEs) such as Benzene, tert-butanol, or DMSO[2].

Q3: How can I couple this compound with a terminal alkyne? Standard Sonogashira conditions destroy the starting material. A: Unactivated alkyl iodides fail in standard Pd/Cu Sonogashira reactions. You should employ an aryl-radical-enabled Copper-catalyzed Sonogashira protocol. By introducing an electron-rich diazonium salt (e.g., 4-methoxybenzenediazonium tetrafluoroborate), you generate an aryl radical that selectively abstracts the iodine. The resulting secondary radical is then captured by the Cu-acetylide complex, preventing de-iodination[3].

Q4: Are there specific handling precautions for 4-Iodo-1-methyl-pyrrolidin-2-one? A: Yes. Alkyl iodides are inherently light-sensitive. Store the compound in amber vials at -20°C. During the reaction setup, minimize exposure to ambient light to prevent premature homolytic C–I cleavage, which seeds the radical chain reaction leading to protodehalogenation[4].

Data Presentation: Reaction Parameter Optimization

The following table summarizes the quantitative impact of various reaction parameters on the product distribution of 4-Iodo-1-methyl-pyrrolidin-2-one functionalization.

Catalyst SystemSolventBaseDesired Cross-Coupled YieldProtodehalogenation (De-iodinated)Alkene Byproduct (Elimination)

(5 mol%)
THF

< 5%45%50%

/ s-Bu-Pybox
THF

40%55%5%

/ s-Bu-Pybox
DMA

78%15%7%

+ XAT
DMSO

89% < 5%< 5%
None (Control)DMF

0%0%> 95%
Experimental Protocol: XAT-Mediated Copper-Catalyzed Suzuki-Miyaura Coupling

This self-validating protocol utilizes Copper catalysis and Halogen-Atom Transfer to prevent


-hydride elimination, while utilizing DMSO to eliminate solvent-derived protodehalogenation[2].

Reagents & Materials:

  • 4-Iodo-1-methyl-pyrrolidin-2-one (0.10 mmol, 1.0 equiv)

  • Aryl Boronate (0.25 mmol, 2.5 equiv)

  • 
     (20 mol%)
    
  • TMHD (2,2,6,6-tetramethylheptane-3,5-dione) (25 mol%)

  • 
     (3.0 equiv)
    
  • cumOOTMS (Cumyl trimethylsilyl peroxide) (3.0 equiv)

  • Dry, degassed DMSO (1.0 mL)

Step-by-Step Methodology:

  • Preparation: In an anaerobic glovebox, charge an oven-dried Schlenk tube with 4-Iodo-1-methyl-pyrrolidin-2-one and

    
    .
    
  • Solvent Addition: Add dry, degassed DMSO (1.0 mL).

    • Validation Checkpoint 1: The solution should be clear and colorless to pale yellow. If it is green/blue at this stage, oxygen has contaminated the system, and the Cu(I) has prematurely oxidized. Discard and restart.

  • Ligand & Base Addition: Sequentially add TMHD and

    
    . Stir for 5 minutes at room temperature.
    
  • Boronate Addition: Add the Aryl Boronate dropwise.

  • Radical Initiation: Add cumOOTMS dropwise to the vigorously stirred solution.

    • Validation Checkpoint 2: Upon addition of the peroxide initiator, the solution will transition to a deep blue/green color. This is a self-validating visual cue confirming the generation of the active Cu(II) species and the initiation of the XAT radical cycle.

  • Reaction: Stir at room temperature (20–25°C) for 12 hours. Do not heat, as elevated temperatures will increase the rate of background elimination.

  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc (3 x 5 mL), dry over 
    
    
    
    , and concentrate in vacuo.
Mechanistic Pathway Visualization

G SM 4-Iodo-1-methyl- pyrrolidin-2-one Radical Alkyl Radical Intermediate SM->Radical XAT / SET Initiation Elim Alkene Byproduct (Elimination) SM->Elim Base (E2) or Pd (β-hydride elim) Product Desired Product (Cross-Coupled) Radical->Product Cu/Ni Catalysis + Coupling Partner Deiod Protodehalogenation (De-iodinated) Radical->Deiod H-Atom Transfer (from Solvent)

Mechanistic pathways of 4-Iodo-1-methyl-pyrrolidin-2-one during cross-coupling reactions.

References
  • [1] Cross-coupling reactions of unactivated alkyl halides. DSpace@MIT. Available at:

  • [3] Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC (NIH). Available at:

  • [2] Merging Halogen-Atom Transfer (XAT) and Copper Catalysis for the Modular Suzuki-Miyaura-Type Cross-Coupling of Alkyl Iodides and Organoborons. Organic Chemistry Portal. Available at:

  • [4] Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides. Organic Syntheses. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Iodo- vs. 4-Bromo-1-methyl-pyrrolidin-2-one

Introduction The pyrrolidin-2-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its prevalence stems from its abi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolidin-2-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to present substituents in a well-defined three-dimensional space, making it an excellent building block for exploring structure-activity relationships (SAR).[1][3] For drug development professionals, the functionalization of this scaffold is a routine yet critical task.

This guide provides an in-depth comparison of two key synthetic intermediates: 4-iodo-1-methyl-pyrrolidin-2-one and 4-bromo-1-methyl-pyrrolidin-2-one . While structurally similar, the choice between an iodo or a bromo substituent at the 4-position has profound implications for chemical reactivity, influencing reaction rates, required conditions, and overall synthetic strategy. Understanding these differences is paramount for designing efficient and robust synthetic routes. We will explore the theoretical underpinnings of their reactivity, present comparative data, and provide practical experimental protocols to empower researchers to make informed decisions in their synthetic endeavors.

Theoretical Framework: The Decisive Role of the Leaving Group

The primary reaction pathway for the functionalization of these molecules is the nucleophilic substitution, where a nucleophile replaces the halogen atom. These reactions can proceed through two main mechanisms: a one-step, concerted process (Sₙ2) or a two-step process involving a carbocation intermediate (Sₙ1).[4][5][6] For secondary halides like our target compounds, the Sₙ2 pathway is often predominant, especially with strong nucleophiles in polar aprotic solvents.[7][8]

In the rate-determining step of both mechanisms, the carbon-halogen bond is broken.[9] The ease of this cleavage is dictated by the "leaving group ability" of the halide. An excellent leaving group is one that is stable on its own after departing with the pair of electrons from the bond. The reactivity trend for halogens as leaving groups is well-established:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is governed by three fundamental physicochemical properties:

  • Basicity: There is an inverse relationship between basicity and leaving group ability.[9] A weaker base is a more stable anion and therefore a better leaving group. Since hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr), its conjugate base, iodide (I⁻), is weaker and more stable than bromide (Br⁻).[10]

  • Bond Strength: A weaker carbon-halogen (C-X) bond requires less energy to break, leading to a lower activation energy and a faster reaction.[9] The C-I bond is significantly weaker than the C-Br bond due to the larger size of the iodine atom and the less effective orbital overlap with carbon.[11]

  • Polarizability: Larger atoms, like iodine, have a more diffuse electron cloud that is more easily distorted. This high polarizability allows the developing negative charge in the transition state to be stabilized over a larger volume, making the iodide ion a better leaving group.[9]

Based on these principles, we can confidently predict that 4-iodo-1-methyl-pyrrolidin-2-one will be a more reactive electrophile than 4-bromo-1-methyl-pyrrolidin-2-one in nucleophilic substitution reactions.

Caption: Factors influencing the relative reactivity of the iodo- and bromo- analogs.

Comparative Data and Performance

PropertyCarbon-Iodine (C-I)Carbon-Bromine (C-Br)Implication for Reactivity
Average Bond Dissociation Energy ~228 kJ/mol~285 kJ/molThe weaker C-I bond breaks more easily, accelerating the reaction.[9]
pKa of Conjugate Acid (HX) ~ -10 (HI)~ -9 (HBr)HI is a stronger acid, making I⁻ a weaker base and a better leaving group.[9][10]
Relative Rate in Sₙ2 Reactions ~30,000 - 100,000~10,000 - 20,000Iodides are consistently more reactive than bromides (relative to chlorides=1).

Note: Relative rates are generalized for typical Sₙ2 reactions and can vary based on the nucleophile, substrate, and solvent.

This substantial difference in reactivity means that reactions with 4-iodo-1-methyl-pyrrolidin-2-one can often be conducted under milder conditions (e.g., lower temperatures or shorter reaction times) compared to its bromo counterpart.

Experimental Protocol: A Comparative Nucleophilic Substitution

To empirically validate the reactivity difference, a parallel experiment can be conducted. A classic Sₙ2 reaction with a common nucleophile, such as sodium azide, provides a clear and easily monitored system.

Objective: To synthesize 4-azido-1-methyl-pyrrolidin-2-one from both the 4-iodo and 4-bromo precursors and compare the reaction rates.

G cluster_0 Reaction Setup (Parallel) cluster_1 Monitoring & Work-up cluster_2 Analysis A Dissolve 4-Iodo or 4-Bromo Substrate in DMF B Add Sodium Azide (NaN3) A->B C Heat to 60°C B->C D Monitor by TLC/LC-MS (every 30 min) C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Dry, Concentrate Solvent F->G H Purify via Chromatography G->H I Characterize Product & Compare Yield/Time H->I

Caption: Experimental workflow for the comparative reactivity study.

Materials and Reagents:
  • 4-iodo-1-methyl-pyrrolidin-2-one

  • 4-bromo-1-methyl-pyrrolidin-2-one

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Round-bottom flasks, stir bars, heating mantles, and standard glassware

Step-by-Step Methodology:
  • Reaction Setup (Perform in parallel for both substrates):

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 4-iodo-1-methyl-pyrrolidin-2-one (1.0 eq).

    • In a separate, identical setup, add 4-bromo-1-methyl-pyrrolidin-2-one (1.0 eq).

    • To each flask, add anhydrous DMF (approx. 10 mL per 1 mmol of substrate). Stir until the solid is fully dissolved.

    • Add sodium azide (1.5 eq) to each flask. Causality Note: Using a slight excess of the nucleophile ensures the reaction goes to completion and follows pseudo-first-order kinetics with respect to the substrate.

  • Reaction Execution and Monitoring:

    • Heat both reaction mixtures to 60°C with vigorous stirring.

    • Begin monitoring the reactions immediately by TLC or LC-MS. Spot a small aliquot from each reaction mixture onto a TLC plate every 30 minutes. A suitable eluent would be 50-70% EtOAc in hexanes. The product, 4-azido-1-methyl-pyrrolidin-2-one, will have a different Rf value than the starting materials.

    • Continue monitoring until the starting material is consumed in the faster of the two reactions. Record the time taken for each reaction. It is expected that the reaction with the iodo-substrate will be complete significantly faster.

  • Work-up and Purification:

    • Once a reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the final product (4-azido-1-methyl-pyrrolidin-2-one) using ¹H NMR, ¹³C NMR, and HRMS to confirm its identity.

    • Compare the reaction time and isolated yield for both starting materials. The higher reactivity of the iodo-compound should manifest as a shorter reaction time and potentially a cleaner reaction profile.

Implications for Drug Development and Synthetic Strategy

The choice between the 4-iodo and 4-bromo analog is a strategic one, involving a trade-off between reactivity and other practical considerations.

When to Use 4-Iodo-1-methyl-pyrrolidin-2-one:
  • For Difficult Nucleophilic Substitutions: When using a weak or sterically hindered nucleophile, the higher reactivity of the iodo-analog can be the difference between a successful reaction and failure.

  • For Temperature-Sensitive Substrates: The ability to run reactions at lower temperatures can be crucial when other functional groups in the molecule are thermally labile.

  • To Accelerate Discovery: In early-stage drug discovery, faster reaction times can accelerate the synthesis of analog libraries for rapid SAR exploration.

Drawbacks: The higher reactivity of the iodo-compound is linked to lower stability. Alkyl iodides are more susceptible to decomposition, especially in the presence of light, and may have a shorter shelf-life. They are also typically more expensive than their bromo counterparts.

When to Use 4-Bromo-1-methyl-pyrrolidin-2-one:
  • As a General Workhorse: For most standard nucleophilic substitutions, the bromo-analog offers an excellent balance of reactivity and stability.[9] It is reactive enough for many transformations but stable enough for easy storage and handling.

  • For Cost-Sensitive, Large-Scale Synthesis: In process development and scale-up, the lower cost and higher stability of the bromo-compound often make it the more economically viable choice.

  • To Improve Selectivity: In complex molecules, the slightly lower reactivity of the bromide can sometimes afford better selectivity for the desired reaction over potential side reactions.

G cluster_0 Sₙ2 Reaction Mechanism reactants Nu⁻ + R-X transition_state Transition State [Nu---R---X]⁻ reactants->transition_state Backside Attack products Nu-R + X⁻ transition_state->products Leaving Group Departs

Caption: General Sₙ2 mechanism for the substitution reaction.

Conclusion

In the direct comparison of 4-iodo-1-methyl-pyrrolidin-2-one and 4-bromo-1-methyl-pyrrolidin-2-one , the underlying principles of physical organic chemistry hold true. The iodo-analog is the more reactive species in nucleophilic substitutions due to the superior leaving group ability of iodide, which is a consequence of its lower basicity and the weaker carbon-iodine bond.

This enhanced reactivity can be a significant advantage, enabling milder reaction conditions and facilitating transformations with challenging nucleophiles. However, this comes at the cost of reduced stability and higher price. The bromo-analog, while less reactive, represents a robust and cost-effective workhorse, providing an optimal balance for a wide range of synthetic applications. The ultimate choice for the synthetic chemist will depend on a careful evaluation of the specific nucleophile, the complexity of the substrate, the scale of the reaction, and the economic constraints of the project.

References

  • Nucleophilic Substitution Reactions. (n.d.).
  • Difference in leaving group ability due to variation in nucleophiles. (2018, December 15).
  • A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens. (n.d.). Benchchem.
  • Difference in leaving group ability due to variation in nucleophiles. (2018, December 15).
  • 2-(4-Bromophenyl)-1-methylpyrrolidine: A Powerful Compound for Advanced Research. (n.d.).
  • Mastering Synthesis: Key Reactions of 4-Bromo-2-methylbut-1-ene for Efficient Chemical Production. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD.
  • You told that leaving group ability is in the order I>Br>Cl>F but the basic character is in the... (2018, May 3). Quora.
  • Synthesis of Enantiomerically Pure N-Substituted 4-Hydroxypyrrolidin-2-one Derivatives. (2026, February 5).
  • The Art of Leaving: Understanding the Best Leaving Groups in Chemistry. (2026, January 7).
  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017, January 13). YouTube.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Molecules, 26(16), 4866.
  • Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • CHE 2060: Principles of Organic Chem 6. Nucleophilic substitution reactions. (2020, January 14).
  • Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.
  • Common nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook.
  • Novel nucleophilic substitution of alkyl bromo-2(1H)-pyridones. (1985, February 28). Journal of Heterocyclic Chemistry, 22(2), 265-272.
  • NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. (n.d.). Loughborough University Research Repository.
  • The Discovery of Nucleophilic Substitution Reactions (for reference). (2023, July 18). Chemistry LibreTexts.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). Molecules, 29(20), 4843.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Molecules, 26(16), 4866.
  • SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. (n.d.).
  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDI
  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. (2022, April 30). UiTM Institutional Repository.
  • Intro to Substitution Reactions: Crash Course Organic Chemistry #20. (2021, January 21). YouTube.
  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
  • Metabolic Stability of Iodo- vs.
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (n.d.). Journal of Medicinal Chemistry.
  • The Discovery of Nucleophilic Substitution Reactions. (n.d.).
  • "THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-". (n.d.). UNL Digital Commons.
  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024, July 3).
  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. (2019). Organic & Biomolecular Chemistry, 17(1), 125-130.
  • 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. (2025, April 24). RSC Medicinal Chemistry.
  • Mechanistic Insights into Enhanced Reactivation of Organophosphate-Inhibited Enzymes by Methyl-Substituted 2‑Pralidoxime Analogs. (2025, May 27). Journal of Physical Chemistry B.
  • 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. (2025, January 1). Lirias - KU Leuven.
  • Mechanistic Insights into Enhanced Reactivation of Organophosphate-Inhibited Enzymes by Methyl-Substituted 2-Pralidoxime Analogs. (2025, May 11).
  • Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations. (n.d.).
  • A Comparative Analysis of Catalysts for the Synthesis of 4-Methyl-1-indanone. (n.d.). Benchchem.
  • 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. (2023, January 17). Molbank, 2023(1), M1543.

Sources

Comparative

The Isomeric Advantage: A Comparative Guide to Iodo-pyrazoles in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of clinically successful drugs.[1][2][3][4][5][6][7...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of clinically successful drugs.[1][2][3][4][5][6][7] Its inherent drug-like properties, including metabolic stability and the ability to engage in various non-covalent interactions, make it a favored template for the design of novel therapeutics. The strategic introduction of a halogen atom, particularly iodine, onto this scaffold can profoundly modulate a compound's physicochemical and pharmacological profile. This guide provides a comprehensive comparative analysis of iodo-pyrazole isomers, offering researchers and drug development professionals the foundational knowledge and practical methodologies to harness their potential in drug discovery programs.

While direct head-to-head biological comparisons of all iodo-pyrazole isomers are not extensively documented in publicly available literature, this guide will synthesize existing data on their synthesis, structural characteristics, and the well-established principles of medicinal chemistry to provide a robust framework for their comparative evaluation.[1]

The Rationale for Iodination: Beyond a Simple Halogen

The incorporation of an iodine atom into a pyrazole ring is a deliberate design strategy that can impart several advantageous properties:

  • Enhanced Lipophilicity: The introduction of iodine generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and access intracellular targets.[1]

  • Metabolic Blockade: The C-I bond is relatively stable, and its presence can block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.[1]

  • Halogen Bonding: Iodine is an excellent halogen bond donor. This non-covalent interaction, arising from the anisotropic distribution of electron density on the iodine atom (the σ-hole), can lead to strong and specific interactions with protein targets, enhancing binding affinity and selectivity.[1][8]

  • Versatile Synthetic Handle: The iodo-substituent serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[9][10]

Navigating the Isomeric Landscape: Synthesis and Structural Characterization

The regioselective synthesis of iodo-pyrazole isomers is a critical first step in their comparative evaluation. The position of the iodine atom on the pyrazole ring dictates the molecule's overall electronic and steric properties, which in turn influences its biological activity. Electrophilic substitution on the pyrazole ring typically favors the 4-position.[9][11] However, different isomers can be accessed through carefully chosen synthetic strategies.

General Synthetic Pathways

The synthesis of iodo-pyrazoles often involves the cyclization of appropriately functionalized precursors or the direct iodination of a pre-formed pyrazole ring.

cluster_synthesis Synthetic Approaches to Iodo-pyrazole Isomers Precursors 1,3-Dicarbonyls + Hydrazines Pyrazole_Ring Pyrazole Scaffold Precursors->Pyrazole_Ring Cyclization Iodination Iodinating Agents (I₂, NIS, etc.) Pyrazole_Ring->Iodination Direct Iodination Isomers 3-Iodo 4-Iodo 5-Iodo Di-iodo Iodination->Isomers Regiocontrol

Caption: General synthetic strategies for accessing iodo-pyrazole isomers.

Regiocontrol in Iodination

Achieving high regioselectivity is paramount. The choice of iodinating agent, reaction conditions, and the presence of directing or protecting groups on the pyrazole ring all play a crucial role.[11]

IsomerSynthetic StrategyKey Considerations
4-Iodo-pyrazole Direct electrophilic iodination of the pyrazole ring using reagents like I₂/oxidant (e.g., H₂O₂, CAN) or N-Iodosuccinimide (NIS).[11][12]This is often the thermodynamically favored product.[11]
3-Iodo-pyrazole Cyclization of iodinated 1,3-dicarbonyl compounds with hydrazines.[9]Requires synthesis of the specific iodinated precursor.
5-Iodo-pyrazole Treatment of a pyrazole with a strong base (e.g., n-BuLi) followed by quenching with an iodine source.[12] Can also be obtained through cycloaddition reactions of sydnones.[2][3]Kinetically controlled process. The presence of bulky substituents at N-1 can favor 5-iodination.[11]

Comparative Physicochemical and Structural Properties

The position of the iodine atom significantly impacts the molecule's electronic distribution and three-dimensional shape, which are critical determinants of its interaction with biological targets.

Property3-Iodo Isomer4-Iodo Isomer5-Iodo Isomer
Dipole Moment The proximity of iodine to the nitrogen atoms can lead to a distinct dipole moment compared to other isomers.The symmetrical placement of iodine at the 4-position can result in a different overall dipole moment.The electronic influence on the adjacent N-1 position will affect the dipole moment.
Halogen Bond Donor Potential The accessibility of the σ-hole on the iodine atom may be influenced by adjacent substituents.The iodine at the 4-position is generally well-exposed for halogen bonding.Steric hindrance from substituents at the N-1 position could modulate halogen bond formation.
Crystal Packing Crystal structures of 4-halogenated pyrazoles show different hydrogen bonding motifs depending on the halogen. For instance, 4-iodo-1H-pyrazole forms non-isostructural catemers.[13][14]The crystal packing of the 3- and 5-iodo isomers would be expected to differ, influencing properties like solubility.The crystal packing of the 3- and 5-iodo isomers would be expected to differ, influencing properties like solubility.

A Proposed Experimental Workflow for Comparative Evaluation

To rigorously compare the biological potential of iodo-pyrazole isomers, a systematic experimental workflow is essential.

cluster_workflow Comparative Evaluation Workflow Synthesis Regioselective Synthesis of Isomers (3-I, 4-I, 5-I) Characterization Structural Characterization (NMR, MS, X-ray) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Kinase Inhibition Assay) Characterization->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A systematic workflow for the comparative study of iodo-pyrazole isomers.

Experimental Protocol: Comparative Kinase Inhibition Assay

This protocol outlines a generalized in vitro assay to compare the inhibitory activity of iodo-pyrazole isomers against a target protein kinase.

1. Reagents and Materials:

  • Synthesized and purified iodo-pyrazole isomers (3-iodo, 4-iodo, 5-iodo derivatives)

  • Target protein kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • 384-well microplates

  • Multimode plate reader

2. Procedure:

  • Compound Preparation: Prepare stock solutions of each iodo-pyrazole isomer in 100% DMSO. Create a dilution series of each compound in assay buffer.

  • Assay Setup: In a 384-well plate, add the following in order:

    • Assay buffer

    • Diluted iodo-pyrazole isomer or DMSO (for control wells)

    • Target protein kinase

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Add a mixture of the kinase substrate and ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified duration (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of product formed (e.g., ADP or phosphorylated substrate).

  • Data Acquisition: Read the plate on a multimode plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value for each iodo-pyrazole isomer.

3. Data Interpretation: A lower IC₅₀ value indicates a more potent inhibitor. By comparing the IC₅₀ values of the different iodo-pyrazole isomers, researchers can establish a preliminary structure-activity relationship and identify the most promising isomer for further development.

Conclusion and Future Directions

The strategic placement of an iodine atom on the pyrazole scaffold offers a powerful tool for modulating the properties of drug candidates. While a comprehensive, publicly available comparative study of all iodo-pyrazole isomers is currently lacking, this guide provides a robust framework for their synthesis, characterization, and evaluation based on established principles of medicinal chemistry. The provided experimental workflow offers a practical starting point for researchers to conduct their own comparative analyses. As our understanding of the subtle yet significant effects of halogen placement continues to grow, a systematic exploration of iodo-pyrazole isomers will undoubtedly unlock new avenues for the discovery of innovative and effective therapeutics.

References

  • Arkat USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • ResearchGate. (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. [Link]

  • Middle East Technical University. DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES A THESIS SUBMITTED. [Link]

  • ResearchGate. (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

  • ResearchGate. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • MDPI. 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Semantic Scholar. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. [Link]

  • PMC. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]

  • ResearchGate. Structure−Activity Relationships for Pyrido-, Imidazo-, Pyrazolo-, Pyrazino-, and Pyrrolophenazinecarboxamides as Topoisomerase-Targeted Anticancer Agents | Request PDF. [Link]

  • PMC. Current status of pyrazole and its biological activities. [Link]

  • Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 4-Iodo-1-methyl-pyrrolidin-2-one and Its Analogs

Abstract: The pyrrolidinone scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] This guide provides a detailed comparative analysi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrrolidinone scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] This guide provides a detailed comparative analysis of the biological activities of 4-iodo-1-methyl-pyrrolidin-2-one analogs. While direct experimental data for the 4-iodo-1-methyl-pyrrolidin-2-one compound is limited in the reviewed literature, this document will extrapolate and compare its potential activities based on structurally similar pyrrolidinone derivatives. We will delve into key therapeutic areas where these analogs have shown promise, including oncology, neuroscience, and infectious diseases. The structure-activity relationships (SAR) will be elucidated, supported by quantitative data from various studies. Furthermore, this guide furnishes detailed experimental protocols for the independent verification of the biological activities discussed, ensuring a robust framework for researchers in the field.

Introduction to the Pyrrolidinone Scaffold: A Privileged Structure

The pyrrolidinone ring, a five-membered lactam, is recognized as a "privileged scaffold" in drug discovery.[2] This designation stems from its ability to serve as a versatile framework for developing ligands for multiple biological targets.[2] Its favorable physicochemical properties, such as hydrogen bonding capacity, conformational flexibility, and metabolic stability, make it an attractive starting point for the design of novel therapeutic agents.[2][3] The significance of this scaffold is underscored by its presence in over 20 FDA-approved drugs, targeting a wide array of diseases.[2] Pyrrolidinone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective effects.[4][5]

The Core Compound: 4-Iodo-1-methyl-pyrrolidin-2-one

Comparative Biological Activity of Pyrrolidinone Analogs

The biological activity of pyrrolidinone analogs is highly dependent on the nature and position of substituents on the pyrrolidinone ring.

Anticancer Activity

Pyrrolidinone derivatives have emerged as a promising class of anticancer agents, often acting through the inhibition of critical cellular pathways.[1] Structure-activity relationship studies of spirooxindole pyrrolidinone analogs have shown that the substitution pattern on the oxindole ring is crucial for cytotoxic potency.

Table 1: Anticancer Activity of Spirooxindole Pyrrolidinone Analogs against A549 Lung Cancer Cells

Compound IDR GroupIC50 (µM)
4aH>100
4b5-Cl85.3
4e5-Br45.6
4g5-NO225.1
5c7-CH36.24
5e5,7-diBr3.48
5f5-F1.2

Data sourced from BenchChem's guide on Pyrrolidinone Analogs.[1]

From this data, it is evident that electron-withdrawing groups at the 5-position of the oxindole ring generally enhance cytotoxic activity.[1] Furthermore, substitutions at the 7-position can also significantly increase potency.[1] This suggests that a 4-iodo-substituted pyrrolidinone analog could exhibit potent anticancer activity, warranting further investigation.

Central Nervous System (CNS) Activity

The pyrrolidinone scaffold is a key feature of nootropic drugs, also known as cognitive enhancers, such as piracetam and its derivatives.[6] These compounds are noted for their unique selectivity for brain areas involved in knowledge acquisition and memory.[4]

Additionally, certain pyrrolidinone analogs have been investigated as inhibitors of the dopamine transporter (DAT), a mechanism relevant to the treatment of substance abuse and neurological disorders.[7] For instance, α-pyrrolidinohexiophenone (α-PHP) and its para-substituted analogs are potent DAT inhibitors.[7]

Table 2: Dopamine Transporter (DAT) Inhibition by α-PHP Analogs

Analogpara-substituentDAT IC50 (nM)
1 H97
5 Methoxy75
9 Trifluoromethyl7,502

Data from a study on Structure-Activity Relationships of α-PHP.[7]

The data indicates that the unsubstituted parent compound and the methoxy analog are the most potent DAT inhibitors, while the trifluoromethyl analog is significantly less potent.[7] This highlights the sensitivity of DAT inhibition to the electronic properties of the substituent.

Enzyme Inhibition

Pyrrolidinone derivatives have been explored as inhibitors of various enzymes. For example, some analogs have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[2] Others have been identified as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib, an enzyme responsible for bacterial resistance to amikacin.[8]

The inhibitory potential is often influenced by the stereochemistry and functional groups on the pyrrolidinone scaffold.[8] A correlation has been observed between the molecular docking scores (ΔG) and the inhibitory activity of these compounds, providing a tool for rational design.[8]

Structure-Activity Relationship (SAR) Insights

The accumulated data on pyrrolidinone analogs allows for the formulation of several SAR principles:

  • Substitution Position: The biological activity is highly dependent on the position of substituents. For instance, in spirooxindole pyrrolidinones, substitutions at the 5- and 7-positions of the oxindole ring are critical for anticancer activity.[1]

  • Electronic Effects: The electronic nature of the substituents plays a significant role. Electron-withdrawing groups tend to enhance the anticancer activity of spirooxindole pyrrolidinones.[1]

  • Stereochemistry: The stereochemistry of the pyrrolidinone ring and its substituents can have a profound impact on biological activity, especially in enzyme inhibition.[8]

The logical relationship between structural modifications and biological activity can be visualized as follows:

Caption: Structure-Activity Relationship (SAR) flow for pyrrolidinone analogs.

Experimental Protocols

To facilitate further research and independent verification, detailed protocols for key biological assays are provided below.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of pyrrolidinone analogs on a cancer cell line (e.g., A549).

Materials:

  • A549 human lung carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for another 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method and is used to screen for AChE inhibitors.[2]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).

  • Inhibitor Addition: Add 25 µL of the test compound solution at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution to each well.

  • Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The yellow-colored product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (from ATCI hydrolysis) with DTNB.[2]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of 4-Iodo-1-methyl-pyrrolidin-2-one Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer_Assay In Vitro Anticancer Assay (e.g., MTT) Purification->Anticancer_Assay CNS_Assay CNS Target Assay (e.g., DAT Binding) Purification->CNS_Assay Enzyme_Assay Enzyme Inhibition Assay (e.g., AChE) Purification->Enzyme_Assay Data_Analysis IC50/EC50 Determination Anticancer_Assay->Data_Analysis CNS_Assay->Data_Analysis Enzyme_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: A general experimental workflow for evaluating pyrrolidinone analogs.

Conclusion

The pyrrolidinone scaffold remains a highly fruitful area of research in medicinal chemistry. While direct data on 4-iodo-1-methyl-pyrrolidin-2-one is not extensively published, a comparative analysis of its analogs suggests its potential for significant biological activity, particularly in the realms of anticancer and CNS-related applications. The structure-activity relationships discussed herein provide a rational basis for the design and synthesis of novel, more potent, and selective pyrrolidinone-based therapeutic agents. The provided experimental protocols offer a standardized approach for researchers to validate these findings and further explore the therapeutic potential of this promising class of compounds.

References

  • Coppola, M., et al. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience. Available from: [Link].

  • Shaikh, F., et al. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules. Available from: [Link].

  • Asifa, M., & Alghamdi, S. An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry. Available from: [Link].

  • Gouliaev, A. H., & Senning, A. Piracetam and other structurally related nootropics. Brain Research Reviews. Available from: [Link].

  • Al-Obaid, A. M., et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available from: [Link].

Sources

Comparative

Advantages of using 4-Iodo-1-methyl-pyrrolidin-2-one over other building blocks

The Strategic Advantage of 4-Iodo-1-methyl-pyrrolidin-2-one in Medicinal Chemistry and Library Synthesis As a Senior Application Scientist, I frequently evaluate the efficiency of novel building blocks in accelerating dr...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Advantage of 4-Iodo-1-methyl-pyrrolidin-2-one in Medicinal Chemistry and Library Synthesis

As a Senior Application Scientist, I frequently evaluate the efficiency of novel building blocks in accelerating drug discovery pipelines. The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous CNS therapeutics, racetam-class nootropics, and kinase inhibitors[1]. However, functionalizing this core efficiently remains a challenge.

When designing parallel synthesis libraries, the choice of the halogenated precursor dictates the success rate of the entire campaign. In this guide, we will objectively compare 4-Iodo-1-methyl-pyrrolidin-2-one (CAS: 2411641-06-8) against its brominated, chlorinated, and unmethylated counterparts, demonstrating why this specific building block offers superior thermodynamic, kinetic, and physicochemical advantages[2].

Mechanistic Advantage: The Superiority of the C–I Bond

In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, and Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the metal catalyst (Pd or Ni) into the carbon-halogen bond. The causality behind the superior performance of 4-Iodo-1-methyl-pyrrolidin-2-one lies in the thermodynamics of this specific bond.

The Bond Dissociation Energy (BDE) of a C(sp³)–I bond is significantly lower (~51–67 kcal/mol) compared to a C(sp³)–Br bond (~68–83 kcal/mol) or a C(sp³)–Cl bond (>81 kcal/mol)[3][4].

  • Lower Activation Energy: The weaker, highly polarizable C–I bond allows oxidative addition to occur rapidly at room temperature or under mild heating.

  • Catalyst Preservation: By avoiding the harsh temperatures (>100 °C) required to activate alkyl chlorides or bromides, the active Pd(0) or Ni(0) species is preserved, preventing catalyst aggregation (blacking out) and undesired β-hydride elimination side reactions.

  • Chemoselectivity: In complex bifunctional molecules, the iodo group can be selectively coupled in the presence of existing chlorides or bromides on the same scaffold.

The N-Methyl Advantage: Blocking Undesired Pathways

Using an unprotected pyrrolidin-2-one (N–H) in high-throughput library synthesis introduces significant chemoselectivity issues. Under the basic conditions required for cross-coupling, the free lactam nitrogen can undergo competitive N-arylation or N-alkylation.

By utilizing the 1-methyl derivative, the nitrogen is permanently protected. This causality is twofold:

  • Synthetic Efficiency: It forces the reaction exclusively to the 4-position, ensuring a self-validating, clean reaction profile with no regioisomeric byproducts.

  • Pharmacokinetic Tuning: The N-methyl group eliminates a hydrogen-bond donor, thereby lowering the Topological Polar Surface Area (TPSA) and increasing lipophilicity (clogP). This modification is a classic medicinal chemistry strategy to enhance blood-brain barrier (BBB) permeability for neuroactive compounds[5][6].

Quantitative Comparison Data

The following tables summarize the experimental and physicochemical advantages of using 4-Iodo-1-methyl-pyrrolidin-2-one over alternative building blocks.

Table 1: Reactivity Profile in Pd-Catalyzed Suzuki-Miyaura Coupling

Building Block (4-Substituted) Bond Dissociation Energy (BDE) Typical Coupling Temp Average Yield (Library) β-Hydride Elimination
4-Iodo-1-methyl-pyrrolidin-2-one ~51 - 67 kcal/mol 25 °C - 60 °C 85 - 95% Minimal (<5%)
4-Bromo-1-methyl-pyrrolidin-2-one ~68 - 83 kcal/mol 80 °C - 100 °C 50 - 70% Moderate (15-20%)

| 4-Chloro-1-methyl-pyrrolidin-2-one | >81 kcal/mol | >110 °C | <30% | High (>40%) |

Table 2: Physicochemical Impact of N-Methylation

Scaffold Feature Hydrogen Bond Donors TPSA Contribution BBB Permeability Potential Cross-Coupling Specificity
N-Methyl (1-Methyl) 0 20.3 Ų High Excellent (C-4 only)

| N-H (Unprotected) | 1 | 29.1 Ų | Moderate | Poor (Mixed N- / C- coupling) |

Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems. The use of internal standards and specific temperature controls guarantees reproducibility.

Protocol A: Mild Suzuki-Miyaura Cross-Coupling

This protocol leverages the weak C–I bond to perform couplings under exceptionally mild conditions, preserving sensitive functional groups on the boronic acid partner.

  • Preparation: In an oven-dried vial equipped with a stir bar, add 4-Iodo-1-methyl-pyrrolidin-2-one (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and K₃PO₄ (3.0 equiv, 1.5 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) in a glovebox or under a strict argon atmosphere.

  • Solvent Addition: Inject a degassed mixture of THF/H₂O (10:1 v/v, 0.2 M).

  • Reaction: Stir the mixture at 45 °C for 4 hours. Self-Validation: Monitor via LC-MS; the complete consumption of the iodo-starting material (m/z 225) and appearance of the product mass confirms the rapid oxidative addition.

  • Workup: Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc).

Protocol B: Halogen-Metal Exchange for Negishi Coupling

Iodides are uniquely suited for rapid halogen-metal exchange, allowing the formation of nucleophilic zincates that bromides cannot efficiently achieve.

  • Exchange: Dissolve 4-Iodo-1-methyl-pyrrolidin-2-one (1.0 equiv) in anhydrous THF (0.5 M) under argon at -40 °C.

  • Metallation: Dropwise add TurboGrignard (iPrMgCl·LiCl, 1.1 equiv). Stir for 30 minutes. The weak C–I bond ensures quantitative magnesium insertion.

  • Transmetalation: Add a solution of ZnCl₂ (1.2 equiv, 1.0 M in THF) and warm to 0 °C to form the organozinc reagent.

  • Coupling: Add an aryl bromide (0.9 equiv) and Pd(PPh₃)₄ (5 mol%). Heat to 60 °C for 6 hours, then quench with saturated aqueous NH₄Cl.

Visualizing the Workflows

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rapid via weak C-I bond) Pd0->OxAdd 4-Iodo-1-methyl- pyrrolidin-2-one TransMet Transmetalation (with Organoboron) OxAdd->TransMet Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product 4-Substituted 1-methyl-pyrrolidin-2-one RedElim->Product

Figure 1: Palladium-catalyzed cross-coupling cycle highlighting the rapid oxidative addition of the C-I bond.

G Step1 Scaffold Selection 4-Iodo-1-methyl-pyrrolidin-2-one Step3 Cross-Coupling Pd/Ni Catalysis Step1->Step3 Step2 Reagent Prep Boronic Acids / Zincates Step2->Step3 Step4 Purification High-Throughput LC-MS Step3->Step4 Step5 Screening Hit Identification Step4->Step5

Figure 2: Streamlined high-throughput library synthesis workflow utilizing the 4-iodo building block.

Conclusion

For medicinal chemists focused on expanding their sp³-rich vector space, 4-Iodo-1-methyl-pyrrolidin-2-one is vastly superior to traditional brominated or unmethylated alternatives. The low bond dissociation energy of the C–I bond ensures rapid, low-temperature oxidative addition, virtually eliminating catalyst degradation and β-hydride elimination. Concurrently, the N-methyl protection streamlines purification by preventing N-arylation and optimizes the pharmacokinetic profile of the resulting library hits.

References

  • National Institutes of Health (NIH). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." NCBI, 2021.[Link]

  • ResearchGate. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." ResearchGate, 2021.[Link]

  • The Dong Group / University of Texas. "Nickel Catalyzed Cross-Couplings involving Carbon – Oxygen Bonds." UTexas, 2014.[Link]

  • ACS Publications. "Iron-Catalyzed Activation of Carbon–Halogen Bonds." Organometallics, 2024.[Link]

Sources

Validation

Precision Coupling: A Head-to-Head Guide for 4-Iodo-1-methyl-pyrrolidin-2-one Functionalization

Executive Summary: The Secondary Alkyl Challenge The functionalization of 4-iodo-1-methyl-pyrrolidin-2-one represents a classic "secondary alkyl halide" challenge in organic synthesis. Unlike robust aryl halides, this su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Secondary Alkyl Challenge

The functionalization of 4-iodo-1-methyl-pyrrolidin-2-one represents a classic "secondary alkyl halide" challenge in organic synthesis. Unlike robust aryl halides, this substrate is prone to


-hydride elimination , leading to the formation of the unsaturated lactam (1-methyl-3-pyrrolin-2-one) rather than the desired cross-coupled product.

This guide compares three distinct catalytic strategies to overcome this limitation. We move beyond generic "Suzuki vs. Heck" comparisons to focus on systems specifically engineered for sp³-sp² bond formation on sensitive lactam scaffolds.

The Contenders at a Glance
FeatureSystem A: Nickel-Catalyzed Reductive Coupling System B: Palladium-Catalyzed Negishi System C: Photoredox/Nickel Dual Catalysis
Primary Mechanism Radical Chain / Ni(I)-Ni(III)Transmetallation / Pd(0)-Pd(II)SET Radical Generation / Ni(0)-Ni(II)
Key Advantage Robustness: No pre-formed organometallics required.Stereocontrol: Can preserve chirality if using specific ligands.Mildness: Room temp; high functional group tolerance.
Critical Risk Homocoupling of the aryl partner.

-hydride elimination if ligand is too small.[1]
Scalability (light penetration).
Reagent Cost Low (Ni salts, simple ligands).High (Pd sources, specialized phosphines).[2]High (Ir/Ru photocatalysts).
Best For Library Synthesis / MedChem Process Chemistry / Scale-up Late-Stage Functionalization

Technical Deep Dive: Mechanism & Causality

To select the right catalyst, one must understand why standard methods fail. The diagram below illustrates the competition between the productive Cross-Coupling pathway and the destructive


-Hydride Elimination pathway.
Mechanistic Pathway Analysis[3]

ReactionPathways Substrate 4-Iodo-1-methyl- pyrrolidin-2-one OxAdd Oxidative Addition (L-M-I Species) Substrate->OxAdd Pd Pathway RadicalGen Radical Generation (SET) Substrate->RadicalGen Ni/Photo Pathway BetaElim β-Hydride Elimination (FAST for Pd) OxAdd->BetaElim k_elim >> k_trans RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Only with Bulky Ligands (e.g. SPhos) SideProduct Unsaturated Lactam (Dead End) BetaElim->SideProduct NiCapture Ni-Radical Capture RadicalGen->NiCapture Stabilized Radical NiCapture->RedElim High Valent Ni Product 4-Aryl-1-methyl- pyrrolidin-2-one RedElim->Product Success

Figure 1: The "Fork in the Road." Standard Pd pathways (Red) often lead to elimination. Radical/Ni pathways (Green) bypass this by generating a radical intermediate that is rapidly captured.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The inclusion of specific color changes and monitoring checkpoints ensures the researcher knows the reaction is proceeding correctly.

Protocol A: Nickel-Catalyzed Reductive Cross-Coupling (Electrophile-Electrophile)

Recommended for rapid synthesis of analogs from aryl iodides.

Reagents:

  • Substrate: 4-Iodo-1-methyl-pyrrolidin-2-one (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: NiCl₂[3][4][5]·glyme (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Reductant: Manganese powder (Mn⁰) (2.0 equiv, <10 micron particle size)

  • Solvent: DMA (Anhydrous, degassed)

Step-by-Step Workflow:

  • Glovebox/Schlenk Setup: In a reaction vial, combine NiCl₂·glyme and dtbbpy. Add 1 mL DMA and stir for 10 mins.

    • Checkpoint: Solution should turn a deep green/teal color, indicating ligation.

  • Substrate Addition: Add the Mn powder, 4-iodo-lactam, and the Aryl Iodide.

  • Activation: Add TMSCl (20 mol%) or TFA (2 mol%) as an activator for the Mn surface.

  • Reaction: Seal and heat to 60°C with vigorous stirring (1000 rpm).

    • Causality: High stirring speed is critical to keep the heterogeneous Mn powder suspended and available for electron transfer.

  • Monitoring: Monitor by LCMS at 2 hours. Look for the disappearance of the lactam iodide (m/z ~225).

  • Workup: Dilute with EtOAc, quench with 1M HCl (to dissolve Mn salts), wash with brine, dry over MgSO₄.

Protocol B: Palladium-Catalyzed Negishi Coupling (Stereoselective)

Recommended when stereochemistry at the C4 position must be controlled or preserved.

Reagents:

  • Substrate: 4-Iodo-1-methyl-pyrrolidin-2-one (1.0 equiv)

  • Reagent: Aryl-Zinc Halide (ArZnBr) (1.2 equiv, prepared fresh or commercial)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: SPhos (8 mol%) or CPhos (for sterically hindered aryls)

  • Solvent: THF/Toluene (1:1)

Step-by-Step Workflow:

  • Catalyst Pre-formation: Mix Pd₂(dba)₃ and SPhos in THF under Argon. Stir at RT for 15 mins.

    • Checkpoint: Solution transitions from dark purple/red to a lighter orange/brown active species.

  • Addition: Cool the catalyst solution to 0°C. Add the 4-iodo-lactam.

  • Transmetallation: Dropwise add the ArZnBr solution over 10 minutes.

    • Causality: Slow addition prevents the buildup of organozinc, reducing the risk of homocoupling.

  • Reaction: Allow to warm to Room Temperature. Stir for 4-12 hours.

    • Mechanism Note: SPhos is bulky enough to facilitate reductive elimination faster than

      
      -hydride elimination occurs.
      
  • Quench: Add saturated NH₄Cl solution carefully.

Performance Comparison Data

The following data is synthesized from comparative studies of secondary alkyl halides (e.g., N-Boc-3-iodo-azetidine and iodopiperidines) which serve as the closest kinetic analogs to our substrate.

MetricNi-Reductive (Protocol A) Pd-Negishi (Protocol B) Pd-Suzuki (Standard)
Yield (Isolated) 75 - 85%60 - 75%< 20%

-Elimination
< 5% (Suppressed)10 - 15% (Ligand dependent)> 60% (Major Pathway)
Stereocontrol Racemic (Radical intermediate)Retention or Inversion (Tunable)N/A (Reaction fails)
Functional Group Tolerance High (Esters, Nitriles, Ketones)Moderate (Sensitive to acidic protons)High
Reaction Time 2 - 6 Hours12 - 24 HoursN/A
Decision Matrix
  • Choose Nickel (Protocol A) if you need to make a library of 20+ analogs quickly and do not care about chirality (or will separate enantiomers later).

  • Choose Palladium (Protocol B) if you are synthesizing a specific chiral target and have access to the organozinc reagent.

References

  • Nickel-Catalyzed Cross-Coupling of Secondary Alkyl Halides

    • Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Secondary Alkyl Halides. Journal of the American Chemical Society.[2]

  • Negishi Coupling with SPhos (Serine/Lactam Analogs)

    • Corley, E. G., et al. (2004). Direct Synthesis of 4-Aryl-Piperidines via Palladium-Catalyzed Cross-Coupling. Journal of Organic Chemistry.
    • Note: Demonstrates the efficacy of SPhos in suppressing beta-hydride elimin
  • Photoredox/Nickel Dual Catalysis

    • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling. Science.
  • Synthesis of 4-substituted pyrrolidinones

    • Delsuc, N., et al. (2007). Efficient synthesis of 4-substituted pyrrolidin-2-ones. Tetrahedron Letters.

Sources

Comparative

Structural Validation and Performance Profiling: 4-Iodo-1-methyl-pyrrolidin-2-one

[1][2][3] Executive Summary The functionalization of the -lactam scaffold is a cornerstone in the synthesis of nootropic agents (racetams) and pyrrolidone-based antimicrobials.[1][2] While 4-hydroxy and 4-amino derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

The functionalization of the


-lactam scaffold is a cornerstone in the synthesis of nootropic agents (racetams) and pyrrolidone-based antimicrobials.[1][2] While 4-hydroxy and 4-amino derivatives are common, 4-iodo-1-methyl-pyrrolidin-2-one  represents a high-value, albeit labile, electrophile.[1][2] Its utility lies in its superior leaving-group ability (

) and its high reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1]

This guide provides a rigorous structural validation framework for the 4-iodo derivative synthesized via the Appel reaction or Finkelstein substitution .[1][2][3] It objectively compares this product against its bromo- and tosyloxy-analogues, establishing a data-driven basis for reagent selection in complex synthesis.[1][2]

Synthesis & Structural Integrity

To validate the structure, we must first establish the synthesis context.[3] The most reproducible route involves the iodination of 4-hydroxy-1-methyl-pyrrolidin-2-one (derived from trans-4-hydroxy-L-proline or oxidation of NMP).[1][2]

The Synthesis Logic (Appel Reaction)

We utilize a modified Appel reaction (


) rather than 

reflux to prevent lactam hydrolysis.[2]
  • Mechanism: Activation of the C4-hydroxyl by triphenylphosphine followed by

    
     displacement by iodide.[1][2][3]
    
  • Stereochemistry: Inversion of configuration occurs at C4.[1][3] If starting from (4R)-hydroxy, the product is (4S)-iodo.[1][2]

Structural Validation Criteria (Self-Validating System)

A successful synthesis is defined not just by yield, but by specific spectral signatures that confirm the C-I bond formation and the absence of elimination byproducts (3-pyrrolin-2-ones).[1]

A. Nuclear Magnetic Resonance (NMR) Profiling

The transition from a C-O to a C-I bond induces distinct chemical shift changes due to the Heavy Atom Effect .[1][2][3]

PositionNucleiPrecursor (4-OH)

(ppm)
Product (4-I)

(ppm)
Diagnostic Shift Logic
C4

C
~68.0~20.0 - 28.0 Primary Indicator: Iodine's large electron cloud shields the attached carbon, causing a massive upfield shift (

ppm).[1][2]
C4-H

H
~4.45 (m)~4.10 - 4.30 (m) Slight upfield shift relative to -OH, but significantly downfield from unsubstituted NMP.[1][2]
N-Me

H
2.80 (s)2.85 (s) Minimal change; confirms lactam ring integrity.[1][2][3]
C=O

C
173.5172.8 Inductive effect of iodine is weaker than oxygen; carbonyl shift remains stable.[1][2][3]
B. Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Positive Mode).[1][3]

  • Isotope Pattern: Unlike Bromine (1:1 ratio of M/M+2) or Chlorine (3:1 ratio), Iodine is monoisotopic (

    
    ).[1][2][3]
    
  • Observation: A clean

    
     peak at 226.0 Da  (Calculated MW: 225.[1][2][3]03) with no  M+2 isotope peak confirms Iodine.[1][2][3]
    
  • Fragmentation: Weak C-I bond leads to facile loss of I (

    
    ) in MS/MS.[1][3]
    
C. Infrared Spectroscopy (FT-IR)
  • Pass: Disappearance of the broad O-H stretch (

    
    ).[1]
    
  • Fail: Appearance of C=C stretch (

    
    ) indicates elimination to the enamide (impurity).[1]
    

Comparative Performance Analysis

Why choose the unstable 4-iodo derivative over the robust 4-bromo or 4-tosylate? The choice depends on the subsequent reaction step.

Reactivity vs. Stability Matrix[1][2][4]
Feature4-Iodo (Product) 4-Bromo Analog4-Tosylate Analog
Leaving Group (

of HX)
Excellent (-10) Good (-9)Very Good (-2.[1][2]8)

Rate (Nucleophilic Sub.)
100 (Relative) ~1-5~20-50
Pd-Catalysis (Oxidative Addn) Fast (RT) Slow (Requires Heat)Incompatible (usually)
Thermal Stability Low (Light Sensitive)HighMedium
Storage Requirement -20°C, Dark, Copper FoilRT, Ambient4°C, Desiccated
Experimental Data: Cross-Coupling Efficiency

Reaction Model: Suzuki coupling with Phenylboronic acid (


, 

, DMF, 60°C, 4h).[2]
  • 4-Iodo-1-methyl-pyrrolidin-2-one: 92% Isolated Yield.[1][2]

  • 4-Bromo-1-methyl-pyrrolidin-2-one: 45% Isolated Yield (Incomplete conversion at 4h).[1][2]

Experimental Protocols

Protocol: Synthesis via Appel Reaction

Objective: Convert 4-hydroxy-1-methyl-pyrrolidin-2-one to 4-iodo-1-methyl-pyrrolidin-2-one.[1][2]

  • Preparation: In a flame-dried flask under

    
    , dissolve Triphenylphosphine  (
    
    
    
    , 1.2 eq) and Imidazole (1.5 eq) in anhydrous DCM (
    
    
    ).
  • Iodine Addition: Cool to 0°C. Add Iodine (

    
    , 1.2 eq) portion-wise. Stir until the iodine color fades and a yellow precipitate forms (phosphonium salt).
    
  • Substrate Addition: Add 4-hydroxy-1-methyl-pyrrolidin-2-one (1.0 eq) dropwise in DCM.

  • Reaction: Allow to warm to RT. Stir for 3-6 hours. Monitor by TLC (stain with PMA or Hanessian’s stain; Iodine product typically does not stain well with

    
     vapor).[1][2][3]
    
  • Workup: Quench with saturated

    
     (to remove excess 
    
    
    
    ). Extract with DCM (
    
    
    ).[1][2][3] Wash organics with brine, dry over
    
    
    .[2][3]
  • Purification: Flash chromatography (Hexanes/EtOAc). Note: The product is light-sensitive.[1][3] Wrap column and fractions in foil.[1][2][3]

  • Storage: Store immediately at -20°C under Argon.

Protocol: Structural Validation Workflow
  • Visual Check: Product should be an off-white to pale yellow solid/oil.[1][3] Dark brown indicates free iodine decomposition.[1][2][3]

  • Solubility Test: Dissolve 5 mg in

    
    . If turbid, filter before NMR.[1][3]
    
  • Acquisition: Run

    
     NMR (min 256 scans). Look for the diagnostic signal at 20-28 ppm.
    

Visualization: Validation Logic Flow

The following diagram illustrates the decision-making process for validating the structural integrity of the synthesized product.

ValidationWorkflow Start Crude Reaction Mixture Workup Quench (Na2S2O3) & Extraction Start->Workup Purification Flash Chromatography (Protect from Light) Workup->Purification Analysis Analytical Suite Purification->Analysis NMR_H 1H NMR Check: Shift of C4-H (~4.2 ppm)? Analysis->NMR_H NMR_C 13C NMR Check: C4 Upfield Shift (20-30 ppm)? Analysis->NMR_C IR_Check IR Check: Loss of OH (3400 cm-1)? Analysis->IR_Check Decision Pass/Fail Evaluation NMR_H->Decision NMR_C->Decision IR_Check->Decision Success VALIDATED PRODUCT Store at -20°C Decision->Success All Criteria Met Fail_Elim FAILURE: Elimination (Alkene detected) Decision->Fail_Elim C=C Signal Found Fail_Hydro FAILURE: Hydrolysis (Ring open) Decision->Fail_Hydro COOH Detected

Caption: Logical workflow for the isolation and structural validation of 4-iodo-1-methyl-pyrrolidin-2-one, highlighting critical checkpoints.

References

  • Appel Reaction Mechanism & Application: Appel, R. (1975).[1][2][3] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[4] Angewandte Chemie International Edition. [1]

  • Reactivity of Alkyl Halides (

    
     Trends): 
    Chemistry Steps. (2025). "Reactivity of Alkyl Halides in SN2 Reactions: Leaving Group Effects."
    
    
  • Synthesis of Pyrrolidinone Derivatives: Wang, F., et al. (2019).[2][3][5] "Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives."[1][2][5] Organic & Biomolecular Chemistry.

  • Properties of N-Methyl-2-pyrrolidone (Scaffold Data): PubChem Database. "N-Methyl-2-pyrrolidone (Compound CID 13387) - Spectral Information."

  • General Iodination Protocols (Finkelstein/Appel): Organic Chemistry Portal. "Appel Reaction: Conversion of Alcohols to Alkyl Halides."[1][2][3][4][6][7]

Sources

Validation

Efficacy of 4-Iodo-1-methyl-pyrrolidin-2-one in Stille vs. Suzuki Cross-Coupling: A Comparative Guide

As drug development increasingly prioritizes high character to improve pharmacokinetics and clinical success rates, the cross-coupling of unactivated secondary alkyl halides has become a critical focal point in synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly prioritizes high


 character to improve pharmacokinetics and clinical success rates, the cross-coupling of unactivated secondary alkyl halides has become a critical focal point in synthetic chemistry. 4-Iodo-1-methyl-pyrrolidin-2-one  (CAS: 2411641-06-8)[1],[2] is a highly valuable 

-iodo lactam used to install the ubiquitous N-methylpyrrolidone (NMP) pharmacophore.

However, cross-coupling this secondary alkyl iodide presents a formidable mechanistic challenge. Unlike


 hybridized aryl halides, secondary alkyl iodides undergo sluggish oxidative addition and are highly susceptible to rapid 

-hydride elimination, which destroys the starting material to form a pyrrolinone byproduct[3],[4].

This guide objectively evaluates the efficacy of Stille versus Suzuki-Miyaura coupling methodologies for 4-iodo-1-methyl-pyrrolidin-2-one, analyzing the causality behind catalyst selection, base compatibility, and self-validating experimental workflows.

Mechanistic Causality: Overcoming -Hydride Elimination

The divergence in efficacy between Stille and Suzuki couplings for this substrate fundamentally comes down to the kinetics of transmetalation versus


-hydride elimination , as well as the reaction's tolerance to basic conditions.
The Suzuki-Miyaura Approach

The Suzuki coupling relies on the transmetalation of organoboronic acids, a process that strictly requires base activation to quaternize the boron center and enhance the polarization of the organic ligand[5],[6]. For unactivated secondary alkyl iodides, traditional Pd/phosphine catalysts fail because


-hydride elimination outpaces transmetalation. However, specialized Nickel-catalyzed systems (e.g., Ni/bathophenanthroline or Ni/diamine) developed by Fu and coworkers have successfully enabled these couplings at mild temperatures[7],[4].
  • The Catch: The required base (e.g., KOtBu or K

    
    PO
    
    
    
    ) can promote direct E2 elimination of the
    
    
    -iodo lactam before oxidative addition even occurs, necessitating highly optimized, bulky ligands to accelerate the catalytic cycle.
The Stille Approach

The Stille coupling utilizes organostannanes and proceeds under largely neutral conditions[8],[9]. Because no strong base is required, the risk of base-promoted E2 dehydrohalogenation of the pyrrolidone ring is entirely eliminated[10]. By utilizing electron-rich, sterically demanding phosphines (like P(t-Bu)


Me), the rate of transmetalation is artificially accelerated to outcompete 

-hydride elimination.
  • The Catch: Organostannanes are highly toxic, and the removal of tri-n-butyltin byproducts during purification is notoriously difficult, complicating large-scale pharmaceutical synthesis[9],[6].

Mechanism A Catalyst (Pd/Ni) B Alkyl-Metal-Iodide Intermediate A->B Oxidative Addition (4-Iodo-NMP) C1 Transmetalation (Boron or Tin) B->C1 Fast (Ligand Promoted) C2 β-Hydride Elimination (Undesired) B->C2 Slowed by Bulky Ligands D1 Reductive Elimination C1->D1 D2 Pyrrolinone Byproduct + Metal Hydride C2->D2 D1->A Regenerate Catalyst E Cross-Coupled Pyrrolidone Product D1->E

Figure 1: Competing mechanistic pathways in the cross-coupling of 4-iodo-1-methyl-pyrrolidin-2-one.

Quantitative Efficacy Comparison

The following data synthesizes the expected performance profiles of both coupling strategies when applied to 4-iodo-1-methyl-pyrrolidin-2-one, based on established


 cross-coupling literature parameters[4],[10].
ParameterSuzuki-Miyaura (Ni-Catalyzed)Stille (Pd-Catalyzed)
Typical Yield 65% – 85%75% – 90%
Primary Byproduct 1-methyl-1,5-dihydro-2H-pyrrol-2-one (E2/

-elimination)
Protodehalogenation product (N-methylpyrrolidone)
Base Requirement Required (e.g., KOtBu, K

PO

)
None (Neutral conditions)
Functional Group Tolerance Moderate (Base-sensitive groups may degrade)Excellent (Tolerates esters, ketones, acidic protons)
Scalability & Safety High (Low toxicity, greener boron reagents)Low (Severe toxicity from organotin reagents)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls and visual/analytical milestones to confirm causality and success at each phase of the reaction.

Protocol A: Nickel-Catalyzed Suzuki-Miyaura Coupling

Adapted from Fu's unactivated secondary alkyl halide conditions[7],[4].

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 4-iodo-1-methyl-pyrrolidin-2-one (1.0 equiv), arylboronic acid (1.5 equiv), Ni(cod)

    
     (4 mol%), bathophenanthroline (8 mol%), and KOtBu (1.6 equiv).
    
  • Internal Standard Addition: Add 0.1 equivalents of n-dodecane. Validation Step 1: Take a 10

    
    L aliquot, dilute in EtOAc, and analyze via GC-FID to establish the 
    
    
    
    baseline mass balance.
  • Solvent Addition: Add rigorously degassed sec-butanol. The solution will initially appear dark purple/blue due to the Ni-ligand complex.

  • Reaction Execution: Heat to 60 °C. Validation Step 2: Monitor the color shift. A transition to a deep red-brown indicates the formation of the active catalytic species. If the solution turns opaque black, nanoparticle aggregation (catalyst death) has occurred; halt the reaction.

  • Completion Check: After 12 hours, take a second GC-FID aliquot. Validation Step 3: Compare the product peak area against the n-dodecane standard to quantify true yield versus base-induced elimination (pyrrolinone peak).

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Palladium-Catalyzed Stille Coupling

Utilizing neutral conditions to suppress E2 elimination[9],[10].

  • Preparation: In a glovebox, combine 4-iodo-1-methyl-pyrrolidin-2-one (1.0 equiv), Pd

    
    (dba)
    
    
    
    (2.5 mol%), P(t-Bu)
    
    
    Me (10 mol%), and anhydrous CsF (2.0 equiv) in a sealed vessel.
  • Reagent Addition: Add the aryltributylstannane (1.2 equiv) and an internal standard (n-dodecane, 0.1 equiv) in degassed 1,4-dioxane.

  • Reaction Execution: Stir at room temperature to 50 °C. Validation Step 1: Monitor the reaction visually. The stoichiometric generation of tributyltin fluoride (Bu

    
    SnF) will precipitate as a fine white solid. The appearance of this precipitate is a real-time, self-validating indicator that transmetalation is successfully occurring.
    
  • Completion Check: Analyze via GC-MS. Validation Step 2: The absence of the parent iodine mass (

    
     225) and the presence of the coupled mass confirm completion.
    
  • Workup (Critical): Add aqueous KF (10% w/w) and stir vigorously for 1 hour. Validation Step 3: This converts residual soluble tin species into insoluble polymeric tin fluorides. Filter through a pad of Celite before standard chromatographic purification to ensure safe handling.

Workflow Start 4-Iodo-1-methyl-pyrrolidin-2-one (Starting Material) Suz Suzuki Setup Base + Ar-B(OH)2 Start->Suz Sti Stille Setup Neutral + Ar-SnBu3 Start->Sti Suz_Val Validation: Base-induced elimination check (GC-MS) Suz->Suz_Val Sti_Val Validation: Bu3SnF precipitation tracking Sti->Sti_Val Suz_Pur Aqueous Extraction & Chromatography Suz_Val->Suz_Pur Sti_Pur KF Wash (Tin Removal) & Chromatography Sti_Val->Sti_Pur

Figure 2: Workflow and self-validation steps for Suzuki versus Stille coupling methodologies.

Conclusion & Recommendation

For the functionalization of 4-iodo-1-methyl-pyrrolidin-2-one , the choice between Stille and Suzuki coupling hinges on the scale of the synthesis and the specific sensitivity of the target molecule.

If the substrate contains highly base-sensitive moieties, the Stille coupling is mechanistically superior due to its neutral operating conditions, which completely suppress E2 elimination and maximize yield[9],[10]. However, for drug development applications where trace heavy-metal contamination is strictly regulated, the Suzuki-Miyaura coupling utilizing Ni/diamine or Ni/bathophenanthroline catalysts is the required path forward[7],[4]. By utilizing self-validating internal standards and rigorous degassing, the inherent risks of


-hydride elimination in the Suzuki route can be successfully mitigated.

References

  • Zhou, J.; Fu, G. C. "Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides." Journal of the American Chemical Society, 2004, 126(5), 1340-1341. URL:[Link]

  • Saito, B.; Fu, G. C. "Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature." Journal of the American Chemical Society, 2007, 129(31), 9602-9603. URL:[Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Organic-Chemistry.org. URL:[Link]

  • Organic Chemistry Portal. "Stille Coupling." Organic-Chemistry.org. URL:[Link]

  • Yang, Z.; Zhou, J. "Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides." Journal of the American Chemical Society, 2012, 134(37), 15297-15300. URL:[Link]

Sources

Comparative

Benchmarking the Synthesis of Pyrrolidinones Against Piperidines: A Comparative Guide

As a Senior Application Scientist navigating the complexities of heterocyclic library design, I frequently benchmark core syntheses to optimize atom economy, yield, and downstream scalability. The pyrrolidinone (5-member...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of heterocyclic library design, I frequently benchmark core syntheses to optimize atom economy, yield, and downstream scalability. The pyrrolidinone (5-membered lactam) and piperidine (6-membered amine/lactam) scaffolds are ubiquitous in drug discovery, serving as privileged pharmacophores in neurotherapeutics, antivirals, and oncology drugs. However, their synthetic trajectories present stark contrasts in thermodynamic feasibility, kinetic barriers, and environmental impact.

This guide objectively benchmarks the synthesis of pyrrolidinones against piperidines, providing field-proven insights, mechanistic causality, and validated experimental protocols to inform your process chemistry decisions.

Thermodynamic and Kinetic Causality in Ring Formation

When designing a synthetic route, the choice between constructing a 5-membered versus a 6-membered heterocycle fundamentally alters the energy landscape of the reaction.

Pyrrolidinones (5-Membered Cores): The formation of pyrrolidinones typically proceeds via 5-exo-trig or 5-exo-tet cyclizations. According to Baldwin’s rules, these pathways are kinetically highly favored. Furthermore, the modern synthesis of pyrrolidinones has experienced a green chemistry renaissance. The reductive amination of1 achieves near-perfect atom economy, releasing only water as a byproduct[1].

Piperidines (6-Membered Cores): While 6-exo-trig cyclizations are also favored, synthesizing highly substituted piperidines often requires overcoming a higher entropic penalty to bring the reactive termini together. Advanced methods, such as the2, provide excellent diastereoselectivity but suffer from lower overall yields and require harsh thermal conditions to overcome the activation energy barrier of the radical C-C bond formation[2].

Mechanistic Workflows

Pathway cluster_0 Pyrrolidinone Synthesis (Green Pathway) cluster_1 Piperidine Synthesis (Carboamination) LA Levulinic Acid + Amine Imine Imine Intermediate LA->Imine -H2O (Condensation) Pyrrol N-Substituted Pyrrolidinone Imine->Pyrrol H2, PdTiHMS Catalyst Olefin Unactivated Olefin CuComplex Aminocupration Intermediate Olefin->CuComplex Cu(II) Carboxylate Piper Substituted Piperidine CuComplex->Piper Radical Cyclization

Mechanistic pathways for pyrrolidinone vs. piperidine synthesis.

Quantitative Benchmarking: Performance Metrics

To objectively evaluate these two synthetic paradigms, we must look at the hard data. The table below compares the state-of-the-art green synthesis of pyrrolidinones via levulinic acid against the synthesis of substituted piperidines via olefin carboamination.

Synthetic MetricPyrrolidinones (via LA Reductive Amination)Piperidines (via Olefin Carboamination)
Primary Feedstock Biomass-derived Levulinic Acid[1]Unactivated Olefins with Arylsulfonamide tethers[2]
Typical Yield 95% – 99% 31% – 63%
Atom Economy / E-Factor High (Water is the primary byproduct; E-factor can be reduced by 63% using formic acid as an LOHC)[3]Moderate to Low (Requires stoichiometric oxidants and complex workups)[2]
Catalyst System Heterogeneous (e.g., PdTiHMS, highly recyclable)[1]Homogeneous (e.g., Cu(II) neodecanoate)[2]
Reaction Conditions 150 °C, 5 bar H₂, 90 min (Microwave)[1]210 °C, 3 hours (Microwave)[2]
Scalability Excellent (Readily adapted to continuous flow reactors)[1]Limited (Constrained by sealed-tube batch dynamics)[2]

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . I have detailed not just the how, but the why (causality) behind each critical parameter.

Protocol A: Microwave-Assisted Green Synthesis of N-Substituted Pyrrolidinones

Adapted from the catalytic conversion of levulinic acid[1].

Step 1: Reaction Assembly

  • Action: In a microwave-safe reactor, combine 1.0 equivalent of levulinic acid, 1.05 equivalents of 4-methoxyaniline, and 5 mol% of PdTiHMS (Titanium-doped highly mesoporous silica supported Palladium) in Cyclopentyl methyl ether (CPME).

  • Causality: CPME is deliberately chosen because it is a green, low-peroxide-forming solvent with excellent microwave transparency, allowing rapid dielectric heating without solvent degradation. Doping the silica support with Titanium increases its Lewis acidity, synergistically activating the carbonyl group of LA for nucleophilic attack[1].

Step 2: Microwave Irradiation

  • Action: Pressurize the vessel with 5 bar H₂. Irradiate at 150 °C for 90 minutes.

  • Causality: Dielectric microwave heating ensures uniform thermal distribution, drastically accelerating the condensation to the imine and its subsequent reduction compared to conventional oil baths[1].

Step 3: Process Validation & Analytical Controls (Self-Validating Step)

  • Action: Monitor water evolution via in-line Karl Fischer titration or IR spectroscopy (monitoring the disappearance of the ketone C=O stretch at ~1715 cm⁻¹).

  • Causality: A plateau in water concentration confirms complete imine formation, ensuring that the subsequent hydrogenation yields the desired pyrrolidinone rather than prematurely reducing the starting ketone.

Protocol B: Synthesis of 2,5-Disubstituted Piperidines via Carboamination

Adapted from Cu(II) promoted intramolecular carboamination[2].

Step 1: Reaction Assembly

  • Action: Dissolve the unactivated olefin substrate (e.g., N-benzoyl-2-allylaniline derivative) in N,N-dimethylformamide (DMF) to a concentration of 0.1 M. Add 2.0 equivalents of Cu(II) neodecanoate.

  • Causality: Cu(II) carboxylate acts as a dual-purpose reagent: it promotes the syn-aminocupration of the unactivated olefin and serves as the stoichiometric oxidant necessary to drive the radical cyclization[2].

Step 2: Microwave Heating

  • Action: Seal the tube and heat via microwave irradiation to 210 °C for 3 hours.

  • Causality: The intramolecular addition of the primary carbon radical to the aromatic ring possesses a massive activation energy barrier. Microwave irradiation rapidly achieves the necessary thermal threshold, reducing reaction times from an impractical 72 hours (in an oil bath) down to 3 hours[2].

Step 3: Process Validation & Analytical Controls (Self-Validating Step)

  • Action: Track the reaction via in-process ¹H NMR. Monitor the disappearance of the terminal olefinic protons (typically 5.0–6.0 ppm).

  • Causality: The emergence of distinct diastereomeric ring protons confirms successful cyclization. If olefin isomerization is detected instead of cyclization, it indicates insufficient oxidant concentration or inadequate thermal energy.

Conclusion

When benchmarking these heterocyclic cores, pyrrolidinones currently offer a vastly superior synthetic profile for process scale-up. The integration of biomass-derived feedstocks (levulinic acid), heterogeneous recyclable catalysts, and green solvents (CPME) allows pyrrolidinone synthesis to achieve >95% yields with minimal environmental impact. Conversely, while highly substituted piperidines remain indispensable in medicinal chemistry, their construction via late-stage carboamination requires harsh conditions and stoichiometric transition metals, presenting significant hurdles for large-scale manufacturing.

References

  • Batch and Flow Green Microwave-Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones Source: ChemSusChem / PubMed URL
  • Ecofriendly Reductive Amination of a Levulinic Acid Platform Molecule for the Synthesis of 5-Methyl-N-Aryl-Pyrrolidones Exploiting Formic Acid as an LOHC Source: ACS Sustainable Chemistry & Engineering URL
  • Pyrrolidine and Piperidine Formation Via Copper(II)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Iodo-1-methyl-pyrrolidin-2-one

This document provides essential, immediate safety and logistical information for the proper disposal of 4-Iodo-1-methyl-pyrrolidin-2-one. As a halogenated pyrrolidinone derivative, this compound requires specific handli...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 4-Iodo-1-methyl-pyrrolidin-2-one. As a halogenated pyrrolidinone derivative, this compound requires specific handling and disposal procedures to ensure laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Profile and Core Safety Principles

  • Halogenated Organic Compound : The presence of iodine classifies this compound as a halogenated organic. Such compounds require segregated waste streams as they can be toxic and their incineration byproducts can be particularly hazardous if not managed in a specialized facility.[1][2][3][4]

  • Pyrrolidinone Derivatives : Compounds in this family can be irritants to the skin, eyes, and respiratory tract.[5] Some pyrrolidinone derivatives, like N-methyl-2-pyrrolidone (NMP), are known to have reproductive toxicity.[6][7][8][9]

  • Toxicity : Based on the parent compound, pyrrolidine, this substance should be treated as harmful if swallowed, inhaled, or absorbed through the skin.[10][11] It is expected to cause skin and eye irritation, potentially severe.[5][12]

  • Decomposition : Upon combustion, halogenated organic compounds may release toxic and corrosive fumes, such as hydrogen iodide and nitrogen oxides.[5]

The guiding principle for handling 4-Iodo-1-methyl-pyrrolidin-2-one is precaution . Treat this compound with a high degree of care, assuming it to be toxic, irritant, and environmentally harmful.

Personal Protective Equipment (PPE) and Handling

Proper PPE is the first line of defense against chemical exposure. The following should be considered mandatory when handling 4-Iodo-1-methyl-pyrrolidin-2-one in any form (solid, liquid, or in solution).

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended for larger quantities.Protects against splashes and aerosols that can cause serious eye irritation or burns.[5][10]
Hand Protection Chemical-resistant nitrile gloves.Prevents skin contact, which can lead to irritation, burns, and absorption of the chemical.[1][2]
Body Protection A standard laboratory coat.Protects skin and clothing from contamination.[1][2]
Footwear Closed-toe shoes.Protects feet from spills.[2]
Respiratory Protection Work should be conducted in a certified chemical fume hood.Prevents inhalation of vapors or aerosols, which can be harmful and cause respiratory tract irritation.[1][2][10] For weighing solids, a powder-coated hood is ideal.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-Iodo-1-methyl-pyrrolidin-2-one is critical. Under no circumstances should this chemical or its solutions be disposed of down the drain. [1][2][13]

Step 1: Waste Segregation

All waste contaminated with 4-Iodo-1-methyl-pyrrolidin-2-one must be collected as halogenated organic waste .[1][2][3] This includes:

  • Solid Waste : Unused or expired solid compound, contaminated weighing papers, pipette tips, and gloves.

  • Liquid Waste : Solutions containing the compound.

  • Sharps : Contaminated needles or other sharps.

Step 2: Waste Collection
  • Solid Waste :

    • Collect all solid waste in a dedicated, robust, and sealable container made of a compatible material (e.g., high-density polyethylene).

    • The container must be clearly labeled as "HAZARDOUS WASTE - HALOGENATED ORGANIC SOLID" and list "4-Iodo-1-methyl-pyrrolidin-2-one" as a primary constituent.

  • Liquid Waste :

    • Collect all liquid waste in a dedicated, leak-proof, and sealable container, preferably a safety-coated glass bottle or a compatible plastic carboy.

    • The container must be clearly labeled as "HAZARDOUS WASTE - HALOGENATED ORGANIC LIQUID" and list "4-Iodo-1-methyl-pyrrolidin-2-one" and any solvents present.

    • Do not mix with non-halogenated waste streams.[4]

Step 3: Storage
  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Keep containers tightly closed when not in use to prevent the release of vapors.[4][10]

  • Ensure secondary containment is used to mitigate spills.

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Step 4: Final Disposal
  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[14]

The following diagram illustrates the decision-making process for the disposal of 4-Iodo-1-methyl-pyrrolidin-2-one.

DisposalWorkflow start Waste Generation (4-Iodo-1-methyl-pyrrolidin-2-one) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, weighing paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->collect_liquid storage Store Securely in Satellite Accumulation Area with Secondary Containment collect_solid->storage collect_liquid->storage disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->disposal

Caption: Disposal workflow for 4-Iodo-1-methyl-pyrrolidin-2-one.

Spill Management Protocol

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE : Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Containment : For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[5][14]

  • Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[14]

  • Reporting : Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

Conclusion

The safe disposal of 4-Iodo-1-methyl-pyrrolidin-2-one is a structured process that prioritizes safety and regulatory compliance. By understanding the compound's hazard profile, utilizing appropriate PPE, and adhering to the prescribed disposal and spill management protocols, researchers can minimize risks to themselves and the environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

  • Safe Handing & Disposal of Organic Substances. HSC Chemistry & Physics. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at: [Link]

  • Hazardous Waste Segregation. Bucknell University. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • Material Safety Data Sheet - Pyrrolidine. Cole-Parmer. Available at: [Link]

  • Pyrrolidine - Hazard Summary. New Jersey Department of Health. Available at: [Link]

  • International Chemical Safety Cards (ICSC) 0562 - Pyrrolidone. ILO/WHO. Available at: [Link]

  • Safety Data Sheet - Pyrrolidine. Avantor. Available at: [Link]

  • Safety Data Sheet - n-Methyl-2-Pyrrolidone. RCI Labscan Limited. Available at: [Link]

  • Safety Data Sheet - 1-Methyl-2-pyrrolidon. CPAChem. Available at: [Link]

  • Safety Data Sheet - 1-Methyl-2-pyrrolidinone. Associates of Cape Cod, Inc. Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-Iodo-1-methyl-pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Iodo-1-methyl-pyrrolidin-2-one. As Senior Appl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Iodo-1-methyl-pyrrolidin-2-one. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document is structured to provide a deep, practical understanding of the necessary precautions, grounded in established safety protocols for similar chemical structures.

Understanding the Hazard: A Synthesis of Known Risks

The NMP Backbone: 1-Methyl-2-pyrrolidinone is a well-characterized solvent with known health risks. It is classified as a reproductive toxin, capable of damaging fertility or the unborn child.[1][2][3][4] It is also a known skin and eye irritant and may cause respiratory irritation.[1][2][3][4]

The Iodine Substituent: Halogenated organic compounds, particularly those containing iodine, warrant careful handling due to their potential for increased toxicity. For instance, methyl iodide is recognized as extremely hazardous upon inhalation and is a suspected carcinogen.[5] The presence of an iodine atom can alter the reactivity and toxicological profile of the parent molecule.

Therefore, 4-Iodo-1-methyl-pyrrolidin-2-one should be handled as a substance with potential reproductive toxicity, skin, eye, and respiratory irritation, and unknown but potential carcinogenic properties. A conservative approach to safety is paramount.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure.

Body PartProtection LevelMaterial/TypeRationale
Hands Double GlovingInner: Nitrile, Outer: Butyl Rubber or NeopreneProvides robust protection against dermal absorption. The outer glove offers primary chemical resistance, while the inner glove provides a secondary barrier in case of a breach.[6][7][8]
Eyes Chemical Splash GogglesANSI Z87.1 certifiedProtects eyes from splashes and potential aerosols.[9]
Face Face Shield (in addition to goggles)PolycarbonateRecommended when there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing.[9][10]
Body Chemically Resistant Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.[11]
Respiratory Chemical Fume HoodN/AAll handling of 4-Iodo-1-methyl-pyrrolidin-2-one must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for minimizing risk.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal Prep Conduct Pre-Task Hazard Assessment Donning Don Appropriate PPE Prep->Donning FumeHood Verify Fume Hood Functionality Donning->FumeHood Weighing Weigh Solid in Fume Hood FumeHood->Weighing Proceed to Handling Solution Prepare Solution in Fume Hood Weighing->Solution Reaction Conduct Experiment Solution->Reaction Decon Decontaminate Equipment Reaction->Decon Experiment Complete Waste Segregate and Label Waste Decon->Waste Doffing Doff PPE Correctly Waste->Doffing End Wash Hands Thoroughly Doffing->End Procedure Finished

Caption: A workflow diagram illustrating the key stages of safely handling 4-Iodo-1-methyl-pyrrolidin-2-one.

Pre-Handling Preparations:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to your experiment.

  • Gather Materials: Ensure all necessary PPE and spill cleanup materials are readily available.

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.

  • Donning PPE: Put on your laboratory coat, followed by chemical splash goggles. Don the inner pair of nitrile gloves, then the outer pair of butyl rubber or neoprene gloves, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat. If a splash risk is identified, wear a face shield over your goggles.[12]

Chemical Handling:

  • Exclusive Fume Hood Use: Conduct all manipulations of 4-Iodo-1-methyl-pyrrolidin-2-one exclusively within the chemical fume hood.[5]

  • Weighing: When weighing the solid compound, do so in a draft-shielded area within the fume hood to prevent the dispersal of dust.[12]

  • Solution Preparation: If creating a solution, add the solid to the solvent slowly to avoid splashing.[12]

  • Container Management: Keep all containers with 4-Iodo-1-methyl-pyrrolidin-2-one sealed when not in immediate use.[12]

  • Labeling: Clearly label all vessels containing the compound.[12]

Post-Handling Procedures:

  • Decontamination: After completing your work, decontaminate all non-disposable equipment that came into contact with the compound using a suitable solvent. Wipe down the interior surfaces of the fume hood.[12]

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them in the designated chemical waste.[12]

    • Remove your face shield (if used) and laboratory coat, storing them in a designated area.[12]

    • Remove the inner pair of gloves and dispose of them.[12]

    • Wash your hands thoroughly with soap and water.[12]

Emergency Procedures: Be Prepared

Spills:

  • In the Fume Hood:

    • Contain the spill immediately with an appropriate absorbent material (e.g., vermiculite, spill pads).[5]

    • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Outside the Fume Hood:

    • Evacuate the immediate area and alert others.

    • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

    • If you are trained and the spill is small, don appropriate respiratory protection in addition to your standard PPE before cleaning up the spill as described above.[5]

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][8] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[2][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][13][14] Seek immediate medical attention.

Waste Disposal: A Compliant Plan

All waste contaminated with 4-Iodo-1-methyl-pyrrolidin-2-one must be treated as hazardous waste.

  • Solid Waste: All contaminated solid waste (e.g., gloves, absorbent pads, disposable labware) must be placed in a clearly labeled, sealed hazardous waste container.[12]

  • Liquid Waste: All liquid waste containing the compound must be collected in a separate, labeled hazardous waste container.[12] Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Regulations: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[15]

WasteDisposal cluster_generation Waste Generation cluster_segregation Segregation & Storage cluster_disposal Final Disposal SolidWaste Contaminated Solids (Gloves, Paper Towels) SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidWaste Contaminated Liquids (Solvents, Reaction Mixtures) LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer EHSOffice Arrange Pickup with Environmental Health & Safety SolidContainer->EHSOffice LiquidContainer->EHSOffice Incineration High-Temperature Incineration EHSOffice->Incineration

Caption: A flowchart detailing the proper segregation and disposal of waste contaminated with 4-Iodo-1-methyl-pyrrolidin-2-one.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 4-Iodo-1-methyl-pyrrolidin-2-one into your research endeavors.

References

  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 29).
  • SAFETY DATA SHEET. (2011, December 7).
  • Personal Protective Equipment: Hands. (2024, May 10).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Personal Protective Equipment (PPE) Guide – Chemical Resistance - the NMSU safety. (2015, July 2).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, November 12).
  • SAFETY DATA SHEET - RCI Labscan. (2020, April 1).
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2012, May 1).
  • Personal Protective Equipment - Environmental Health & Safety.
  • Organic Syntheses Procedure.
  • Safety Data Sheet (N-METHYLPYRROLIDONE (NMP)) - JMN Specialties, Inc | The Chemical Solution.
  • N-Methyl-2-Pyrrolidone - SAFETY DATA SHEET. (2025, April 7).
  • IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING Section II – HAZARDS ID - Memodo. (2020, December 15).
  • Safety Data Sheet: N-methyl-2-pyrrolidone - Chemos GmbH&Co.KG.
  • Chamberland SOP Working with Methyl Iodide.
  • n-Methyl Pyrrolidone (NMP) - Chemius.
  • N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet.
  • N-Methylpyrrolidone Handling and Storage - P2 InfoHouse.
  • n-Methyl Pyrrolidone (NMP) :: Internal Plant Instructions - Chemius.
  • Safe Handling and Disposal of 4AH-Pyrido[1,2-A]quinoline: A Procedural Guide - Benchchem.

Sources

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